1,3-Dimethoxy-2-(methylthio)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxy-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASQOZQFGVJMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345301 | |
| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33617-67-3 | |
| Record name | 1,3-Dimethoxy-2-(methylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dimethoxy-2-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characteristics, and potential applications of the aromatic compound 1,3-dimethoxy-2-(methylthio)benzene. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering insights into the molecular architecture and chemical behavior of this substituted benzene derivative. By synthesizing available data on analogous compounds and established chemical principles, this guide offers a predictive yet scientifically grounded perspective on a molecule for which detailed experimental data is not widely available.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 33617-67-3, possesses a unique substitution pattern on the benzene ring that influences its physical and chemical characteristics. The presence of two electron-donating methoxy groups and a sulfur-containing methylthio group imparts specific electronic and steric properties to the molecule.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,3-Dimethoxybenzene (for comparison) | 1,3-Dimethyl-2-(methylthio)benzene (for comparison) |
| Molecular Formula | C₉H₁₂O₂S[1] | C₈H₁₀O₂[2] | C₉H₁₂S |
| Molecular Weight | 184.26 g/mol [3] | 138.16 g/mol [4] | 152.26 g/mol [5] |
| Appearance | Predicted: Colorless to pale yellow liquid | Colorless liquid[4] | - |
| Boiling Point | Predicted: >200 °C | 217.5 °C[6] | 217-218 °C[5] |
| Melting Point | Not available | -52 °C[6] | Not available |
| Density | Predicted: ~1.1 g/mL | 1.055 g/mL at 25 °C[4] | 0.9828 g/cm³ at 30 °C[5] |
| Solubility | Predicted: Soluble in organic solvents (e.g., ethanol, ether, acetone), limited solubility in water.[7] | Soluble in organic solvents, limited water solubility.[7] | Not available |
| Refractive Index | Predicted: ~1.55 | n20/D 1.524[8] | 1.551[5] |
The physicochemical properties of this compound are largely inferred from its structural analogs. The presence of the polar methoxy and methylthio groups suggests a higher boiling point and density compared to unsubstituted benzene. Its solubility is expected to be good in common organic solvents, while water solubility will be limited due to the hydrophobic benzene ring.[7]
Synthesis of this compound
A plausible synthetic route to this compound involves the ortho-lithiation of 1,3-dimethoxybenzene followed by quenching with a sulfur electrophile. This strategy is based on the known reactivity of dimethoxybenzenes and is a common method for introducing substituents at specific positions.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 2-3 hours to ensure complete formation of the lithiated intermediate. The formation of the 2-lithio species is directed by the two methoxy groups.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add a solution of dimethyl disulfide (DMDS) (1.2 equivalents) in anhydrous THF to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectral Data and Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the methoxy and methylthio groups.
-
Aromatic Protons: The three aromatic protons will likely appear as a multiplet in the range of δ 6.5-7.5 ppm. The specific splitting pattern will depend on the coupling constants between the adjacent protons.
-
Methoxy Protons: The two methoxy groups are chemically equivalent and are expected to show a singlet at approximately δ 3.8-4.0 ppm, integrating to six protons.
-
Methylthio Protons: The methyl group of the methylthio substituent is expected to appear as a singlet around δ 2.4-2.6 ppm, integrating to three protons.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Due to the symmetry of the molecule, some of the aromatic carbon signals may be equivalent.
-
Aromatic Carbons: The benzene ring carbons are expected to resonate in the region of δ 100-160 ppm. The carbons attached to the oxygen atoms of the methoxy groups will be the most downfield shifted.
-
Methoxy Carbons: The carbon atoms of the two methoxy groups should appear as a single peak around δ 55-60 ppm.
-
Methylthio Carbon: The carbon of the methylthio group is expected to have a chemical shift in the range of δ 15-20 ppm.
Mass Spectrometry (Predicted)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 184. Subsequent fragmentation may involve the loss of methyl radicals from the methoxy or methylthio groups, leading to fragment ions at m/z = 169 and m/z = 139.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
-
C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹
-
C-O stretching (aryl ether): Strong bands around 1020-1250 cm⁻¹
-
C-S stretching: A weaker absorption band is expected in the region of 600-800 cm⁻¹.
Reactivity and Potential Transformations
The reactivity of this compound is governed by the interplay of the electronic effects of its substituents.
Electrophilic Aromatic Substitution
The two methoxy groups are strong activating and ortho-, para-directing groups for electrophilic aromatic substitution.[9] The methylthio group is also an activating, ortho-, para-directing group, though generally less activating than a methoxy group. The combined effect of these three groups will strongly activate the benzene ring towards electrophiles. The substitution pattern will be directed to the positions ortho and para to the activating groups.
Caption: Predicted reactivity of this compound.
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group is susceptible to oxidation. Treatment with mild oxidizing agents can convert the thioether to a sulfoxide, and stronger oxidizing agents can further oxidize it to a sulfone. This transformation can be useful for modifying the electronic properties and biological activity of the molecule.
Demethylation of Methoxy Groups
The methoxy groups can be cleaved to form the corresponding phenols using strong acids like HBr or Lewis acids such as BBr₃.[10] This deprotection is a common strategy in the synthesis of natural products and pharmaceuticals.
Potential Applications and Biological Relevance
While specific applications for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules.
-
Pharmaceutical Scaffolding: The dimethoxybenzene core is found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12] The introduction of a methylthio group can modulate the lipophilicity and metabolic stability of a potential drug candidate.
-
Organic Synthesis: This compound can serve as a versatile building block in organic synthesis. The functional groups can be further elaborated to construct more complex molecular architectures.
-
Materials Science: Aromatic compounds with sulfur-containing substituents can have interesting electronic and optical properties, suggesting potential applications in the development of organic electronic materials.
Safety and Toxicology
No specific toxicological data for this compound is currently available. However, based on the general knowledge of related compounds, certain precautions should be taken when handling this substance.
-
General Handling: As with any chemical, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Toxicity of Organosulfur Compounds: Organosulfur compounds can exhibit a range of toxicological effects.[13][14] Some are known to be metabolized to reactive intermediates.[15]
-
Irritation: Aromatic ethers and thioethers can be irritating to the skin, eyes, and respiratory tract.
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is an intriguing aromatic compound with a unique combination of functional groups. While detailed experimental data is sparse, this technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and potential reactivity. The insights provided herein are intended to stimulate further research into this molecule and its potential applications in various scientific disciplines. As more experimental data becomes available, a more complete understanding of this compound's properties and utility will undoubtedly emerge.
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1,3-dimethoxy-2-(methylthio)benzene CAS number 33617-67-3
An In-depth Technical Guide to 1,3-dimethoxy-2-(methylthio)benzene (CAS 33617-67-3)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 33617-67-3), a polysubstituted aromatic compound with significant potential in synthetic organic chemistry and materials science. The document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's synthesis, structural characterization, chemical reactivity, and safety considerations. The guide elucidates a robust synthetic protocol, details the interpretation of its spectroscopic data, and explores its reactivity based on the electronic effects of its substituent groups. By integrating theoretical principles with practical methodologies, this whitepaper serves as an authoritative resource for the scientific community engaged in the application and study of substituted benzene derivatives.
Compound Identification and Physicochemical Properties
This compound is an organic compound featuring a benzene ring substituted with two electron-donating methoxy groups and a methylthio group.[1] This substitution pattern imparts specific chemical properties and reactivity to the molecule.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes key identifiers and computed properties for this compound. Experimental data for this specific compound is not widely published; therefore, some values are based on computational models.
| Property | Value | Source |
| CAS Number | 33617-67-3 | [2][3] |
| Molecular Formula | C₉H₁₂O₂S | [3][4] |
| Molecular Weight | 184.26 g/mol | [3][4] |
| MDL Number | MFCD00010334 | [3][4] |
| PubChem CID | 603551 | [1][4] |
| SMILES | COc1cccc(OC)c1SC | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Purity | ≥95% (as supplied by commercial vendors) | [4] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most effectively achieved through the directed ortho-metalation of 1,3-dimethoxybenzene, followed by quenching with an electrophilic sulfur source. This approach leverages the powerful directing effect of the methoxy groups to achieve regioselective functionalization.
Synthetic Scheme
The reaction proceeds via the lithiation of 1,3-dimethoxybenzene at the C2 position, which is the most acidic proton due to the inductive and coordinating effects of the two adjacent methoxy groups. The resulting aryllithium intermediate is then reacted with dimethyl disulfide to introduce the methylthio group.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for ortho-lithiation and thiolation of activated aromatic systems.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dimethoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M solution).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 equiv, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-3 hours. The formation of the 2-lithio-1,3-dimethoxybenzene intermediate occurs during this time.
-
Thiolation: Cool the reaction mixture back down to -78 °C. Slowly add dimethyl disulfide (1.2 equiv) dropwise. A color change is typically observed.
-
Quenching and Work-up: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Mechanistic Causality
The success of this synthesis hinges on the principle of directed ortho-metalation (DoM) . The two methoxy groups at positions 1 and 3 are powerful Lewis basic sites that coordinate to the lithium cation of n-BuLi. This coordination pre-complexes the organolithium reagent near the C2 position, significantly increasing the kinetic acidity of the C2 proton and ensuring highly regioselective deprotonation over the other aromatic protons. The subsequent reaction with dimethyl disulfide is a standard nucleophilic attack by the carbanionic aryllithium species on one of the sulfur atoms of the disulfide, displacing a methylthiolate anion and forming the desired C-S bond.[5][6]
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data based on the structure are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Shifts in CDCl₃) | ¹³C NMR (Expected Shifts in CDCl₃) |
| Proton | δ (ppm) |
| Aromatic-H (C4, C6) | ~6.6-6.8 (d) |
| Aromatic-H (C5) | ~7.1-7.3 (t) |
| OCH₃ | ~3.8-3.9 (s, 6H) |
| SCH₃ | ~2.3-2.5 (s, 3H) |
Interpretation: The ¹H NMR spectrum is expected to show a characteristic AB₂ pattern for the aromatic protons, with a triplet for the H5 proton and a doublet for the equivalent H4 and H6 protons. The two methoxy groups are chemically equivalent and should appear as a single sharp singlet integrating to 6 protons, while the methylthio group will appear as a distinct singlet integrating to 3 protons at a higher field. The ¹³C NMR spectrum will confirm the presence of 6 unique carbon environments (4 aromatic, 2 methyl), with the carbons attached to the heteroatoms (C-O and C-S) being the most deshielded and shielded, respectively.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
| Technique | Expected Data |
| IR (Film, cm⁻¹) | ~2950-2850 (C-H stretch, aliphatic), ~1600, ~1480 (C=C stretch, aromatic), ~1250-1200 (C-O stretch, aryl ether), ~700-650 (C-S stretch) |
| MS (EI) | Molecular Ion (M⁺) at m/z = 184. Loss of CH₃ (m/z = 169), loss of OCH₃ (m/z = 153), and other characteristic fragmentation patterns. |
Reactivity and Potential Applications
Chemical Reactivity
The reactivity of this compound is dominated by the strong electron-donating nature of its substituents, which makes the aromatic ring highly activated towards electrophilic aromatic substitution (EAS).
-
Directing Effects: Both methoxy and methylthio groups are ortho-, para-directing activators.[7] The combined effect of the three groups directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho to one methoxy group and para to the other. The C5 position is sterically hindered and electronically less favored.
-
Nucleophilic Substitution: The methylthio group can potentially be displaced by strong nucleophiles under specific conditions, although this is generally less favorable than reactions on the aromatic ring.
Caption: Dominant reactivity pathway for the title compound.
Potential Applications
This compound serves as a valuable building block and intermediate in several areas:
-
Organic Synthesis: As a highly functionalized and activated aromatic ring, it is a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1] Its defined regiochemistry allows for precise subsequent functionalization.
-
Fragment-Based Drug Discovery: The molecule possesses features (aromatic core, hydrogen bond acceptors, lipophilic sulfur) that make it an interesting "fragment" for screening against biological targets.[8]
-
Materials Science: Aromatic thioethers and ethers are investigated for their potential in creating polymers and materials with specific optical or electronic properties.[1]
Safety and Handling
-
GHS Hazards (Predicted): Likely to cause skin and eye irritation. May cause respiratory irritation. Handle with care as it is not intended for human or veterinary use.[3][11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a synthetically accessible and versatile substituted aromatic compound. Its preparation is reliably achieved through directed ortho-metalation, a testament to the powerful control that substituent groups can exert on reactivity. The molecule's highly activated nature makes it a valuable intermediate for further functionalization in the synthesis of complex target structures. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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Structure Elucidation of 1,3-dimethoxy-2-(methylthio)benzene: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for the structure elucidation of 1,3-dimethoxy-2-(methylthio)benzene, a substituted aromatic thioether. The document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the necessary synthetic considerations, advanced spectroscopic techniques, and chemical verification methods. By emphasizing the causal relationships behind experimental choices and promoting a self-validating analytical workflow, this guide serves as a robust resource for the unambiguous structural determination of complex organic molecules.
Introduction
The unequivocal determination of a molecule's three-dimensional structure is a foundational pillar of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This compound presents an excellent case study for illustrating the integrated analytical approach required for structural confirmation. The interplay of two electron-donating methoxy groups and a methylthio substituent on an aromatic ring creates a unique electronic and steric environment, which is reflected in its spectroscopic signatures. This guide will dissect the process of elucidating its structure, from rational synthesis to multi-technique spectroscopic analysis and chemical confirmation.
Section 1: Synthesis and Purity Verification: The Foundation of Accurate Analysis
Rationale for the Selected Synthetic Pathway
A well-conceived synthetic route not only provides access to the target molecule but also offers the first piece of evidence for its structure. For this compound, a highly regioselective and efficient method is the directed ortho-metalation (DoM) of 1,3-dimethoxybenzene, followed by quenching with an electrophilic sulfur source.
Expert Insight: The methoxy groups in 1,3-dimethoxybenzene are powerful directing groups in DoM reactions. They coordinate to the lithium alkyllithium base, directing the deprotonation to the C2 position, which is situated between the two methoxy groups. This high regioselectivity strongly suggests the substitution pattern of the final product, forming a solid hypothesis to be tested by spectroscopic methods.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is assembled with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The flask is charged with 1,3-dimethoxybenzene (1.0 equivalent) dissolved in anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours to ensure complete lithiation.
-
Electrophilic Quench: Dimethyl disulfide (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
Purity Assessment: An Indispensable Step
The presence of impurities, such as starting materials, regioisomers, or byproducts, can lead to erroneous spectroscopic interpretations. Therefore, rigorous purity assessment is mandatory.
| Technique | Purpose | Expected Outcome for a Pure Sample |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress and assess purity | A single spot with a distinct Rf value |
| High-Performance Liquid Chromatography (HPLC) | To quantify purity | A single, sharp peak |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm purity and obtain molecular weight | A single major peak with the expected mass-to-charge ratio |
Section 2: Multi-faceted Spectroscopic Analysis
A combination of spectroscopic techniques is essential to piece together the structural puzzle, each providing unique and complementary information.
Predicted ¹H NMR Spectroscopy: Unveiling the Proton Framework
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons.
Expert Insight: The symmetry and substitution pattern of this compound will result in a predictable ¹H NMR spectrum. The aromatic region will be particularly informative, with the coupling patterns revealing the relative positions of the protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.25 | t, J=8.2 Hz | 1H | H-5 | Coupled to two equivalent protons (H-4 and H-6) |
| ~6.65 | d, J=8.2 Hz | 2H | H-4, H-6 | Coupled to one proton (H-5) |
| ~3.85 | s | 6H | 2 x -OCH₃ | Chemically equivalent methoxy groups |
| ~2.40 | s | 3H | -SCH₃ | Unique methylthio environment |
Predicted ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C1, C3 | Carbons attached to electronegative oxygen |
| ~129 | C5 | Protonated aromatic carbon |
| ~118 | C2 | Carbon attached to sulfur, shielded |
| ~104 | C4, C6 | Protonated aromatic carbons, shielded by ortho/para methoxy groups |
| ~56 | -OCH₃ | Methoxy carbons |
| ~16 | -SCH₃ | Methylthio carbon, upfield |
2D NMR Spectroscopy: Establishing Connectivity
Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for confirming the assignments from 1D spectra.
Caption: Relationship between 1D and 2D NMR experiments for structure confirmation.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
Expected Molecular Ion: For C₉H₁₂O₂S, the expected monoisotopic mass is 184.0558 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition.
-
Key Fragmentation Pathways: The fragmentation of aromatic compounds is often characterized by the loss of stable neutral molecules or radicals.[1][2]
-
Loss of a methyl radical from a methoxy or methylthio group: [M - CH₃]⁺
-
Loss of a methoxy radical: [M - OCH₃]⁺
-
Loss of formaldehyde from a methoxy group: [M - CH₂O]⁺
-
Cleavage of the C-S bond.
-
Infrared Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch[3] |
| 2950-2850 | Aliphatic C-H stretch (from -OCH₃ and -SCH₃) |
| 1600-1585, 1500-1400 | Aromatic C=C ring stretching[3] |
| ~1250 | Asymmetric C-O-C stretch of aryl ether |
| ~1040 | Symmetric C-O-C stretch of aryl ether |
| 900-675 | C-H out-of-plane bending, indicative of substitution pattern[3] |
Section 3: Chemical Derivatization for Structural Confirmation
When spectroscopic data requires further validation, chemical derivatization can provide unequivocal proof of structure.
Protocol: Oxidation of the Thioether to Sulfone The oxidation of the electron-rich thioether to the electron-poor sulfone will induce predictable and significant changes in the NMR spectra.
-
Reaction: this compound is dissolved in dichloromethane. An excess (2.5 equivalents) of meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is washed with aqueous sodium bicarbonate and brine, dried, and the solvent is evaporated. The resulting sulfone is purified by recrystallization or chromatography.
Expected Spectroscopic Changes: The strong electron-withdrawing nature of the sulfone group will cause a significant downfield shift of the nearby aromatic protons (H-6) and the methyl group protons of the newly formed methylsulfonyl group in the ¹H NMR spectrum. This predictable shift provides powerful confirmation of the original substitution pattern.
Section 4: Integrated Workflow for Structure Elucidation
The following diagram outlines a logical and self-validating workflow for the structure elucidation of this compound.
Caption: A comprehensive workflow for the structure elucidation of organic compounds.
Conclusion
The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. By integrating a logical synthetic strategy with a suite of spectroscopic techniques, and, where necessary, chemical derivatization, a self-validating and unambiguous structural assignment can be achieved. This guide provides a robust framework for researchers, emphasizing the importance of not just acquiring data, but understanding the underlying chemical principles that govern the experimental outcomes. This holistic approach is indispensable in the rigorous pursuit of scientific discovery and development.
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,3-dimethoxy-2-(methylthio)benzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic compounds.[1][2][3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial arrangement of atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,3-dimethoxy-2-(methylthio)benzene, a substituted aromatic compound. The insights provided herein are crucial for researchers in synthetic chemistry, materials science, and drug development who rely on unambiguous structural verification. This document serves as a reference for interpreting the spectral data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects.
Molecular Structure and Symmetry Considerations
To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. This compound possesses a benzene ring substituted with two methoxy (-OCH₃) groups at positions 1 and 3, and a methylthio (-SCH₃) group at position 2.
Caption: Molecular structure of this compound with atom numbering.
The substitution pattern renders the molecule asymmetric. Consequently, all three aromatic protons (H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically non-equivalent. Similarly, the two methoxy groups (-OCH₃) and their respective carbons (C7 and C9) are distinct. This lack of symmetry predicts that the ¹H NMR spectrum will display three unique aromatic signals and three unique singlet signals for the methyl groups. The ¹³C NMR spectrum is expected to show nine distinct signals: six for the aromatic carbons and three for the methyl carbons.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR data is paramount for accurate structural analysis. The following protocol outlines a self-validating system for obtaining ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6][7][8] The solvent must provide a complete and homogeneous solution.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring no particulate matter is present.[6][7]
-
Cap the tube securely to prevent solvent evaporation.
2. Spectrometer Setup and Data Acquisition:
-
The experiment should be performed on a modern NMR spectrometer, for instance, at a ¹H frequency of 400 MHz or higher.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃).[5][7] The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[7]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[6]
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).[9]
¹H NMR Spectral Data Analysis (Predicted, 400 MHz, CDCl₃)
The analysis below is a predictive interpretation based on established substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.25 | t | 1H | J ≈ 8.2 | H5 |
| ~6.80 | d | 1H | J ≈ 8.2 | H4 |
| ~6.75 | d | 1H | J ≈ 8.2 | H6 |
| ~3.88 | s | 3H | - | C7-H₃ (1-OCH₃) |
| ~3.85 | s | 3H | - | C9-H₃ (3-OCH₃) |
| ~2.35 | s | 3H | - | C8-H₃ (2-SCH₃) |
Interpretation of Signals:
-
Aromatic Region (δ 6.7-7.3 ppm):
-
The signal for H5 is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) as it is coupled to both H4 and H6. Its chemical shift around 7.25 ppm is downfield due to being para to one methoxy group and ortho to another.
-
The signals for H4 and H6 are predicted to be doublets, each coupled to H5. The methoxy groups are strong ortho, para-directing and shielding groups, while the methylthio group is less shielding. H4, being para to the -SCH₃ group, and H6, being ortho to the -SCH₃ group, will have slightly different chemical environments, resulting in distinct signals around 6.80 and 6.75 ppm.
-
-
Aliphatic Region (δ 2.3-3.9 ppm):
-
The two methoxy groups (C7-H₃ and C9-H₃) are chemically non-equivalent and are expected to appear as two sharp singlets. Their chemical shifts around 3.8-3.9 ppm are characteristic for methoxy protons on an aromatic ring.
-
The methylthio protons (C8-H₃) will appear as a singlet around 2.35 ppm. This is a typical chemical shift for a methyl group attached to a sulfur atom adjacent to an aromatic ring.[10][11]
-
¹³C NMR Spectral Data Analysis (Predicted, 100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms and insight into their electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.5 | C1 | Quaternary carbon attached to oxygen, deshielded. |
| ~157.0 | C3 | Quaternary carbon attached to oxygen, deshielded. |
| ~131.0 | C5 | Aromatic CH, influenced by adjacent substituents. |
| ~122.0 | C2 | Quaternary carbon attached to sulfur, less deshielded than C-O. |
| ~108.0 | C6 | Aromatic CH, shielded by ortho/para -OCH₃ groups. |
| ~105.0 | C4 | Aromatic CH, shielded by ortho/para -OCH₃ groups. |
| ~56.5 | C7 | Methoxy carbon. |
| ~56.0 | C9 | Methoxy carbon (non-equivalent to C7). |
| ~16.0 | C8 | Methylthio carbon.[10] |
Interpretation of Signals:
-
Aromatic Carbons (δ 105-160 ppm):
-
C1 and C3: These carbons, directly bonded to the highly electronegative oxygen atoms of the methoxy groups, are the most deshielded and appear furthest downfield (~157-159 ppm).
-
C2: The carbon bearing the methylthio group is also a quaternary carbon but is less deshielded than C1 and C3, appearing around 122 ppm.
-
C5, C6, C4: These protonated carbons are influenced by the strong electron-donating resonance effect of the methoxy groups, which increases their electron density and shields them, causing them to appear more upfield.[12][13][14] Their precise shifts depend on their ortho/para relationship to the three substituents.
-
-
Aliphatic Carbons (δ 15-60 ppm):
-
C7 and C9: The carbons of the two non-equivalent methoxy groups appear in the characteristic range of 55-57 ppm.
-
C8: The methylthio carbon is significantly more shielded than the methoxy carbons and appears far upfield, typically around 16 ppm.[15]
-
Analytical Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a detailed electronic and structural map of this compound. The predicted chemical shifts, multiplicities, and integration values are fully consistent with the proposed molecular structure. The asymmetry of the substitution pattern is clearly reflected in the non-equivalence of all aromatic positions and the three distinct methyl groups. This guide demonstrates the power of NMR spectroscopy as a primary tool for structural confirmation in chemical research and development, providing a robust framework for interpreting complex spectral data with confidence.
References
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(4), 714-733. Available at: [Link]
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Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]
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Slideshare. (2018). Structural elucidation by NMR(1HNMR). Available at: [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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Amass, A. J., et al. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 50(3), 350-354. Available at: [Link]
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The Royal Society of Chemistry. (2019). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. Supporting Information. Available at: [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Available at: [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Wilson, N. K., & Zehr, R. D. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove, University of Mississippi. Available at: [Link]
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ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
-
Journal of Organic Chemistry. (1977). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. Available at: [Link]
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Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13913-13922. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Srinivasan, C., et al. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 155-161. Available at: [Link]
-
Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Available at: [Link]
-
SpectraBase. (n.d.). 1,3-Dimethoxybenzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Available at: [Link]
-
The Royal Society of Chemistry. (2013). 1H- and 13C-NMR for 1-(but-3-enyl)-3,5-dimethoxybenzene. Supporting Information. Available at: [Link]
-
Lowers, Z. R., & Reed, D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions. The Pegasus Review: University of Central Florida Undergraduate Research Journal, 13(1), 62-73. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. Supporting Information. Available at: [Link]
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A Theoretical Chemist's Guide to 1,3-dimethoxy-2-(methylthio)benzene: In-Silico Characterization for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery and materials science, a comprehensive understanding of molecular properties is paramount to accelerating development cycles and predicting substance behavior. This technical guide provides a rigorous, in-depth framework for the theoretical characterization of 1,3-dimethoxy-2-(methylthio)benzene, a substituted aromatic compound with potential applications in organic synthesis. For researchers, scientists, and drug development professionals, this document serves as a practical whitepaper on leveraging computational chemistry to elucidate the structural, spectroscopic, and electronic properties of this molecule. By detailing the causality behind methodological choices and providing step-by-step protocols, we aim to equip the reader with the expertise to conduct similar in-silico investigations.
Introduction: The Rationale for Theoretical Investigation
This compound (C₉H₁₂O₂S) is an aromatic compound featuring two electron-donating methoxy groups and a methylthio group.[1] The interplay of these substituents on the benzene ring is expected to significantly influence its electronic distribution, reactivity, and spectroscopic signatures. While experimental data on this specific molecule is scarce in publicly available literature, theoretical calculations offer a powerful, predictive, and cost-effective avenue for its detailed characterization.
This guide will focus on the application of Density Functional Theory (DFT), a robust and widely-used quantum mechanical modeling method, to predict the key properties of this compound.[2] The insights gained from these calculations can inform synthetic strategies, predict reactivity in various chemical environments, and provide a basis for comparison with future experimental work.
Computational Methodology: A Self-Validating Workflow
The selection of an appropriate theoretical model is crucial for obtaining accurate and reliable results. Our approach is grounded in established best practices for the computational study of substituted benzenes.
Choice of Software and Theoretical Model
For the calculations outlined in this guide, we will utilize a widely-accessible quantum chemistry software package such as Gaussian or ORCA.[3][4] These programs offer a comprehensive suite of DFT functionals and basis sets.
-
Density Functional: We will employ the B3LYP hybrid functional for geometry optimization and vibrational frequency calculations. B3LYP is known for its excellent balance of accuracy and computational efficiency for a wide range of organic molecules. For electronic properties and NMR chemical shifts, the range-separated hybrid functional ωB97X-D is recommended for its improved handling of long-range interactions and dispersion forces.[5]
-
Basis Set: The 6-311+G(d,p) basis set will be used for all calculations. This triple-zeta basis set provides a good description of the electronic structure, and the inclusion of diffuse functions (+) and polarization functions (d,p) is essential for accurately modeling molecules with lone pairs and for calculating properties like NMR chemical shifts.[6]
-
Solvation Model: To simulate a realistic chemical environment, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) will be used to account for the effects of a solvent, such as chloroform (CHCl₃), a common solvent for NMR spectroscopy.[7]
Experimental Workflow: From Structure to Properties
The following workflow provides a systematic approach to the theoretical characterization of this compound.
Caption: A generalized workflow for the theoretical characterization of this compound.
Step-by-Step Protocol: Geometry Optimization
-
Construct the initial 3D structure of this compound using a molecular editor.
-
Prepare an input file for the chosen software (e.g., Gaussian or ORCA).
-
Specify the calculation type as "Optimization" and "Frequency".
-
Define the theoretical model:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
-
Run the calculation.
-
Verify the optimized geometry by confirming the absence of imaginary frequencies in the output of the frequency calculation. This ensures that the structure corresponds to a true energy minimum.
Predicted Molecular Structure
The geometry optimization yields the most stable conformation of the molecule in the gas phase. The resulting structure provides key bond lengths and angles, which are fundamental to understanding its steric and electronic properties.
| Parameter | Predicted Value (Å or °) |
| C-S Bond Length | 1.78 |
| S-CH₃ Bond Length | 1.82 |
| C-O Bond Lengths | 1.36, 1.37 |
| O-CH₃ Bond Lengths | 1.42, 1.43 |
| C-S-C Bond Angle | 103.5 |
| C-O-C Bond Angles | 117.8, 118.1 |
Note: These are illustrative values based on typical bond lengths and angles for similar functional groups.
Simulated Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of molecules. DFT calculations can provide highly accurate predictions of NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding tensors, which are then converted to chemical shifts.[8]
Protocol for NMR Chemical Shift Calculation:
-
Use the optimized geometry from the previous step.
-
Prepare a new input file for a single-point energy calculation with the "NMR" keyword.
-
Specify the theoretical model:
-
Method: ωB97X-D
-
Basis Set: 6-311+G(d,p)
-
Solvation: IEFPCM (Solvent=Chloroform)
-
-
Include a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory for accurate chemical shift referencing.
-
Run the calculation.
-
Calculate the chemical shifts (δ) by subtracting the calculated isotropic shielding value of the nucleus of interest from the shielding value of the reference (δ = σ_ref - σ_iso).
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS):
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H (Aromatic) | 6.5 - 7.2 | C (Aromatic, C-S) | 120.0 |
| H (OCH₃) | 3.8 - 3.9 | C (Aromatic, C-O) | 158.0 - 159.0 |
| H (SCH₃) | 2.4 | C (Aromatic) | 105.0 - 130.0 |
| C (OCH₃) | 55.0 - 56.0 | ||
| C (SCH₃) | 15.0 |
Note: These are illustrative values based on typical chemical shifts for these functional groups on a benzene ring.
Infrared (IR) Spectroscopy
The vibrational frequencies calculated during the geometry optimization step can be used to generate a theoretical IR spectrum. These frequencies correspond to the vibrational modes of the molecule.
Predicted Key IR Vibrational Frequencies (in cm⁻¹):
| Vibrational Mode | Predicted Frequency |
| C-H stretch (aromatic) | 3050 - 3150 |
| C-H stretch (aliphatic, OCH₃/SCH₃) | 2850 - 3000 |
| C=C stretch (aromatic) | 1580 - 1620 |
| C-O stretch (aryl ether) | 1200 - 1275 |
| C-S stretch | 600 - 700 |
Note: These are illustrative values. Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison.
Analysis of Electronic Properties
The electronic properties of a molecule govern its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO gap is an indicator of molecular stability and reactivity.[9]
Protocol for HOMO-LUMO Analysis:
-
Use the output from the single-point energy calculation (ωB97X-D/6-311+G(d,p)).
-
Identify the energies of the HOMO and LUMO from the molecular orbital section of the output file.
-
Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
Visualize the HOMO and LUMO isosurfaces to understand their spatial distribution.
Caption: Workflow for the analysis of Frontier Molecular Orbitals.
For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO is likely to be distributed across the aromatic ring as a π* orbital.
Molecular Electrostatic Potential (ESP) Map
An ESP map provides a visual representation of the charge distribution in a molecule.[10] It is plotted on the electron density surface, with colors indicating regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) electrostatic potential.
Protocol for ESP Map Generation:
-
From the single-point energy calculation, generate a cube file for the electron density and the electrostatic potential.
-
Use visualization software (e.g., GaussView, VMD, Avogadro) to map the electrostatic potential onto the electron density surface.[11][12]
The ESP map of this compound would likely show negative potential (red) around the oxygen atoms of the methoxy groups and the sulfur atom, confirming their nucleophilic character. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit a positive potential (blue).
Conclusion
This technical guide has outlined a comprehensive and robust theoretical framework for the in-silico characterization of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, spectroscopic prediction, and electronic property analysis, researchers can gain significant insights into the behavior of this molecule without the immediate need for extensive experimental work. The presented methodologies are not only applicable to the title compound but also serve as a template for the theoretical investigation of other novel organic molecules, thereby accelerating the pace of research and development in the chemical sciences.
References
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ResearchGate. (2019). Which is best software for Density Functional theory calculation?. Retrieved from [Link]
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ResearchGate. (2019). How to calculate HOMO LUMO using DFT using gaussina 09 ?. Retrieved from [Link]
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National Institutes of Health. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]
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Avogadro. (2022). Viewing Electrostatic Potential Maps. Retrieved from [Link]
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Hashmi, M. A. (2025). Visualizing Electrostatic Potential Maps with GaussView & Multiwfn. [Video]. YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery of 1,3-Dimethoxy-2-(methylthio)benzene Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 1,3-dimethoxy-2-(methylthio)benzene derivatives. This class of compounds, featuring a unique substitution pattern on a benzene core, holds significant promise in the field of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a blend of theoretical insights and practical methodologies. We will delve into rational synthetic strategies, detailed analytical characterization, and an exploration of their potential as anticancer and antimicrobial agents, supported by an analysis of their likely mechanisms of action.
Introduction: The Emerging Potential of Substituted Benzene Scaffolds
The benzene ring is a foundational scaffold in medicinal chemistry, present in over 60% of currently marketed drugs.[1] Its rigid structure and tunable electronic properties allow for precise interactions with biological targets. The strategic placement of substituents can dramatically influence a molecule's pharmacological profile. The this compound core, in particular, combines the electron-donating methoxy groups with a sulfur-containing methylthio group. This unique electronic and steric arrangement suggests the potential for novel biological activities. Methoxybenzene derivatives have demonstrated a wide array of biological effects, including antimicrobial, anticancer, and antioxidant properties.[2] Similarly, organosulfur compounds, such as thioethers, are integral to many biologically active molecules and play a crucial role in medicinal and heterocyclic synthesis.[3] This guide will explore the confluence of these features in the target derivatives.
Synthesis of this compound Derivatives: A Rational Approach
The synthesis of this compound derivatives can be approached through several strategic pathways. A highly effective method involves the directed ortho-metalation of 1,3-dimethoxybenzene, followed by quenching with a sulfur electrophile.[4][5] The methoxy groups act as powerful directing groups, facilitating the deprotonation of the C2 position.[4]
Causality Behind Experimental Choices
The choice of a directed ortho-metalation strategy is predicated on its high regioselectivity.[4] Traditional electrophilic aromatic substitution on 1,3-dimethoxybenzene would likely lead to a mixture of products. By using a strong organolithium base, we can selectively deprotonate the most acidic proton, which is located at the C2 position, between the two methoxy groups. Subsequent reaction with an electrophile, in this case, dimethyl disulfide, allows for the precise installation of the methylthio group at the desired position.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for directed ortho-metalation and thiolation of aromatic compounds.
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethyl disulfide (DMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3-dimethoxybenzene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours to ensure complete lithiation.
-
Thiolation: Dimethyl disulfide (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then gradually warmed to room temperature overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Structural Characterization
The synthesized derivatives must be rigorously characterized to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns. Singlets for the two methoxy groups and the methylthio group. |
| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the substituents. Resonances for the methoxy and methylthio carbons. |
| IR | C-H stretching (aromatic and aliphatic), C-O stretching (ether), and C-S stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra of the synthesized compound.
Potential Biological Activities
While direct experimental data for this compound derivatives is limited in the public domain, the structural motifs present suggest potential for significant biological activity, particularly as anticancer and antimicrobial agents.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds containing methoxy and thioether functionalities. For instance, methoxy-substituted chalcones and thiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including leukemia, breast, and colon cancer.[6][7] The presence of methoxy groups can enhance the lipophilicity and cell permeability of a compound, leading to improved bioavailability and anticancer efficacy.[6]
Table of Anticancer Activity for Related Compounds:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Methoxy-substituted Thiazole | OVCAR-4 (Ovarian) | 1.569 | [8] |
| Methoxy-substituted Chalcone | HL-60 (Leukemia) | Varies with substitution | [6] |
| Phenylthiazolylindoles | Various | Micromolar to nanomolar | [9] |
| Thiosemicarbazones | SGC-7901 (Gastric) | 0.032 | [10] |
Antimicrobial Activity
Thiazole, thiophene, and other sulfur-containing heterocycles are well-established pharmacophores in the development of antimicrobial agents.[1][11][12] The introduction of a methylthio group to the 1,3-dimethoxybenzene core could confer significant antibacterial and antifungal properties.
Table of Antimicrobial Activity for Related Compounds:
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Derivative | S. aureus | 3.125 | [11] |
| Thiazole Derivative | A. fumigatus | 6.25 | [11] |
| Thienopyridazine Derivative | Various bacteria and fungi | Potent activity reported | [3] |
| Thienothiophene Derivative | G. candidum, S. aureus | More potent than standard | [13] |
Putative Mechanisms of Action
The potential biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.
Inhibition of Cancer-Related Signaling Pathways
Many anticancer agents exert their effects by interfering with signaling pathways that are dysregulated in cancer cells. The Hedgehog signaling pathway, for example, is aberrantly activated in many cancers, and its inhibition is a promising therapeutic strategy.[14] Methoxy-substituted benzamide derivatives have been shown to inhibit the Hedgehog pathway by targeting the Smoothened (Smo) receptor.[14] It is plausible that this compound derivatives could also interact with and inhibit key components of this or other oncogenic pathways, such as the NF-κB and STAT3 pathways, which are also known to be modulated by thio-derivatives of chalcones.[15][16]
Potential Signaling Pathway Diagram
Caption: Putative inhibition of the Hedgehog signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path to accessing these molecules, and the analysis of related compounds suggests a strong potential for anticancer and antimicrobial activities. Future research should focus on the synthesis of a library of derivatives with variations in the substituents to establish clear structure-activity relationships. Detailed biological evaluation of these compounds is warranted to determine their specific IC₅₀ and MIC values and to elucidate their precise mechanisms of action through cellular and molecular assays. The insights provided in this guide are intended to catalyze further investigation into this intriguing class of molecules.
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Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. (n.d.). National Institutes of Health. [Link]
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The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells. (2022). National Institutes of Health. [Link]
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Acknowledging Scarcity, Pioneering Investigation: A Technical Guide to the Preliminary Biological Assessment of 1,3-Dimethoxy-2-(methylthio)benzene
Abstract
This technical guide addresses the current knowledge gap surrounding the biological activities of the aromatic compound 1,3-dimethoxy-2-(methylthio)benzene. While direct experimental evidence of its bioactivity is notably scarce in peer-reviewed literature, its chemical structure, featuring both methoxy and methylthio functional groups, suggests a compelling case for systematic investigation. This document serves as a foundational resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of the compound's known chemical properties and synthesis, a reasoned hypothesis for its potential biological effects based on an analysis of structurally related motifs, and a detailed, field-proven experimental framework for its preliminary biological screening. Our objective is to furnish the scientific community with the necessary theoretical and practical tools to unlock the potential of this unexplored molecule.
Introduction: The Case for Investigating this compound
This compound is an organic compound characterized by a benzene ring substituted with two methoxy groups at positions 1 and 3, and a methylthio group at position 2.[1] Its molecular formula is C₉H₁₂O₂S.[1] The presence of electron-donating methoxy groups and a sulfur-containing methylthio group on an aromatic scaffold suggests the potential for a range of biological interactions. Methoxybenzene derivatives have demonstrated a spectrum of biological effects, including antimicrobial, anticancer, and antioxidant activities.[1] Similarly, organosulfur compounds are recognized for their potential as chemopreventive agents and their ability to induce cytotoxic effects in cancer cell lines.[2][3]
Given the established bioactivity of these individual chemical moieties, this compound presents itself as a molecule of interest for preliminary biological screening. This guide will, therefore, outline a structured approach to systematically evaluate its potential antimicrobial, antifungal, and cytotoxic properties.
Chemical Profile and Synthesis
A thorough understanding of the physicochemical properties and synthesis of a compound is fundamental to its biological evaluation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂S | [1] |
| Molecular Weight | 184.26 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 2,6-Dimethoxythioanisole | |
| CAS Number | 33617-67-3 |
Synthesis Pathway
One reported method for the synthesis of this compound involves the reaction of 1,3-dimethoxybenzene with dimethyl disulfide.[1] This reaction leverages the electron-rich nature of the dimethoxybenzene ring, making it susceptible to electrophilic substitution.
Caption: Synthesis of this compound.
Hypothetical Biological Activities: An Evidence-Based Rationale
The prediction of a novel compound's biological activity often begins with an analysis of its structural components and the known activities of analogous molecules.
Potential Antimicrobial and Antifungal Activity
The presence of both methoxy and sulfur-containing functional groups suggests a potential for antimicrobial and antifungal properties. Methoxy-substituted chalcones, for instance, have demonstrated potent antifungal and antibacterial effects.[4] The position and number of methoxy groups can significantly influence this activity.[4] Furthermore, organosulfur compounds derived from natural sources are known to exhibit a broad spectrum of antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The proposed mechanism for some organosulfur compounds involves the reaction with thiol groups of essential enzymes in microorganisms.[6]
Potential Cytotoxic Activity
Numerous methoxybenzene derivatives have been investigated for their anticancer potential.[1] For example, certain methoxy-substituted resveratrol derivatives have shown significant cytotoxic activity against various cancer cell lines.[8] Organosulfur compounds, particularly those derived from garlic, have been shown to induce apoptosis, cell cycle arrest, and oxidative stress in human colon carcinoma cell lines.[2] The disulfide moiety, in particular, has been identified as a key feature for cytotoxicity in some synthetic organosulfur compounds.[3] While this compound contains a thioether and not a disulfide, the presence of sulfur warrants an investigation into its cytotoxic potential.
Proposed Experimental Workflow for Preliminary Bioactivity Screening
The following section outlines a detailed, step-by-step methodology for conducting a preliminary in vitro biological activity screening of this compound.
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Methodological & Application
synthetic routes to 1,3-dimethoxy-2-(methylthio)benzene
An Application Guide to the Synthesis of 1,3-dimethoxy-2-(methylthio)benzene
Abstract
This comprehensive application note provides detailed synthetic protocols for the preparation of this compound, a valuable substituted aromatic building block. The primary focus is on a highly efficient and regioselective route utilizing directed ortho-metalation (DoM), a cornerstone of modern synthetic organic chemistry. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering not only step-by-step instructions but also the underlying chemical principles and expert insights necessary for successful execution. The protocols are designed to be self-validating, supported by characterization data and citations to authoritative literature.
Introduction and Strategic Overview
This compound is a polysubstituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. The strategic placement of two electron-donating methoxy groups and a versatile methylthio group makes it an attractive scaffold for further functionalization.
The key challenge in synthesizing this molecule is the regioselective introduction of the methylthio group at the C-2 position, situated between the two methoxy substituents. While classical electrophilic aromatic substitution on 1,3-dimethoxybenzene would primarily yield substitution at the C-4 and C-6 positions due to steric hindrance at C-2, a more sophisticated strategy is required.[1]
This guide details a robust and highly regioselective approach based on the Directed ortho-Metalation (DoM) of 1,3-dimethoxybenzene. This strategy leverages the powerful directing ability of the methoxy groups to facilitate deprotonation at the otherwise sterically hindered and electronically rich C-2 position. The resulting aryllithium intermediate is then trapped with an electrophilic sulfur source, dimethyl disulfide, to forge the desired C-S bond.
Synthesis of Starting Material: 1,3-Dimethoxybenzene
The primary starting material, 1,3-dimethoxybenzene (also known as resorcinol dimethyl ether), is commercially available but can also be readily prepared in high yield from resorcinol. The synthesis is a classic example of a Williamson ether synthesis.
Protocol 1: Preparation of 1,3-Dimethoxybenzene from Resorcinol
This protocol is adapted from a standard procedure for the methylation of phenols.[2]
Principle: The phenolic hydroxyl groups of resorcinol are acidic enough to be deprotonated by a strong base like sodium hydroxide. The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic methyl groups of dimethyl sulfate in an SN2 reaction to form the corresponding methyl ethers.
Workflow Diagram:
Caption: Workflow for the synthesis of 1,3-dimethoxybenzene.
Experimental Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add resorcinol (1.0 mole, 110.1 g).
-
With vigorous stirring, rapidly add a 10% aqueous solution of sodium hydroxide (2.5 moles, 100.0 g in 900 mL of water).
-
Cool the flask in a water bath. Add dimethyl sulfate (2.0 moles, 252.3 g, ~189 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and quench any unreacted dimethyl sulfate.
-
Cool the mixture to room temperature. The organic layer of 1,3-dimethoxybenzene will separate.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layer and the ethereal extracts. Wash with dilute sodium carbonate solution, followed by water.
-
Dry the organic phase over anhydrous calcium chloride.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Fractionally distill the crude product under reduced pressure to yield pure 1,3-dimethoxybenzene.
| Parameter | Value |
| Boiling Point | 216-218 °C (atm)[3] |
| Density | 1.055 g/mL at 25 °C[2] |
| Expected Yield | ~85%[2] |
Primary Synthesis Route: Directed ortho-Metalation of 1,3-Dimethoxybenzene
This route is the most direct and efficient method for preparing the target compound. It relies on the generation of a specific organometallic intermediate that is then quenched with an electrophile.
Principle and Mechanism
Directed ortho-metalation involves the deprotonation of an aromatic C-H bond that is ortho to a directing group (DG). In this case, the methoxy groups of 1,3-dimethoxybenzene are excellent directing groups. They coordinate to the organolithium base (n-butyllithium), delivering it to the C-2 position for deprotonation. This position is electronically activated by both methoxy groups and, despite being sterically hindered, is the most acidic proton due to inductive effects and stabilization of the resulting lithium species.
The subsequent addition of dimethyl disulfide (DMDS) provides an electrophilic sulfur atom.[4][5] The C-2 carbanion attacks one of the sulfur atoms in the S-S bond, displacing a methanethiolate anion and forming the desired this compound.
Workflow Diagram:
Caption: Directed ortho-metalation route to the target compound.
Protocol 2: Synthesis via Directed ortho-Metalation
-
Safety Note: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. The reaction should be performed in a well-ventilated fume hood.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,3-Dimethoxybenzene | 138.17[3] | 10.0 g | 72.4 mmol | 1.0 |
| n-Butyllithium | 64.06 | 31.8 mL (2.5 M in hexanes) | 79.6 mmol | 1.1 |
| Dimethyl Disulfide | 94.20[4] | 8.16 g (7.6 mL) | 86.8 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Experimental Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen.
-
Using a syringe, add anhydrous tetrahydrofuran (THF, 200 mL) to the flask.
-
Add 1,3-dimethoxybenzene (1.0 eq, 72.4 mmol, 10.0 g) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 79.6 mmol, 31.8 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a slight color change.
-
In a single portion, add dimethyl disulfide (1.2 eq, 86.8 mmol, 7.6 mL) via syringe.
-
Allow the reaction mixture to stir at -78 °C for an additional hour, then remove the cooling bath and allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: 79 °C.[6]
-
¹H NMR Spectroscopy: Expected signals would include a singlet for the three methylthio protons (~2.3 ppm), a singlet for the six methoxy protons (~3.8 ppm), and aromatic proton signals consistent with an A₂B pattern (a doublet and a triplet) in the range of 6.6-7.2 ppm.
-
¹³C NMR Spectroscopy: Signals for the methylthio carbon, the two equivalent methoxy carbons, and the distinct aromatic carbons are expected.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 184.26.
Conclusion
The synthesis of this compound is most effectively achieved through a directed ortho-metalation strategy. This approach offers excellent regiocontrol and generally provides good yields, circumventing the limitations of traditional electrophilic aromatic substitution. The protocol described herein is robust and based on well-established chemical principles, providing a reliable method for accessing this valuable synthetic intermediate. Proper execution with attention to anhydrous and inert atmosphere techniques is critical for success.
References
-
PrepChem. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]
- Bobbitt, J. M., & Stechenberg, J. J. (1973). Organicum. Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co.
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Mastalerz, P. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: 15.5 Multistep synthesis with aromatics. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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RSC Publishing. (n.d.). Excited state electronic structure of dimethyl disulfide involved in photodissociation at ~200 nm. Retrieved from [Link]
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- 6. This compound | 33617-67-3 [chemicalbook.com]
The Strategic Utility of 1,3-Dimethoxy-2-(methylthio)benzene in Modern Organic Synthesis: Application Notes and Protocols
Introduction: A Multifaceted Building Block for Complex Aromatic Scaffolds
In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic rings is paramount for the construction of complex molecules, ranging from pharmaceuticals to advanced materials. Among the vast arsenal of reagents available to the synthetic chemist, 1,3-dimethoxy-2-(methylthio)benzene has emerged as a particularly versatile and powerful building block. Its unique substitution pattern, featuring two electron-donating methoxy groups and a coordinating methylthio group, provides a nuanced platform for highly regioselective transformations, primarily through directed ortho-metalation (DoM).
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and experimental protocols associated with this compound. We will delve into the mechanistic underpinnings of its reactivity, explore its utility in the synthesis of polysubstituted aromatic compounds, and provide detailed, field-proven protocols to enable its effective implementation in the laboratory.
Core Principles: The Power of Directed ortho-Metalation (DoM)
The primary synthetic value of this compound lies in its propensity to undergo directed ortho-metalation (DoM). This reaction class is a powerful tool for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG) by a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the precise installation of a new substituent.
In the case of this compound, the two methoxy groups and the methylthio group all possess heteroatoms with lone pairs of electrons capable of coordinating to the lithium atom of the organolithium base. This coordination event pre-positions the base for deprotonation at an adjacent site.[1][2]
Regioselectivity: A Symphony of Directing Groups
A critical consideration when employing a polysubstituted aromatic compound in DoM is the regioselectivity of the deprotonation. The relative directing ability of the substituents on the ring will determine the site of lithiation. In this compound, the two methoxy groups at the 1- and 3-positions strongly direct lithiation to the C2 position, which is already occupied by the methylthio group. However, for further functionalization, the synergistic directing effect of the 1-methoxy and 2-methylthio groups, or the 3-methoxy and 2-methylthio groups, must be considered.
Based on the established hierarchy of directing group ability, both methoxy (OR) and methylthio (SR) groups are effective DMGs.[3] The cooperative effect of a 1,3-disposition of two DMGs typically directs metalation to the C2 position between them.[4] For this compound, the most acidic protons are those at the C4 and C6 positions, ortho to a methoxy group. The methylthio group at C2 will also influence the acidity of the adjacent protons. The precise site of lithiation can be influenced by factors such as the choice of organolithium base, solvent, and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA).[5]
Application in the Synthesis of Polysubstituted Benzenes
The ability to introduce a wide array of electrophiles with high regioselectivity makes this compound an excellent starting material for the synthesis of highly substituted and functionalized benzene derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic properties.
General Workflow for the Synthesis of Polysubstituted Benzenes via DoM
The general strategy involves a two-step sequence:
-
Directed ortho-Metalation: Treatment of this compound with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) in an ethereal solvent at low temperature to generate the aryllithium intermediate.
-
Electrophilic Quench: Reaction of the in situ generated aryllithium species with a suitable electrophile to introduce the desired substituent.
Caption: General workflow for the synthesis of polysubstituted benzenes.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific electrophile and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Directed ortho-Metalation and Electrophilic Quench of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (to a concentration of 0.2-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (1.1-1.2 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Electrophilic Quench: Slowly add the electrophile (1.2-1.5 eq), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours (reaction time is dependent on the electrophile).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
| Parameter | Condition/Reagent | Causality and Field-Proven Insights |
| Organolithium Base | n-BuLi or sec-BuLi | sec-BuLi is more basic and may be required for less acidic protons, but can be less selective. n-BuLi is a good starting point for most applications. |
| Solvent | Anhydrous THF | THF is a good coordinating solvent that helps to break up organolithium aggregates, increasing reactivity.[1] |
| Temperature | -78 °C | Low temperatures are crucial to prevent decomposition of the aryllithium intermediate and to control the reaction rate, minimizing side reactions. |
| Additive | TMEDA (optional) | TMEDA can accelerate the rate of lithiation by coordinating to the lithium ion and increasing the basicity of the organolithium reagent.[5] |
| Electrophile | Various | The choice of electrophile determines the final product. Common electrophiles include alkyl halides, aldehydes, ketones, esters, CO₂, and silyl chlorides. |
Umpolung Reactivity: Inverting the Polarity of the Thioether
While DoM is the primary application, the methylthio group in this compound also offers potential for umpolung reactivity. "Umpolung" is a German term for polarity inversion, a powerful concept in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity.
The methylthio group can be oxidized to a sulfoxide or sulfone. The resulting α-protons on the methyl group become acidic and can be deprotonated with a strong base. The resulting carbanion can then act as a nucleophile, effectively inverting the normal electrophilic character of the carbon atom attached to the sulfur.
Caption: Conceptual workflow for umpolung reactivity.
This strategy opens up alternative pathways for the functionalization of the molecule, further expanding its synthetic utility.
Conclusion: A Versatile Tool for Aromatic Synthesis
This compound is a valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its unique electronic and steric properties, coupled with its amenability to directed ortho-metalation, provide a reliable and regioselective platform for the synthesis of a wide range of polysubstituted aromatic compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this powerful building block in their pursuit of novel molecules with important applications in medicine and materials science.
References
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Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]
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- Gschwend, H. W.; Rodriguez, H. R. Ortho-Metalation Reactions. Org. React.1979, 26, 1–360.
- El-Hiti, G. A.; Smith, K.; Hegazy, A. S.; Alshammari, M. B.; Masmali, A. M.
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Kondo, Y.; Shilai, M.; Uchiyama, M.; Sakamoto, T. TMP-Zincate as Highly Chemoselective Base for Directed Ortho Metalation. J. Am. Chem. Soc.1999 , 121 (14), 3539–3540. [Link]
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Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
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Mortier, J. Directed Ortho Metalation. Unblog.fr. [Link]
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Myers, A. G. ortho metalation. Andrew G. Myers Research Group. [Link]
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Wikipedia contributors. Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
-
Grokipedia. Directed ortho metalation. Grokipedia. [Link]
-
Angene Chemical. Benzene,1,3-dimethoxy-2-(methylthio)-. [Link]
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Strategic Electrophilic Functionalization of 1,3-Dimethoxy-2-(methylthio)benzene
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the reactivity of 1,3-dimethoxy-2-(methylthio)benzene towards electrophiles. As a highly activated aromatic system, this substrate presents unique opportunities and challenges in electrophilic aromatic substitution (SEAr). We will delve into the directing effects of its substituents, predict regiochemical outcomes, and provide detailed, field-proven protocols for key transformations, with a primary focus on formylation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in organic synthesis.
Introduction: Understanding the Reactivity Profile
This compound is an electron-rich aromatic compound, primed for electrophilic aromatic substitution.[1] Its reactivity is governed by the cumulative electronic effects of three electron-donating groups (EDGs) attached to the benzene ring.
-
Methoxy Groups (-OCH₃): These are powerful activating groups that donate electron density to the ring through resonance (+R effect) and withdraw electron density inductively (-I effect). The resonance effect is dominant, making the ring significantly more nucleophilic than benzene.[2] They are strong ortho, para-directors.
-
Methylthio Group (-SCH₃): Similar to the methoxy group, the methylthio group is also an activating, ortho, para-directing substituent. It donates electron density via resonance, though it is generally considered a slightly weaker activator than a methoxy group.
The synergy of these three EDGs renders the aromatic ring highly susceptible to attack by a wide range of electrophiles.[3][4]
Regioselectivity: Predicting the Site of Attack
When multiple activating groups are present on a benzene ring, the most powerful activating group typically controls the position of electrophilic substitution.[5] In this case, the two methoxy groups are the dominant directing groups.
-
Position 4: This position is para to the C1-methoxy group and ortho to the C3-methoxy group. It is electronically highly favored.
-
Position 6: This position is ortho to the C1-methoxy group.
-
Position 5: This position is meta to both methoxy groups and is therefore electronically disfavored.
Considering both electronic activation and potential steric hindrance from the adjacent C2-methylthio group, electrophilic attack is most likely to occur at the C4 position . This is because it is electronically activated by two methoxy groups and is sterically less hindered than the C6 position.
Formylation via the Vilsmeier-Haack Reaction
The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis.[6] For highly activated systems like this compound, the Vilsmeier-Haack reaction is an exceptionally mild and effective method.[7][8] This reaction employs the "Vilsmeier reagent," a weak electrophile generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10][11]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, the active Vilsmeier reagent.[10][11]
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring attacks the Vilsmeier reagent to form a resonance-stabilized intermediate. Subsequent loss of a proton restores aromaticity. The resulting iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde product.[7]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Protocol: Synthesis of 4-formyl-1,3-dimethoxy-2-(methylthio)benzene
This protocol is designed as a self-validating system. Adherence to the described steps should provide a reliable outcome.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
-
Standard glassware for extraction and purification
Experimental Workflow:
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Procedure:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5 equivalents). Cool the flask to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C. Stir the resulting mixture for an additional 30 minutes at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and ensure complete formation of the electrophilic Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-70°C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Stir vigorously for 30 minutes. Causality Note: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water, followed by a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-formyl-1,3-dimethoxy-2-(methylthio)benzene.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF/DCM | DMF serves as both reagent and solvent; DCM can be used for the substrate solution.[11] |
| Temperature | 0°C (reagent formation), 60-70°C (reaction) | Controls exothermicity and drives the reaction to completion. |
| Stoichiometry | Substrate:POCl₃:DMF = 1 : 1.2 : 5 | A slight excess of POCl₃ ensures complete conversion. |
| Reaction Time | 2-4 hours | Typical for activated aromatic systems; should be monitored by TLC. |
| Work-up | Aqueous NaHCO₃ | Neutralizes acid and facilitates hydrolysis of the iminium intermediate.[7] |
Other Electrophilic Substitution Reactions
The high nucleophilicity of this compound allows for a range of other electrophilic aromatic substitutions.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring.[3] For highly activated substrates, milder Lewis acids can be used to prevent side reactions. The reaction of 1,3-dimethoxybenzene with acylating agents like 3-chloropropionyl chloride in the presence of AlCl₃ has been documented.[12][13] A similar approach can be applied here.
Protocol Outline: Synthesis of 1-(2,4-dimethoxy-3-(methylthio)phenyl)ethan-1-one
-
Setup: Suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in anhydrous DCM at 0°C under a nitrogen atmosphere.
-
Acyl Halide Addition: Add acetyl chloride (1.05 eq.) dropwise to the suspension.
-
Substrate Addition: Add a solution of this compound (1 eq.) in DCM dropwise, maintaining the temperature at 0°C.
-
Reaction: Stir at 0°C for 1-2 hours or until completion as monitored by TLC.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl. Extract with DCM, wash with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography.
Halogenation
Direct halogenation (bromination or chlorination) of such an activated ring is typically very rapid and may not require a Lewis acid catalyst.[14]
Protocol Outline: Synthesis of 4-bromo-1,3-dimethoxy-2-(methylthio)benzene
-
Setup: Dissolve this compound (1 eq.) in a suitable solvent like DCM or acetic acid in a flask protected from light.
-
Halogen Addition: Add a solution of bromine (Br₂, 1 eq.) in the same solvent dropwise at 0°C or room temperature.
-
Reaction: The reaction is often instantaneous. Stir for a short period (e.g., 30 minutes) after the addition is complete.
-
Work-up: Quench with a solution of sodium thiosulfate to remove excess bromine. Extract the product, wash, dry, and purify as needed.
Conclusion
This compound is a highly versatile substrate for electrophilic aromatic substitution. The strong activating and directing effects of its three electron-donating substituents lead to predictable regioselectivity, primarily at the C4 position. The protocols outlined in this guide, particularly for the Vilsmeier-Haack formylation, provide reliable methods for the functionalization of this valuable synthetic intermediate. Researchers can adapt these methodologies for a variety of electrophiles to access a diverse range of substituted aromatic compounds for applications in pharmaceuticals, materials science, and beyond.
References
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Wikipedia. (2023, December 11). Electrophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review. Retrieved from [Link]
-
CORE. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]
-
ResearchGate. (2015, February 2). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Sci-Hub. (n.d.). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Retrieved from [Link]
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Application Notes and Protocols: Regioselective Lithiation of 1,3-Dimethoxy-2-(methylthio)benzene
Abstract
This document provides a comprehensive guide to the regioselective lithiation of 1,3-dimethoxy-2-(methylthio)benzene, a key transformation in organic synthesis for the preparation of highly functionalized aromatic compounds. The protocol leverages the principle of Directed ortho-Metalation (DoM), where the synergistic effect of the methoxy and methylthio groups directs deprotonation to the C6 position with high fidelity. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and address critical safety considerations for handling the pyrophoric reagent n-butyllithium. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering insights to ensure a successful and safe execution of this powerful synthetic tool.
Mechanistic Insights: The Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful synthetic strategy that circumvents the regioselectivity issues often encountered in classical electrophilic aromatic substitution.[1] In DoM, a heteroatom-containing functional group on an aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent. This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction and forming a stabilized aryllithium intermediate.[1][2][3]
In the case of this compound, the substrate contains three potential DMGs: two methoxy groups (-OMe) and a methylthio group (-SMe). The methoxy and methylthio groups work in a cooperative fashion to direct the lithiation. The organolithium reagent, typically n-butyllithium (n-BuLi), acts as a Lewis acid and coordinates to the Lewis basic oxygen and sulfur atoms of the DMGs.[1][4] This pre-coordination complex dramatically increases the kinetic acidity of the adjacent C-H protons, leading to selective deprotonation at the C6 position, which is ortho to both the C1-methoxy and the C2-methylthio groups.
The resulting 6-lithio-1,3-dimethoxy-2-(methylthio)benzene is a potent nucleophile that can be trapped with a wide array of electrophiles (E+) to yield 1,2,3,6-tetrasubstituted benzene derivatives with exquisite regiocontrol.[5]
Caption: Lithiation via Directed ortho-Metalation (DoM).
Critical Safety Protocol: Handling n-Butyllithium
WARNING: n-Butyllithium (n-BuLi) is a pyrophoric and highly reactive organometallic reagent. It ignites spontaneously upon contact with air and reacts violently with water.[6][7][8] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving n-BuLi must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[9] All glassware must be rigorously flame-dried or oven-dried immediately before use to remove any trace moisture.[10]
-
Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, safety glasses with side shields or splash goggles, and chemical-resistant gloves (e.g., neoprene or nitrile).[6][11]
-
Syringe and Cannula Techniques: Transfer n-BuLi solutions using clean, dry syringes or a double-tipped needle (cannula).[9] Never handle n-BuLi in an open vessel.
-
Spill Management: Keep a container of dry sand or powdered limestone readily accessible to smother small spills. DO NOT USE WATER OR A CO2 EXTINGUISHER , as they will react violently with n-BuLi.[10][12]
-
Quenching: Unused or residual n-BuLi must be quenched safely. This can be done by slowly adding the reagent to a cooled (0 °C) solution of a less reactive alcohol, such as isopropanol, in an inert solvent like hexanes. The process is highly exothermic and should be performed with caution behind a blast shield.
Experimental Protocol for Lithiation and Electrophilic Quench
This protocol details the lithiation of this compound and subsequent reaction with a generic electrophile.
Reagents and Materials
| Reagent/Material | Grade | Notes |
| This compound | >98% Purity | Ensure it is free of moisture. |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Titrate periodically to determine the exact concentration. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Freshly distilled from sodium/benzophenone or from a solvent purifier. |
| Electrophile (e.g., DMF, TMSCl, CO₂) | Anhydrous/Reagent Grade | Specific grade depends on the electrophile. |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Used for quenching the reaction. |
| Diethyl ether or Ethyl acetate | ACS Grade | For extraction. |
| Brine (Saturated aqueous NaCl) | Reagent Grade | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Reagent Grade | For drying the organic layer. |
Equipment Setup
-
Flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Rubber septa for sealing the flask necks.
-
Nitrogen or argon gas inlet connected to a bubbler.
-
Low-temperature thermometer.
-
Dry ice/acetone bath.
-
Syringes and needles for reagent transfer.
Step-by-Step Procedure
-
Reaction Setup: Assemble the flame-dried three-necked flask under a positive pressure of inert gas.[13]
-
Substrate Addition: To the flask, add this compound (1.0 eq). Dissolve the substrate in anhydrous THF (to make a ~0.3 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.[5][13][14] Maintain this temperature throughout the lithiation and quenching steps.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes.[8][13] A color change (typically to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add the chosen electrophile (1.2 - 1.5 eq) dropwise to the aryllithium solution at -78 °C. For gaseous electrophiles like CO₂, bubble the gas through the solution via a long needle.
-
Stirring: Continue stirring at -78 °C for 1-2 hours after the addition of the electrophile.
-
Warming and Work-up: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can then be purified by flash column chromatography on silica gel or other appropriate methods like distillation or recrystallization.
Data Summary and Visualization
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Substrate:n-BuLi:Electrophile) | 1.0 : 1.1 : 1.2-1.5 | A slight excess of n-BuLi ensures complete lithiation; excess electrophile drives the reaction to completion. |
| Solvent | Anhydrous THF | Ethereal solvents solvate the lithium cation, breaking up n-BuLi aggregates and increasing reactivity.[15][16] |
| Temperature | -78 °C | Minimizes side reactions, such as the degradation of THF by n-BuLi, and controls the exothermic reaction.[7][14] |
| Lithiation Time | 1 hour | Sufficient for complete deprotonation at -78 °C. |
| Quench Time | 1-2 hours | Allows for complete reaction of the aryllithium with the electrophile. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive n-BuLi (decomposed).Wet solvent or glassware.Substrate impurity. | Titrate n-BuLi before use.Ensure all solvents are anhydrous and glassware is properly flame-dried.[10]Purify the starting material. |
| Recovery of Starting Material | Incomplete lithiation.Insufficient reaction time. | Use a slight excess of n-BuLi (1.1-1.2 eq).Increase lithiation time or perform at a slightly higher temperature (e.g., -40 °C), if compatible with the electrophile. |
| Formation of Side Products | Reaction temperature was too high.Slow addition of electrophile. | Maintain strict temperature control at -78 °C.[14]Add the electrophile solution quickly but safely to the stirred aryllithium. |
Conclusion
The directed ortho-metalation of this compound is a highly reliable and regioselective method for synthesizing complex, polysubstituted aromatic compounds. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols outlined in this guide, researchers can effectively utilize this reaction to access valuable intermediates for pharmaceutical and materials science applications.
References
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Directed ortho metalation - Wikipedia. Wikipedia. [Link]
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Directed Ortho Metalation | Chem-Station Int. Ed. Chem-Station. [Link]
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nbutyl lithium safety - YouTube. YouTube. [Link]
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STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. University of Tennessee, Knoxville. [Link]
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Protecting n-Butyllithium from Air and Moisture - Fisher Scientific. Fisher Scientific. [Link]
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Directed ortho Metalation (DOM) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Directed Metalation: A Survival Guide - Baran Lab. The Baran Laboratory, Scripps Research. [Link]
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Directed ortho metalation - Grokipedia. Grokipedia. [Link]
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Directed (ortho) Metallation - University of Liverpool. University of Liverpool. [Link]
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07- DIRECTED ORTHO METALATION | Jacques Mortier - Unblog.fr. Unblog.fr. [Link]
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organolithium reagents 1 - Harvard University. Harvard University Department of Chemistry and Chemical Biology. [Link]
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n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Preprints.org. [Link]
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Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
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Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC - NIH. National Institutes of Health. [Link]
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n-Butyllithium - Wikipedia. Wikipedia. [Link]
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Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles | Request PDF - ResearchGate. ResearchGate. [Link]
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Been researching a synthesis, please can someone outline the mechanism for this step & are the butyllithium and thf reactants or used to dissolve the reactants or something : r/OrganicChemistry - Reddit. Reddit. [Link]
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n-Butyllithium (n-BuLi) - Common Organic Chemistry. commonorganicchemistry.com. [Link]
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Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement - ScholarWorks @ UTRGV. The University of Texas Rio Grande Valley. [Link]
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Preparation of 1,3-dimethoxybenzene - PrepChem.com. PrepChem.com. [Link]
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Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed. National Institutes of Health. [Link]
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The Strategic Application of 1,3-Dimethoxy-2-(methylthio)benzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1,3-dimethoxy-2-(methylthio)benzene as a versatile building block in medicinal chemistry. While direct applications of this specific molecule are not extensively documented in mainstream literature, its structural motifs are present in a variety of bioactive compounds. This guide will explore its potential by examining the established medicinal chemistry of closely related analogs and proposing synthetic strategies for its incorporation into privileged scaffolds.
Introduction: Unlocking the Potential of a Multifunctional Scaffold
This compound is an aromatic compound featuring a unique substitution pattern: two electron-donating methoxy groups and a readily functionalizable methylthio group. This arrangement of functional groups provides a powerful platform for synthetic chemists to construct complex molecular architectures with potential therapeutic applications. The electron-rich nature of the benzene ring, conferred by the methoxy groups, activates it towards electrophilic substitution, while the methylthio group offers a handle for various transformations, including oxidation, and metal-catalyzed cross-coupling reactions.
While this specific compound may not be a household name in drug discovery, its close relative, 2-chloro-1,3-dimethoxybenzene, serves as a key starting material in the synthesis of pharmacologically active agents, highlighting the potential of this substitution pattern.
A Case Study: The Chloro-Analogue in the Synthesis of Benzisoxazole Derivatives with Cardiovascular and Renal Activity
A significant application of the 2-substituted-1,3-dimethoxybenzene scaffold is found in the synthesis of 7-chloro-1,2-benzisoxazoloxyacetic acids. These compounds have been patented for their diuretic, uricosuric, and antihypertensive properties[1][2]. The synthesis originates from 1,3-dimethoxybenzene, which is first converted to its 2-chloro derivative.
Synthetic Pathway to Diuretic and Antihypertensive Agents
The overall synthetic strategy involves the introduction of a chloro group at the 2-position of 1,3-dimethoxybenzene, followed by further functionalization to construct the bioactive benzisoxazole ring system.
Caption: Synthetic pathway from 1,3-dimethoxybenzene to bioactive benzisoxazoloxyacetic acids.
Experimental Protocol: Synthesis of 2-Chloro-1,3-dimethoxybenzene
This protocol is adapted from established patent literature and provides a general method for the chlorination of 1,3-dimethoxybenzene[1][2].
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium in hexanes
-
Hexachloroethane
-
Anhydrous diethyl ether
-
Hydrochloric acid (3N)
-
Toluene
-
Anhydrous potassium carbonate
-
Ice bath
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 1,3-dimethoxybenzene in anhydrous diethyl ether, add n-butyllithium dropwise at a controlled temperature (e.g., 5°C).
-
After the addition is complete, heat the mixture to reflux for a specified period (e.g., 2.5 hours) to ensure complete lithiation.
-
Cool the reaction mixture in an ice bath.
-
Add a solution of hexachloroethane in anhydrous diethyl ether dropwise, maintaining a low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for an extended period.
-
Quench the reaction by the slow addition of ice water, followed by 3N hydrochloric acid.
-
Extract the aqueous layer with toluene.
-
Combine the organic fractions, wash with a 5% sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2-chloro-1,3-dimethoxybenzene.
-
The product can be further purified by distillation or chromatography.
Safety Note: This reaction involves pyrophoric n-butyllithium and should be performed under an inert atmosphere by trained personnel.
Proposed Applications of this compound in Medicinal Chemistry
The methylthio group of this compound offers a versatile handle for a variety of synthetic transformations, opening the door to a range of medicinally relevant scaffolds.
Synthesis of Benzothiophene Derivatives
Benzothiophenes are a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The title compound can serve as a precursor for the synthesis of substituted benzothiophenes.
Caption: Proposed synthetic route to benzothiophenes from this compound.
Protocol Outline: Oxidation and Nucleophilic Aromatic Substitution
-
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxide/sulfone is an excellent leaving group.
-
Nucleophilic Aromatic Substitution: The oxidized intermediate can then undergo nucleophilic aromatic substitution with a variety of nucleophiles to introduce new functional groups.
-
Cyclization: Subsequent intramolecular cyclization can lead to the formation of the benzothiophene ring system.
Metal-Catalyzed Cross-Coupling Reactions
The methylthio group can also participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, after conversion to a suitable derivative (e.g., a sulfonium salt). This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of complex molecules.
The Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The successful application of the 2-chloro-1,3-dimethoxybenzene scaffold in the synthesis of bioactive benzisoxazole derivatives underscores the importance of this heterocyclic system in drug discovery. Benzisoxazoles are considered "privileged structures" due to their ability to bind to a variety of biological targets with high affinity.
Derivatives of benzisoxazole have demonstrated a wide range of therapeutic applications, including:
The synthesis of benzisoxazole-containing compounds often involves the cyclization of a substituted benzene with a hydroxylamine derivative or a related synthon. The 2-substituted-1,3-dimethoxybenzene core provides a valuable starting point for the construction of these important therapeutic agents.
Conclusion and Future Perspectives
This compound, while not a widely cited compound in medicinal chemistry literature, holds significant potential as a versatile building block. Its utility is strongly suggested by the established application of its chloro-analogue in the synthesis of diuretic and antihypertensive agents. The presence of two activating methoxy groups and a functionalizable methylthio group provides a rich platform for the synthesis of complex and potentially bioactive molecules, particularly heterocyclic compounds like benzothiophenes and benzisoxazoles.
Future research in this area should focus on developing efficient and scalable protocols for the functionalization of the methylthio group and exploring the incorporation of this scaffold into a wider range of medicinally relevant molecules. The insights provided in this guide are intended to stimulate further investigation into the application of this compound in the ongoing quest for novel therapeutic agents.
References
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm. [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. [Link]
-
Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF. ResearchGate. [Link]
-
Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
- US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
- EP0067342A1 - Process for the preparation of 2-chloro-1,3-dimethoxybenzene.
Sources
- 1. US4579981A - Process for the preparation of 2-chloro-1,3-dimethoxybenzene - Google Patents [patents.google.com]
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- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 7. taylorandfrancis.com [taylorandfrancis.com]
The Strategic Utility of 1,3-Dimethoxy-2-(methylthio)benzene in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: Unveiling a Versatile Aromatic Building Block
In the intricate art of complex molecule synthesis, the strategic selection of building blocks is paramount to the efficiency and elegance of a synthetic route. 1,3-Dimethoxy-2-(methylthio)benzene emerges as a uniquely functionalized aromatic scaffold, offering chemists a powerful tool for the construction of highly substituted benzene derivatives. The interplay between the electron-donating methoxy groups and the ortho-directing methylthio moiety provides a nuanced reactivity profile that can be exploited for precise molecular construction. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this versatile building block, complete with detailed experimental protocols for its preparation and subsequent transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 33617-67-3 |
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.26 g/mol |
| Appearance | Not specified (likely a colorless to pale yellow oil or solid) |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in common organic solvents |
Core Synthesis Protocol: Directed Ortho-Metalation of 1,3-Dimethoxybenzene
The most logical and efficient synthetic route to this compound is through the directed ortho-metalation (DoM) of the readily available starting material, 1,3-dimethoxybenzene. The two methoxy groups act as powerful directing groups, activating the C2 position for deprotonation by a strong organolithium base. The resulting aryllithium intermediate can then be quenched with an electrophilic sulfur source, such as dimethyl disulfide, to install the methylthio group.
Reaction Principle: The Power of Directed Ortho-Metalation
Directed ortho-metalation is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings.[1][2] In the case of 1,3-dimethoxybenzene, the methoxy groups, through their ability to coordinate with the lithium cation of the organolithium base, direct the deprotonation to the sterically accessible and electronically activated C2 position. This generates a nucleophilic aryllithium species specifically at the desired position, ready for reaction with an electrophile.
dot
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dimethoxybenzene
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dimethyl disulfide (DMDS)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Cooling bath (dry ice/acetone or similar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet is charged with 1,3-dimethoxybenzene (1.0 eq). Anhydrous diethyl ether or THF is added to dissolve the starting material. The flask is then cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours. The formation of the aryllithium intermediate may be indicated by a color change.
-
Electrophilic Quench: Dimethyl disulfide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Self-Validation and Expected Outcome:
-
TLC Analysis: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (1,3-dimethoxybenzene) and the appearance of a new, less polar spot corresponding to the product should be observed.
-
Spectroscopic Characterization: The identity and purity of the product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The ¹H NMR spectrum is expected to show two singlets for the methoxy groups, a singlet for the methylthio group, and characteristic aromatic proton signals.
-
Yield: Typical yields for directed ortho-metalation reactions followed by quenching are in the range of 60-85%.
Applications in Complex Molecule Synthesis: A Versatile Synthon
The strategic placement of the methoxy and methylthio groups makes this compound a valuable precursor for the synthesis of a variety of polysubstituted aromatic compounds. The following sections outline potential synthetic transformations and applications.
Further Functionalization via Directed Metalation
While the C2 position is now occupied, the remaining aromatic protons are activated by the electron-donating substituents. The synergistic directing effect of the 1-methoxy and 2-methylthio groups would likely direct a second lithiation to the C6 position. This provides a route to tetra-substituted benzene derivatives.
dot
Caption: Proposed second lithiation of the target molecule.
Oxidation of the Thioether
The methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives are valuable intermediates in their own right, for example, in Pummerer-type rearrangements or as directing groups in further aromatic substitutions.
Protocol: Oxidation to the Sulfoxide
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).
-
Oxidation: Cool the solution to 0 °C and add one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄) portion-wise.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution if m-CPBA was used), extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the resulting sulfoxide by column chromatography.
Cross-Coupling Reactions
While the C-S bond of the methylthio group is generally stable, it can potentially participate in certain transition-metal-catalyzed cross-coupling reactions, although this is less common than for aryl halides or triflates. A more viable strategy involves converting the methylthio group into a better leaving group or using a functionalized derivative of the starting material in cross-coupling reactions. For instance, if the initial DoM is quenched with an iodine source instead of dimethyl disulfide, the resulting 2-iodo-1,3-dimethoxybenzene can readily participate in Suzuki, Sonogashira, or Heck coupling reactions.
Potential in Natural Product and Pharmaceutical Synthesis
The polysubstituted aromatic core that can be accessed from this compound is a common motif in a variety of natural products and pharmaceutically active compounds. For example, the substitution pattern is reminiscent of certain fragments found in flavonoids, lignans, and other phenolic natural products. The ability to introduce a variety of functional groups at specific positions on the aromatic ring makes this building block a valuable tool for the synthesis of analogs for structure-activity relationship (SAR) studies in drug discovery.
Conclusion: A Building Block with Untapped Potential
This compound represents a highly versatile and strategically valuable building block for organic synthesis. Its preparation via a straightforward directed ortho-metalation protocol makes it readily accessible. The unique interplay of its functional groups allows for a range of subsequent transformations, opening avenues for the efficient construction of complex, highly substituted aromatic molecules. Researchers in the fields of natural product synthesis, medicinal chemistry, and materials science are encouraged to explore the full synthetic potential of this powerful and underutilized chemical tool.
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Myers, A. G. Research Group. ortho metalation. Harvard University. [Link]
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Mortier, J. DIRECTED ORTHO METALATION. Le Mans Université. [Link]
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Gutierrez, J. J. et al. Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. [Link]
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Majumdar, K. C., & Chattopadhyay, S. K. (2021). Heterocycles In Natural Product Synthesis. VDOC.PUB. [Link]
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Trauner, D. et al. (2022). Natural product anticipation through synthesis. National Institutes of Health. [Link]
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Chattopadhyay, S. K. et al. (2021). Total Synthesis of the Naturally Occurring Cyclic Tetrapeptide JM-47 and Analogues through Late-Stage Functionalization of a Common Scaffold. ResearchGate. [Link]
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Jacobsen, K. A. et al. (2021). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. Royal Society of Chemistry. [Link]
-
Andersen, R. J. et al. (2006). Total Synthesis of the Natural Product (±)-dibromophakellin and Analogues. PubMed. [Link]
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Screening 1,3-Dimethoxy-2-(methylthio)benzene for Antioxidant Activity: Application Notes and Protocols
Introduction: The Rationale for Investigating 1,3-Dimethoxy-2-(methylthio)benzene
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the structural features of synthetic and natural compounds offer a roadmap for discovery. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a spectrum of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The benzene ring, substituted with electron-donating groups, is a common motif in many antioxidant compounds. The compound this compound presents a compelling scaffold for antioxidant activity screening due to the synergistic potential of its functional groups.
The methoxy (-OCH₃) groups are known to enhance the antioxidant capacity of phenolic compounds by increasing their electron-donating ability, which facilitates the scavenging of free radicals.[1] The presence of two methoxy groups on the benzene ring is anticipated to augment this effect. Furthermore, organosulfur compounds are recognized for their significant antioxidant and anti-inflammatory properties.[2] The methylthio (-SCH₃) group, a sulfur-containing moiety, may contribute to the overall antioxidant profile through various mechanisms, including the ability to modulate cellular redox-sensitive signaling pathways.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound for its antioxidant potential. We will detail the requisite protocols for a tiered screening approach, from fundamental chemical-based assays to a more biologically relevant cell-based model. The causality behind experimental choices is elucidated to ensure a thorough understanding and robust implementation of these methodologies.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to experimental design, including solvent selection and concentration preparations.
| Property | Value | Source |
| CAS Number | 33617-67-3 | [4][5][6] |
| Molecular Formula | C₉H₁₂O₂S | [4][7] |
| Molecular Weight | 184.26 g/mol | [7][8] |
| Appearance | Not specified (typically a liquid or low-melting solid) | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and acetone. | General chemical knowledge |
Tier 1: In Vitro Chemical-Based Antioxidant Assays
The initial screening phase employs a battery of well-established chemical assays to determine the direct radical scavenging and reducing capabilities of this compound. These assays are rapid, cost-effective, and provide a foundational assessment of antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[9] The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[10] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.[9]
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in methanol or DMSO.
-
Standard (Trolox or Ascorbic Acid) Stock Solution (1 mM): Dissolve 2.5 mg of Trolox or 1.76 mg of Ascorbic Acid in 10 mL of methanol.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the 0.2 mM DPPH solution to all wells.
-
For the blank, add 100 µL of methanol instead of the test compound. For the control, add 100 µL of the test compound solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound and the standard.
-
Determine the IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[11] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•⁺, which has a characteristic absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and potency.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11]
-
On the day of the assay, dilute the ABTS•⁺ working solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and the standard (Trolox) as described for the DPPH assay.
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or standard to respective wells.
-
Add 180 µL of the diluted ABTS•⁺ working solution to all wells.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[13]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] The reduction is monitored by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants.[16]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a standard (FeSO₄·7H₂O or Trolox).
-
In a 96-well microplate, add 20 µL of each dilution of the test compound or standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.
-
Determine the FRAP value of the test compound from the standard curve, expressed as µM Fe(II) equivalents or µM Trolox equivalents.
-
Visualization of In Vitro Assay Workflow
Caption: Workflow for in vitro antioxidant capacity assessment.
Tier 2: Cell-Based Antioxidant Assay
To bridge the gap between in vitro chemical reactivity and in vivo biological activity, a cell-based assay is crucial. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant model by considering factors such as cell uptake, metabolism, and localization of the test compound.[17]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[18] Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[17] A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), induces the production of ROS, which then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19] The presence of an antioxidant will inhibit this oxidation, leading to a reduction in fluorescence intensity.[18] The antioxidant activity is quantified by measuring the inhibition of DCF formation.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable human cell line, such as HepG2 (human liver cancer cell line), in appropriate growth medium.
-
Seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer the next day.
-
-
Assay Procedure:
-
The following day, remove the growth medium and wash the cells gently with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., quercetin) in treatment medium containing DCFH-DA for 1 hour at 37°C.
-
After incubation, wash the cells with PBS to remove the treatment medium.
-
Add the AAPH solution to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.[17]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and treated wells.
-
Calculate the percentage of CAA for each concentration of the test compound: % CAA = 1 - (AUC_sample / AUC_control) x 100
-
Determine the EC₅₀ value (the concentration of the test compound required to provide 50% of the antioxidant activity).
-
The results can be expressed as quercetin equivalents (QE).
-
Visualization of CAA Workflow
Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.
Expected Outcomes and Interpretation
Based on the chemical structure of this compound, it is hypothesized that the compound will exhibit antioxidant activity. The electron-donating methoxy groups are expected to contribute to its radical scavenging capacity, while the methylthio group may also play a role.
-
DPPH and ABTS Assays: A dose-dependent increase in percentage inhibition is expected, yielding IC₅₀ values that can be compared to the standard antioxidant, Trolox. Lower IC₅₀ values indicate higher antioxidant potency.
-
FRAP Assay: A linear increase in absorbance with increasing concentrations of the test compound is anticipated, reflecting its reducing power.
-
CAA Assay: A dose-dependent decrease in fluorescence intensity is expected, indicating that the compound can penetrate the cell membrane and exert intracellular antioxidant effects. The EC₅₀ value will provide a measure of its cellular antioxidant efficacy.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive screening of this compound for its antioxidant activity. By employing a tiered approach that combines in vitro chemical assays with a cell-based model, researchers can obtain a multifaceted understanding of the compound's antioxidant potential. The insights gained from these studies will be invaluable for guiding further research and development of this and structurally related compounds as potential therapeutic agents for the prevention and treatment of oxidative stress-related diseases.
References
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Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). SciELO. Available at: [Link]
-
Angene Chemical. (n.d.). Benzene,1,3-dimethoxy-2-(methylthio)- (CAS# 33617-67-3). Retrieved from [Link]
- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 01(01).
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De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Retrieved from [Link]
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Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant mechanisms of organosulfur compounds: HAT (1), SPLET (2),... Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- National Center for Biotechnology Information. (2018). Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport.
-
Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 10(5), 709.
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ResearchGate. (2023). Why ascorbic acid used as standard for ABTS assay?. Retrieved from [Link]
- Google Patents. (n.d.). Cellular antioxidant activity (caa) assay.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
- MDPI. (2021). Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. Antioxidants, 10(8), 1279.
-
Semantic Scholar. (n.d.). ASCORBIC ACID CONTENT AND THE ANTIOXIDANT ACTIVITY OF COMMON FRUITS COMMERCIALLY AVAILABLE IN ADDIS ABABA, ETHIOPIA. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. ACS Omega, 7(8), 7136-7143.
- National Center for Biotechnology Information. (2015).
- National Center for Biotechnology Information. (2020). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Antioxidants, 9(10), 982.
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ResearchGate. (n.d.). Trolox-Equivalent Antioxidant Capacity Assay Versus Oxygen Radical Absorbance Capacity Assay in Plasma. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
- National Center for Biotechnology Information. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Nutrients, 12(6), 1859.
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]
- National Center for Biotechnology Information. (2004). Organosulfur compounds and possible mechanism of garlic in cancer. Nutrition Reviews, 62(7 Pt 1), 281-286.
-
OxiSelect™. (n.d.). Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Antioxidant and Chemosensitizing Effects of Flavonoids with Hydroxy and/or Methoxy Groups and Structure-Activity Relationship. Retrieved from [Link]
- National Center for Biotechnology Information. (2014). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy Research, 6(1), 1-6.
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PubChem. (n.d.). Benzene, 1-methoxy-2-(methylthio)-. Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PLoS One, 14(11), e0225259.
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Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]
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Application Notes and Protocols for the Suzuki Coupling of 1,3-Dimethoxy-2-(methylthio)benzene Derivatives
Introduction: Navigating the Challenges of Electron-Rich and Sulfur-Containing Substrates in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is integral to the rapid assembly of complex molecular architectures, a critical advantage in the fast-paced environment of drug discovery and development.[3] The synthesis of biaryl and heteroaryl structures, common motifs in pharmacologically active compounds, frequently relies on this powerful methodology.[4]
This application note provides a detailed experimental guide for the Suzuki coupling of a particularly challenging substrate class: 1,3-dimethoxy-2-(methylthio)benzene derivatives. This substrate presents a dual challenge for the synthetic chemist. Firstly, the presence of two electron-donating methoxy groups renders the aromatic ring electron-rich, which can impede the crucial oxidative addition step in the catalytic cycle.[1] Secondly, the methylthio (-SMe) group is a known potential poison for palladium catalysts, capable of deactivating the catalyst through strong coordination to the metal center. This guide will address these challenges head-on, presenting a rationale-driven protocol designed to ensure successful and high-yielding cross-coupling.
Mechanistic Considerations: Overcoming Catalyst Inhibition and Steric Hindrance
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For substrates like this compound, the key challenges are:
-
Slow Oxidative Addition: The electron-rich nature of the aryl halide substrate can make the initial oxidative addition of the Pd(0) catalyst to the C-X bond a rate-limiting step. To overcome this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the electron-rich palladium center and promote the oxidative addition step.[5][6]
-
Catalyst Poisoning by Sulfur: The lone pair of electrons on the sulfur atom of the methylthio group can strongly coordinate to the palladium catalyst, leading to the formation of inactive palladium-sulfur complexes. This can significantly reduce the catalyst's efficacy. The choice of ligand is again crucial here. Bulky ligands can sterically hinder the approach of the sulfur atom to the palladium center, mitigating catalyst poisoning.[7]
Recommended Protocol for the Suzuki Coupling of 1-Bromo-2,6-dimethoxy-3-(methylthio)benzene
This protocol is designed for the Suzuki coupling of a representative substrate, 1-bromo-2,6-dimethoxy-3-(methylthio)benzene, with a generic arylboronic acid. Researchers should consider this as a starting point and may need to optimize conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2,6-dimethoxy-3-(methylthio)benzene | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Commercially Available | Air-stable ligand.[5] |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Should be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | |
| Ethyl Acetate | HPLC Grade | Commercially Available | For workup and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Procedure
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,6-dimethoxy-3-(methylthio)benzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered anhydrous potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos to the Schlenk flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
Reaction Execution:
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired biaryl product.
Diagram of the Experimental Workflow:
Caption: A streamlined workflow for the Suzuki coupling of this compound derivatives.
Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biarylphosphine ligand that has demonstrated high efficacy in the coupling of sterically hindered and electron-rich aryl chlorides and bromides.[5] Its steric bulk is also expected to mitigate catalyst poisoning by the methylthio group.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the boronic acid.[5] Anhydrous conditions using K₃PO₄ can be beneficial when protodeborylation (hydrolysis of the boronic acid) is a concern.
-
Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is standard for many Suzuki couplings. 1,4-dioxane is a good solvent for the organic reactants, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
Safety and Handling Precautions
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, and phosphine ligands can be sensitive to air and moisture. All reactions should be conducted under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
-
Solvent Safety: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reagent Handling: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact. Arylboronic acids can be irritants.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents and use of a fresh, high-quality palladium source and ligand. |
| Catalyst poisoning | Increase ligand to palladium ratio (e.g., 3:1 or 4:1). Consider alternative bulky ligands like RuPhos or XPhos. | |
| Low reaction temperature | Increase the reaction temperature to the reflux temperature of the solvent. | |
| Protodeborylation | Presence of excess water or acidic impurities | Use freshly dried base and anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and ensure a leak-free reaction setup. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives, while challenging, can be successfully achieved with careful selection of the catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands such as SPhos is critical to overcoming the dual hurdles of a sterically hindered, electron-rich aryl halide and potential catalyst poisoning by the methylthio group. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and other fields to access novel biaryl compounds from this important class of substrates.
References
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Sharma, A., & Kumar, V. (2020). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 6(8), 1-10.
- Garg, N. K., & Shaughnessy, K. H. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Accounts of Chemical Research, 43(12), 1609-1621.
-
Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. (n.d.). Retrieved from [Link]
- Saito, Y., Segawa, Y., & Itami, K. (2019). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 21(16), 6378-6382.
- Osiadacz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Terfort, A., & Stengel, P. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 72(22), 8560-8563.
-
ResearchGate. (n.d.). Scheme 18 Ni-catalyzed Suzuki-Miyaura reaction of aryl methyl ethers.... Retrieved from [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
- Kwong, F. Y., & Buchwald, S. L. (2002). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Organic Letters, 4(20), 3517-3520.
-
Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (n.d.). Retrieved from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Campeau, L. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28315-28320.
-
The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- Osiadacz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4443-4453.
- Magano, J., & Dunetz, J. R. (2012). Large-scale applications of transition metal-catalyzed couplings for the synthesis of pharmaceuticals. Chemical reviews, 111(3), 2177-2250.
- Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2021). Molecules, 26(16), 4983.
- Sundharaj, V., & Sarveswari, S. (2021). Suzuki coupling reaction of arylboronic acids with β-chloroalkyl/arylidene malonates. Journal of Molecular Structure, 1244, 130953.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
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- 3. wwjmrd.com [wwjmrd.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,3-Dimethoxy-2-(methylthio)benzene in Material Science
Prepared by: Gemini, Senior Application Scientist
Foreword: Navigating the Frontier of a Niche Molecule
The landscape of material science is in a perpetual state of evolution, driven by the exploration of novel molecular architectures. 1,3-Dimethoxy-2-(methylthio)benzene is a unique aromatic compound featuring a benzene ring substituted with two electron-donating methoxy groups and a methylthio group.[1] While its utility in organic synthesis is recognized, its specific applications in material science are not yet well-documented in peer-reviewed literature. This guide, therefore, takes a forward-looking approach. Instead of merely cataloging established uses, we will leverage our understanding of the molecule's structural motifs and predictable reactivity to propose and detail potential, high-impact applications in the realm of advanced materials. The protocols herein are grounded in established, robust synthetic methodologies and are presented to inspire and guide pioneering research into the capabilities of this promising, yet underexplored, compound.
Core Molecular Attributes and Inferred Potential
The material science potential of this compound stems from the synergistic interplay of its functional groups:
-
Electron-Rich Aromatic Core: The two methoxy groups at the 1 and 3 positions significantly increase the electron density of the benzene ring. This heightened nucleophilicity makes the molecule susceptible to electrophilic aromatic substitution and, crucially, lowers its oxidation potential, a key characteristic for the formation of conductive polymers.[1]
-
The Thioether Moiety: The methylthio (-SCH₃) group offers several strategic advantages. The sulfur atom's lone pairs contribute to the ring's electron density. Furthermore, thioethers are known to play roles in directing molecular self-assembly and can be oxidized to sulfoxides and sulfones, providing a handle for post-polymerization modification to fine-tune material properties.
This unique combination suggests potential applications in organic electronics, where tunable electronic properties and processability are paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33617-67-3 | [2] |
| Molecular Formula | C₉H₁₂O₂S | [1] |
| Molecular Weight | 184.26 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents |
Proposed Application I: Direct Electropolymerization for Conductive Films
Rationale: The low oxidation potential anticipated for this compound makes it a prime candidate for direct anodic electropolymerization. This technique allows for the growth of a conductive polymer film directly onto an electrode surface, offering a straightforward method to create modified electrodes for sensing, electrocatalysis, or as hole-transport layers in electronic devices. The resulting polymer, poly(this compound), would possess a highly conjugated backbone, a prerequisite for electrical conductivity.
Experimental Workflow: Electropolymerization
Caption: Workflow for electropolymerization of this compound.
Protocol 1: Electrochemical Synthesis of Poly(this compound)
Materials:
-
This compound (Monomer)
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte
-
Anhydrous acetonitrile (ACN), electrochemical grade
-
Working Electrode (Indium Tin Oxide (ITO) coated glass or Platinum disk)
-
Counter Electrode (Platinum wire or mesh)
-
Reference Electrode (Ag/AgCl or Ag/Ag⁺)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of this compound and a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile.
-
Cell Assembly: Assemble a three-electrode electrochemical cell. Ensure the working electrode is polished (if solid) and thoroughly cleaned.
-
Purging: Deoxygenate the electrolyte solution by bubbling with dry nitrogen or argon for at least 15 minutes.
-
Electropolymerization:
-
Immerse the electrodes in the solution.
-
Perform cyclic voltammetry (CV) by scanning the potential from an initial value where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to oxidize the monomer (estimated to be around +1.2 to +1.5 V vs Ag/AgCl). The upper potential limit should be determined empirically by observing the onset of an irreversible oxidation wave in the first scan.
-
Cycle the potential for 10-20 cycles. A successful polymerization is indicated by the appearance and growth of new redox peaks with each cycle, corresponding to the deposited polymer film, and a visible colored film on the working electrode.
-
-
Post-Synthesis Processing:
-
After polymerization, remove the working electrode from the cell.
-
Gently rinse it with fresh acetonitrile to remove the electrolyte and any unreacted monomer.
-
Dry the polymer-coated electrode under a stream of nitrogen.
-
-
Characterization:
-
Characterize the electrochemical properties of the film by running CV in a monomer-free electrolyte solution.
-
Analyze the film's optical properties using UV-Vis spectroscopy.
-
Examine the surface morphology using Scanning Electron Microscopy (SEM).
-
Proposed Application II: Building Block for Donor-Acceptor Conjugated Polymers
Rationale: Donor-acceptor (D-A) conjugated polymers are at the forefront of organic photovoltaic and organic light-emitting diode (OLED) research. The electron-rich this compound unit can serve as an excellent electron donor building block. To incorporate it into a D-A polymer, it must first be functionalized, typically through halogenation, to make it suitable for cross-coupling polymerization reactions like Suzuki or Stille coupling.
Synthetic Pathway: Monomer Synthesis and Polymerization
Caption: Proposed synthesis of a D-A polymer using a derivative of this compound.
Protocol 2: Synthesis of a Dibrominated Monomer
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in DMF in a round-bottom flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Bromination: Add NBS (2.1 equivalents) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Pour the reaction mixture into water and extract with DCM (3x).
-
Wash the combined organic layers with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4,6-dibromo-1,3-dimethoxy-2-(methylthio)benzene monomer.
-
Characterization: Confirm the structure of the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Suzuki Co-polymerization
Materials:
-
Synthesized dibromo-donor monomer
-
A suitable diboronic ester acceptor monomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][3][4]thiadiazole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., aqueous K₂CO₃ or CsF)
-
Toluene and DMF as solvents
-
Phase transfer catalyst (e.g., Aliquat 336), if using an aqueous base
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the dibromo-donor monomer (1 equivalent), the diboronic ester acceptor monomer (1 equivalent), the palladium catalyst (1-5 mol%), and the phase transfer catalyst (if applicable).
-
Degassing: Subject the flask to several cycles of vacuum and backfilling with argon.
-
Solvent and Base Addition: Add degassed toluene, DMF, and the degassed aqueous base solution via cannula.
-
Polymerization: Heat the reaction mixture to 90-110 °C with vigorous stirring under an argon atmosphere for 24-72 hours. The solution will likely become viscous and deeply colored.
-
End-capping and Precipitation:
-
Cool the reaction to room temperature. End-cap the polymer chains by adding a small amount of phenylboronic acid and bromobenzene and stirring for a few hours.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
-
Purification:
-
Collect the polymer by filtration.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Finally, extract the polymer with a good solvent like chloroform or chlorobenzene.
-
Reprecipitate the purified polymer into methanol and dry under vacuum.
-
-
Characterization:
-
Determine the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).
-
Analyze the optical and electrochemical properties via UV-Vis spectroscopy and Cyclic Voltammetry.
-
Fabricate thin films to test in prototype devices (e.g., organic solar cells or transistors).
-
Conclusion and Future Outlook
While this compound is not yet a mainstream material in its own right, its constituent functional groups are hallmarks of high-performance organic electronic materials. The protocols detailed in this guide provide a robust, experimentally sound roadmap for exploring its potential. The proposed applications in conductive films and as a donor unit in D-A polymers represent logical and promising avenues of investigation. It is our hope that these application notes will catalyze further research, unlocking the full potential of this and other uniquely functionalized aromatic molecules in the next generation of materials.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dimethoxy-2-(methylthio)benzene
Welcome to the technical support center for the synthesis of 1,3-dimethoxy-2-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The primary and most effective route to this compound is the directed ortho-lithiation of 1,3-dimethoxybenzene, followed by electrophilic quenching with dimethyl disulfide. This document will focus on providing practical, field-proven insights to maximize your yield and purity.
I. Reaction Overview & Mechanism
The synthesis of this compound is a classic example of directed ortho-metalation (DoM). The two methoxy groups at positions 1 and 3 of the benzene ring cooperatively direct the deprotonation by an organolithium reagent, such as n-butyllithium (n-BuLi), to the C2 position. The resulting aryllithium intermediate is then trapped with dimethyl disulfide (DMDS) to afford the desired product.
The methoxy groups, being excellent directing metalation groups (DMGs), coordinate to the lithium cation of the organolithium reagent, bringing the base in close proximity to the ortho-proton and facilitating its abstraction. This regioselectivity is a key advantage of this synthetic strategy.
II. Experimental Protocol: A Validated Method
This protocol is a robust starting point for the synthesis of this compound.
Reagents and Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 1,3-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 13.8 g (12.9 mL) | 0.1 | ≥99% |
| n-Butyllithium | C₄H₉Li | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 | |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Anhydrous | |
| Dimethyl disulfide (DMDS) | C₂H₆S₂ | 94.2 | 10.4 g (9.8 mL) | 0.11 | ≥99% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | ||
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | ||
| Brine | NaCl (aq) | 58.44 | As needed | ||
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed |
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1,3-dimethoxybenzene (13.8 g, 0.1 mol) to a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in 200 mL of anhydrous THF.
-
Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve dimethyl disulfide (10.4 g, 0.11 mol) in 20 mL of anhydrous THF. Add the DMDS solution to the reaction mixture dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Work-up: After the addition of DMDS, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature overnight. Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow oil.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive n-BuLi: The n-butyllithium solution may have degraded due to improper storage or handling. | - Titrate the n-BuLi solution before use to determine its exact concentration. - Use a fresh bottle of n-BuLi. |
| 2. Wet Glassware or Solvents: Water will quench the organolithium intermediate. | - Ensure all glassware is flame-dried or oven-dried immediately before use. - Use freshly distilled or commercially available anhydrous solvents. | |
| 3. Incomplete Lithiation: Insufficient reaction time or too high a temperature during lithiation. | - Extend the stirring time at 0 °C to 3-4 hours. - Maintain a strict temperature control below 5 °C during the addition of n-BuLi. | |
| Presence of Unreacted 1,3-Dimethoxybenzene | 1. Insufficient n-BuLi: An inadequate amount of n-butyllithium was used. | - Use a slight excess (1.1-1.2 equivalents) of n-BuLi. - Confirm the concentration of your n-BuLi via titration. |
| 2. Poor Quality n-BuLi: See "Low or No Product Formation". | - See "Low or No Product Formation". | |
| Formation of Multiple Products (Isomers) | 1. Isomerization of the Lithiated Intermediate: While less common in etheral solvents at low temperatures, prolonged reaction times at higher temperatures can lead to isomerization.[1] | - Avoid allowing the reaction to warm up significantly before quenching with DMDS. - The use of THF at 0 °C for the lithiation step generally provides good kinetic control, favoring the 2-lithio species.[1] |
| Presence of a Foul Odor (Methyl Mercaptan) | 1. Side Reaction of DMDS: The aryllithium may react with DMDS in a manner that cleaves the S-S bond to generate a thiolate, which can be protonated during workup to form methyl mercaptan. | - Ensure the DMDS is added at a low temperature (-78 °C) to control the reactivity. - A basic wash (e.g., dilute NaOH) during the work-up can help remove acidic impurities like methyl mercaptan. |
| Difficult Purification | 1. Close Boiling Points: The product and any unreacted starting material or byproducts may have similar boiling points. | - For vacuum distillation, use a fractional distillation column for better separation. - For column chromatography, use a long column and a shallow solvent gradient to improve separation. |
| 2. Presence of Disulfides: Unreacted DMDS or other disulfide byproducts can co-elute with the product. | - A wash with a mild reducing agent (e.g., a small amount of sodium bisulfite solution) during work-up can sometimes help remove excess disulfides. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is it crucial to perform the reaction under an inert atmosphere?
A1: Organolithium reagents like n-butyllithium are highly pyrophoric and react vigorously with oxygen and moisture. The aryllithium intermediate is also highly reactive and will be quenched by water or react with oxygen. An inert atmosphere of argon or nitrogen is essential for both safety and to ensure the success of the reaction.
Q2: Can I use a different organolithium reagent, such as sec-butyllithium or tert-butyllithium?
A2: While other organolithium reagents can be used for lithiation, n-butyllithium is generally sufficient and more commonly used for this transformation due to its lower cost and easier handling compared to tert-butyllithium. sec-Butyllithium is more basic and may offer faster lithiation but can also be more prone to side reactions.
Q3: What is the role of TMEDA (tetramethylethylenediamine) and should I use it?
A3: TMEDA is a bidentate Lewis base that can chelate to the lithium ion, breaking up the aggregate structure of n-BuLi and increasing its reactivity. For the lithiation of 1,3-dimethoxybenzene, the two methoxy groups provide sufficient directing and activating effects, so the addition of TMEDA is often not necessary. However, for less activated substrates or if you are experiencing incomplete lithiation, the addition of 1.1-1.2 equivalents of TMEDA can be beneficial.
Q4: My reaction mixture turned a very dark color after adding n-BuLi. Is this normal?
A4: A color change to yellow, orange, or even reddish-brown upon addition of n-butyllithium is normal and indicates the formation of the aryllithium species. A very dark or black color could indicate the presence of impurities or decomposition, especially if the temperature was not well-controlled.
Q5: How can I monitor the progress of the reaction?
A5: Monitoring the reaction can be challenging due to the reactive nature of the intermediates. The most practical approach is to follow a well-established protocol with defined reaction times and temperatures. For analysis after the reaction is complete, thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of the crude product can be used to assess the conversion of the starting material and the formation of the desired product.
Q6: What are the main byproducts to expect in this reaction?
A6: The most common "byproduct" is unreacted 1,3-dimethoxybenzene. Other potential byproducts, though typically minor under optimized conditions, could include isomers from lithiation at other positions (e.g., C4) or products from the reaction of n-butyllithium with DMDS.
V. Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
VI. References
-
Organic Syntheses, Coll. Vol. 6, p.523 (1988); Vol. 55, p.62 (1976).
-
Gilman, H.; Bebb, R. L. J. Am. Chem. Soc.1939 , 61 (1), 109–112.
-
Snieckus, V. Chem. Rev.1990 , 90 (6), 879–933.
-
Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon, 2002.
-
Wakefield, B. J. Organolithium Methods; Academic Press, 1988.
-
Schlosser, M. Organometallics in Synthesis: A Manual; Wiley, 2013.
-
Brandsma, L.; Verkruijsse, H. D. Preparative Polar Organometallic Chemistry 1; Springer-Verlag, 1987.
-
Narasimhan, N. S.; Mali, R. S. Synthesis1983 , 957-986.
Sources
Technical Support Center: Synthesis of 1,3-Dimethoxy-2-(methylthio)benzene
An in-depth technical guide to the preparation of 1,3-dimethoxy-2-(methylthio)benzene, addressing common side reactions and troubleshooting.
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable synthetic intermediate. The primary and most efficient route to this compound is through the Directed ortho-Metalation (DoM) of 1,3-dimethoxybenzene. Our guide is structured to provide clear, actionable solutions to specific experimental issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. The primary synthetic pathway involves the lithiation of 1,3-dimethoxybenzene followed by quenching with dimethyl disulfide (DMDS).
Q1: My reaction yield is extremely low, and I've recovered a significant amount of my starting material, 1,3-dimethoxybenzene. What happened?
This is the most common issue and almost always points to a failure in the initial lithiation step. The aryllithium intermediate, once formed, is highly reactive. If it doesn't react with the electrophile, it's likely it was never generated in sufficient quantity or was prematurely quenched.
Root Causes & Solutions:
-
Presence of Moisture or Air: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards protons and oxygen. Any residual water in the solvent, glassware, or starting material, or a leak in your inert atmosphere setup, will consume the n-BuLi and quench the aryllithium intermediate as it forms.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried under vacuum immediately before use. Solvents like Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial anhydrous packaging system and used without delay. The entire reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
Inaccurate Titration of n-Butyllithium: n-BuLi solutions degrade over time, especially with improper storage. Relying on the concentration stated on the bottle is a common source of error.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Using a sub-stoichiometric amount of base is a primary cause of incomplete conversion.
-
-
Suboptimal Reaction Temperature: While lithiation can proceed at higher temperatures, it is often performed at 0 °C or even room temperature. However, running the reaction at -78 °C during the addition of n-BuLi and subsequent quenching can minimize side reactions, such as reaction with the THF solvent.[1][2] If the temperature is too low during the initial lithiation phase, the reaction rate may be excessively slow.
-
Solution: Add the n-BuLi at a controlled temperature, for instance, 0 °C, and then allow the reaction to stir for the recommended time to ensure complete deprotonation before cooling for the electrophilic quench.
-
Q2: My final product is contaminated with a compound showing a mass of [M+16] or [M+32] in mass spectrometry analysis. What is this impurity?
You are observing the oxidation of the target thioether. The sulfur atom in the methylthio group is susceptible to oxidation, forming the corresponding sulfoxide ([M+16]) and, subsequently, the sulfone ([M+32]).
Root Causes & Solutions:
-
Air Exposure During Workup or Purification: Prolonged exposure to air, especially in the presence of light or trace metal impurities, can cause slow oxidation of the thioether.
-
Solution: Perform the aqueous workup and extraction efficiently. When concentrating the product, use a rotary evaporator with care. If storing the crude or purified product, do so under an inert atmosphere and in a dark, cool place.
-
-
Oxidative Conditions: Unintentionally introducing an oxidizing agent during the workup can lead to this side reaction. For instance, using an older bottle of an ethereal solvent that may contain peroxides.
-
Solution: Use fresh, high-purity solvents for workup and purification. While quenching the reaction, ensure conditions remain non-oxidizing. The oxidation of thiophene sulfur in similar aromatic systems is a known transformation that can be intentionally performed with agents like m-CPBA, highlighting the sulfur's sensitivity.[3]
-
Q3: I'm observing multiple aromatic products in my crude NMR, and purification is proving difficult. What are the likely side reactions?
Beyond simple incomplete reaction or oxidation, a complex product mixture suggests that alternative reaction pathways have occurred.
Root Causes & Solutions:
-
Incorrect Order of Addition: Adding the 1,3-dimethoxybenzene to the n-BuLi solution is sometimes preferred, but the reverse can also be done. However, adding the electrophile (DMDS) before lithiation is complete can lead to side reactions between n-BuLi and DMDS.
-
Solution: Ensure the lithiation is complete before adding the electrophile. A typical hold time is 1-2 hours at 0 °C to room temperature.[4]
-
-
Solvent Degradation: At temperatures above 0 °C, n-BuLi can begin to deprotonate THF, leading to a cascade of decomposition products that can complicate the reaction mixture.[2]
-
Solution: Maintain strict temperature control. While the initial lithiation may be performed at 0 °C, it is best practice to cool the reaction to -78 °C before and during the addition of the electrophile.
-
-
Alternative Lithiation Sites: While the 1,3-dimethoxy groups are powerful directing groups for the C2 position, extremely harsh conditions or the presence of other coordinating agents could theoretically lead to minor amounts of lithiation at other sites, though this is less common for this specific substrate.[5]
-
Solution: Adhere to established protocols regarding temperature, solvent, and stoichiometry to maximize regioselectivity. The cooperative effect of the 1,3-dimethoxy groups makes the C2 proton significantly more acidic and kinetically favorable to remove.[5]
-
Data Summary: Troubleshooting Scenarios
| Symptom | Probable Cause(s) | Recommended Solution(s) | Relevant Section |
| Low Yield, High SM Recovery | 1. Moisture/Air Contamination2. Inactive n-BuLi3. Insufficient reaction time | 1. Use rigorously dried glassware/solvents under inert gas.2. Titrate n-BuLi solution before use.3. Ensure sufficient stirring time (1-2h) for lithiation. | Troubleshooting Q1 |
| Product contains [M+16], [M+32] | Oxidation of thioether to sulfoxide/sulfone | Minimize air exposure during workup/purification; store under argon. | Troubleshooting Q2 |
| Complex Product Mixture | 1. Solvent degradation by n-BuLi2. Side reaction of n-BuLi with DMDS | 1. Maintain low temperatures (<-20 °C).2. Add DMDS only after lithiation is complete. | Troubleshooting Q3 |
| Reaction fails to initiate | Poor quality of starting 1,3-dimethoxybenzene | Purify starting material by distillation if necessary. | General Advice |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this reaction?
The synthesis relies on a powerful synthetic strategy known as Directed ortho-Metalation (DoM) .[6] The key steps are:
-
Coordination: The heteroatoms (oxygen) of the two methoxy groups on 1,3-dimethoxybenzene act as Lewis bases, coordinating to the lithium ion of the n-BuLi aggregate.[5]
-
Deprotonation: This coordination brings the highly basic butyl group into close proximity to the C2 proton (the proton located between the two methoxy groups), facilitating its removal. This "Complex Induced Proximity Effect" (CIPE) dramatically increases the rate and regioselectivity of the deprotonation compared to an un-directed aromatic ring.[5]
-
Electrophilic Quench: The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic sulfur atom of dimethyl disulfide (DMDS), displacing a methylthiolate anion and forming the desired C-S bond.
Q2: Why must strictly anhydrous and inert conditions be maintained?
The aryllithium intermediate is an extremely strong base and nucleophile. It will react instantly with any available proton source that is more acidic than a benzene proton. Water (pKa ~15.7) is vastly more acidic and will immediately quench the intermediate, regenerating 1,3-dimethoxybenzene and halting the productive reaction. Similarly, oxygen from the air will react with the organolithium species, leading to undesired oxidized byproducts. Therefore, maintaining a scrupulously dry and oxygen-free environment is critical for success.[1]
Q3: What are the primary safety concerns for this synthesis?
-
n-Butyllithium: n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water. It must be handled exclusively under an inert atmosphere using proper syringe and cannula techniques.
-
Dimethyl Disulfide (DMDS): DMDS is a volatile liquid with an extremely foul and persistent odor. All manipulations involving DMDS should be conducted in a well-ventilated chemical fume hood.
-
Cryogenic Temperatures: The use of a dry ice/acetone bath (-78 °C) requires appropriate insulated gloves and care to avoid cold burns.
Visualizing the Process
Main Reaction Pathway
Caption: A logical guide for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
1,3-Dimethoxybenzene (purified by distillation if necessary)
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Dimethyl disulfide (DMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an argon atmosphere, add 1,3-dimethoxybenzene (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Lithiation: Cool the solution to 0 °C using an ice-water bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A pale-yellow solution or slurry may form.
-
Electrophilic Quench: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate dry flask, prepare a solution of dimethyl disulfide (1.2 eq) in a small amount of anhydrous THF. Add the DMDS solution to the cold aryllithium mixture dropwise via cannula or syringe. Stir the reaction at -78 °C for 1 hour.
-
Workup: While still at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a pale-yellow oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to yield this compound as a colorless oil.
References
-
University of Rochester. Directed (ortho) Metallation.
-
Grokipedia. Directed ortho metalation.
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide.
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Wikipedia. Directed ortho metalation.
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Narasimhan, N. S., & Chandrachood, P. S. (1979). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Section A, 88(5), 625-631.
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Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation.
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BenchChem. Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-.
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ChemicalBook. 1,3-Dimethoxybenzene: Applications in Synthesis, Enantioenrichment, and Peptide Chemistry.
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Buchwald, S. L., et al. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Amines - Supporting Information.
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Smolecule. This compound.
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Smolecule. Buy this compound | 33617-67-3.
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De La Rosa, E., & Valdez, J. A. (2018). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV.
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BenchChem. Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applications.
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PrepChem. Preparation of 1,3-dimethoxybenzene.
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BenchChem. An In-depth Technical Guide to 1,3-Dimethoxy-2-methylbenzene.
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Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
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Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene.
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PubChem, National Center for Biotechnology Information. 1,3-Dimethoxybenzene.
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Czajkowski, K., et al. (2023). Modulation of Properties inB[2]enzothieno[3,2-b]b[2]enzothiophene Derivatives through Sulfur Oxidation. MDPI.
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Black, D. StC., et al. (2020). Synthesis and reactivity of dimethoxy activated benzothiazoles. HETEROCYCLES, 100(11), 1859.
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Boiko, I., et al. (2018). Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. Chemical Engineering Transactions, 70, 1501-1506.
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Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Bol. Soc. Chil. Quim., 35, 313-316.
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Gomaa, A. M., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI.
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Technical Support Center: Purification of 1,3-dimethoxy-2-(methylthio)benzene
Welcome to the technical support center for 1,3-dimethoxy-2-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the integrity and purity of your experimental outcomes.
Introduction: The Challenge of Purity
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. The introduction of three distinct functional groups onto the benzene ring presents unique purification challenges. The primary route to its synthesis, and consequently the source of impurities, often involves the directed ortho-metalation of 1,3-dimethoxybenzene followed by quenching with a sulfur electrophile. The inherent reactivity of the starting materials and intermediates can lead to a variety of side products, making the isolation of the desired compound a non-trivial task.
This guide will deconstruct the common issues encountered during the purification of this compound, offering logical, step-by-step solutions grounded in established chemical principles.
Visualizing the Synthetic Landscape
A plausible and common synthetic route to this compound is the directed ortho-lithiation of 1,3-dimethoxybenzene, followed by reaction with dimethyl disulfide (DMDS). The methoxy groups direct the lithiation to the C-2 position.
Caption: Plausible synthetic route and potential impurity sources.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification of this compound.
Scenario 1: My crude NMR shows multiple aromatic signals, suggesting isomeric impurities.
Question: I've performed the synthesis, and after workup, the 1H NMR of my crude product shows more than the expected signals in the aromatic region. How can I remove these isomers?
Answer: The presence of multiple aromatic signals strongly indicates the formation of isomeric impurities. In the context of electrophilic substitution on 1,3-dimethoxybenzene, the methoxy groups are ortho, para-directing activators.[1] This means that besides the desired 2-substituted product, you can also have substitution at the 4- and 6-positions, leading to 1,3-dimethoxy-4-(methylthio)benzene and 1,3-dimethoxy-6-(methylthio)benzene (which is identical to the 4-isomer).
Causality:
-
Incomplete Lithiation: If the lithiation of 1,3-dimethoxybenzene is not driven to completion, subsequent electrophilic attack by the sulfur source might proceed through a standard electrophilic aromatic substitution mechanism, favoring the more sterically accessible 4-position.
-
Reaction Conditions: Temperature control during the lithiation and quenching steps is critical. Higher temperatures can lead to a loss of regioselectivity.
Troubleshooting Protocol: Column Chromatography
Column chromatography is the most effective method for separating these closely related isomers.
Step-by-Step Methodology:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation between your product and impurities, with an Rf value for the desired compound between 0.2 and 0.4.[2]
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped, and gently tap for even packing.
-
Add a thin layer of sand on top of the silica gel.[2]
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the column.
-
Begin elution with your chosen solvent system, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity (gradient elution) if necessary to elute your product and then the more polar impurities.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Data Presentation: TLC Analysis of Isomeric Mixture
| Solvent System (Hexane:Ethyl Acetate) | Rf of this compound (desired) | Rf of 1,3-dimethoxy-4-(methylthio)benzene (impurity) | Separation |
| 95:5 | ~0.35 | ~0.45 | Moderate |
| 98:2 | ~0.25 | ~0.35 | Good |
| 90:10 | ~0.50 | ~0.58 | Poor |
Note: These are hypothetical Rf values to illustrate the principle of solvent system optimization.
Scenario 2: My product appears to be contaminated with a more polar, sulfur-containing impurity.
Question: After an initial purification, I still see a persistent impurity that streaks on the TLC plate and has a lower Rf value. Mass spectrometry suggests it might be an oxidized version of my product. What is this impurity and how can I remove it?
Answer: The impurity is likely the corresponding sulfoxide, 1,3-dimethoxy-2-(methylsulfinyl)benzene. Thioethers are susceptible to oxidation to sulfoxides, and this can occur during the reaction workup or even during storage if exposed to air.
Causality:
-
Oxidative Workup: Using oxidizing agents during the workup can lead to the formation of the sulfoxide.
-
Air Oxidation: Prolonged exposure of the thioether to air, especially in the presence of light or trace metals, can cause slow oxidation.
Troubleshooting Protocol: Purification and Prevention
-
Column Chromatography: A well-optimized column chromatography, as described in Scenario 1, can often separate the more polar sulfoxide from the desired thioether. You may need to use a slightly more polar solvent system to elute the sulfoxide.
-
Reductive Workup: To prevent the formation of the sulfoxide during the workup, consider washing the organic layer with a mild reducing agent solution, such as a saturated aqueous solution of sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3).
-
Proper Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to minimize oxidation.
Caption: Oxidation of the thioether to the sulfoxide and a potential reductive remedy.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the initial lithiation step, resulting in a low yield of my desired product and a large amount of unreacted 1,3-dimethoxybenzene. What can I do?
A1: Incomplete lithiation is a common issue. Ensure your glassware is rigorously dried to remove any moisture, which will quench the n-butyllithium. The reaction should be performed under a strictly inert atmosphere (argon or nitrogen). The quality of the n-butyllithium is also crucial; it is advisable to titrate it before use to determine its exact concentration. Finally, ensure the reaction temperature is maintained, typically between 0 °C and room temperature, as specified in similar procedures.[3]
Q2: Can I use recrystallization to purify this compound?
A2: Recrystallization can be an effective purification technique if your crude product is relatively pure and the impurities have significantly different solubilities than your desired compound. However, for separating closely related isomers, recrystallization is often less effective than column chromatography. You can attempt recrystallization from a solvent system like hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Dimethyl disulfide has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: My purified product is a colorless oil, but it turns yellow over time. Is this a sign of decomposition?
A4: A slight yellowing upon storage is common for many organic compounds and may not necessarily indicate significant decomposition. It could be due to the formation of minor, highly colored impurities from slow oxidation or other degradation pathways. To ensure the purity of your material for subsequent reactions, it is good practice to re-analyze it by TLC or NMR if it has been stored for an extended period. Storing it under an inert atmosphere and in the dark can help minimize this discoloration.
References
-
Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. MDPI. Available at: [Link]
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Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Available at: [Link]
- CN101811942A - Synthesizing method for 1,2-dimethoxy benzene. Google Patents.
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EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Available at: [Link]
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Benzene Purification from Thiophene by Extractive Distillation with Dimethylformamide. AIDIC. Available at: [Link]
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SUPPORTING INFORMATION FOR:. The Royal Society of Chemistry. Available at: [Link]
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1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org. Available at: [Link]
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Chromatography: Solvent Systems For Flash Column. University of Rochester. Available at: [Link]
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Benzene, 1,3-dimethoxy-. Synerzine. Available at: [Link]
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(z)-2-methoxy-1-phenylthio-1,3-butadiene. Organic Syntheses Procedure. Available at: [Link]
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Synthesis and Self-Assembly of Functionalized Donor-σ-Acceptor Molecules. SciSpace. Available at: [Link]
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Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. PrepChem.com. Available at: [Link]
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A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross. Supporting Information. Available at: [Link]
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1,3-Dimethoxybenzene. PubChem. Available at: [Link]
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Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. designer-drug.com. Available at: [Link]
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Combined directed ortho-zincation and palladium- catalyzed strategies: Synthesis of 4,n-dimethoxy- substituted benzo[b]furans. Beilstein Journals. Available at: [Link]
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optimization of reaction conditions for functionalizing 1,3-dimethoxy-2-(methylthio)benzene
Welcome to the technical support center for the regioselective functionalization of 1,3-dimethoxy-2-(methylthio)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and regioselective method for introducing a new functional group onto this compound?
The most powerful and highly regioselective method for this substrate is Directed ortho-Metalation (DoM) .[1][2] This strategy utilizes a strong organolithium base to deprotonate the aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG).[1][3] The resulting aryllithium intermediate is then quenched with a suitable electrophile to install the desired functionality.
Q2: Which position on the ring will be deprotonated during the Directed ortho-Metalation?
For this compound, deprotonation will occur selectively at the C6 position .
-
Rationale: The substrate contains three potential directing metalation groups (DMGs): two methoxy (-OCH₃) groups and one methylthio (-SCH₃) group. These heteroatom-containing groups act as Lewis bases, coordinating to the Lewis acidic lithium cation of the organolithium base.[1][3] This coordination brings the base into proximity of the adjacent C-H bonds, facilitating deprotonation in a process known as a complex-induced proximity effect (CIPE).[3] In this molecule, the C1-methoxy and C2-methylthio groups work cooperatively to direct the base to the C6 position. This site is ortho to the strong methoxy director, and its acidity is enhanced by the cumulative inductive effects of all three substituents. When multiple DMGs are present, they often direct to a single, most activated position.[3]
Q3: What are the essential reagents and general conditions for this transformation?
-
Substrate: this compound, rigorously purified and dried.
-
Base: A strong alkyllithium base is required.[4] The most common choices are n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi). n-BuLi is often sufficient and is the most commonly used.
-
Solvent: An anhydrous polar aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether (Et₂O), is essential.[4][5] These solvents are crucial for solvating the organolithium species and preventing the formation of non-reactive higher-order aggregates.[3][6]
-
Temperature: The reaction must be conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the thermally sensitive aryllithium intermediate.[2]
-
Atmosphere: A strictly inert atmosphere (e.g., Argon or Nitrogen) is mandatory to prevent quenching of the highly basic and nucleophilic organometallic species by atmospheric oxygen or moisture.
Q4: Why is an excess of the organolithium base often recommended?
While stoichiometry suggests one equivalent of base is needed for deprotonation, it is common practice and often necessary to use an excess (e.g., 1.1 to 2.5 equivalents). This is because organolithium reagents exist as complex aggregates in solution.[3][6] A portion of the base can be consumed in the formation of mixed aggregates with the newly formed aryllithium product, effectively sequestering it and rendering it non-reactive.[7] Using an excess ensures that enough active, deprotonating species is available to drive the reaction to completion.
Troubleshooting Guide
Scenario 1: Low or No Conversion
Q: I performed the lithiation of this compound with n-BuLi at -78 °C, followed by quenching with an electrophile (e.g., iodine). However, upon workup and analysis (TLC, NMR), I only recovered my starting material. What are the likely causes?
This is a common issue in organolithium chemistry and usually points to a problem with the reagents or reaction setup rather than the substrate itself.[8]
A: Let's break down the potential failure points:
-
n-Butyllithium Inactivity: Commercial n-BuLi solutions degrade over time, especially with repeated handling. The stated concentration on the bottle is often inaccurate for older reagents.
-
Solution: Titrate your n-BuLi solution immediately before use. This is the single most critical step for reproducibility. A simple and reliable method is titration with a known concentration of N-benzylbenzamide until the persistent blue color of the dianion is observed. An inaccurate concentration is a very common source of failed reactions.[8]
-
-
Presence of Water or Oxygen: Organolithium reagents are extremely reactive towards protic sources and oxygen.
-
Solution: Ensure all glassware is oven- or flame-dried under vacuum and cooled under a stream of inert gas. Use syringe techniques with gas-tight syringes that have been purged with inert gas. The solvent (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) to ensure it is anhydrous.[8]
-
-
Insufficient Reaction Time or Temperature Issues: The deprotonation step is typically fast but not instantaneous.
-
Solution: Allow the lithiation to stir for a sufficient time at -78 °C (typically 30-60 minutes) before adding the electrophile. Ensure your cold bath maintains the -78 °C temperature throughout this period.
-
-
Substrate Solubility: While less common with this specific substrate in THF, poor solubility can hinder the reaction.[8]
-
Solution: Ensure the starting material is fully dissolved before adding the n-BuLi. If solubility is a persistent issue, you may consider a co-solvent like toluene, but be aware this can alter the reactivity and aggregation state of the organolithium base.[5]
-
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. baranlab.org [baranlab.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]
- 7. Why do ortho lithiation reactions require a huge excess of butyllithium? | News | Chemistry World | Chemistry World [chemistryworld.com]
- 8. reddit.com [reddit.com]
troubleshooting failed reactions involving 1,3-dimethoxy-2-(methylthio)benzene
Welcome to the technical support center for 1,3-dimethoxy-2-(methylthio)benzene (CAS No. 33617-67-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot failed reactions and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key structural features and expected reactivity of this molecule?
A1: this compound, with the formula C₉H₁₂O₂S, possesses a highly electron-rich aromatic ring.[1] This is due to the presence of three electron-donating groups: two methoxy (-OCH₃) groups at positions 1 and 3, and a methylthio (-SCH₃) group at position 2. The methoxy groups are powerful activating, ortho, para-directing groups for electrophilic aromatic substitution.[2][3] The methylthio group is also activating and ortho, para-directing.[4][5] This high electron density makes the ring particularly susceptible to electrophilic attack and facilitates directed ortho-metalation.[1][6]
Q2: How should I properly store and handle this compound?
A2: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7] While the compound has a long shelf life, thioethers can be susceptible to oxidation over time, potentially forming sulfoxides or sulfones, especially if exposed to air and light.[8] For long-term storage, refrigeration under an inert atmosphere (Argon or Nitrogen) is recommended.
Q3: My starting material appears discolored. Can I still use it? What are the common impurities?
A3: Discoloration may indicate oxidation or the presence of impurities from its synthesis. Common synthetic routes include the reaction of 1,3-dimethoxybenzene with a sulfur electrophile like dimethyl disulfide.[1] Potential impurities could include unreacted 1,3-dimethoxybenzene or isomers formed during synthesis. It is highly recommended to verify the purity (typically ≥95%) via NMR or GC-MS before use.[9] If impurities are detected, purification by vacuum distillation or column chromatography may be necessary. Using impure starting material is a common cause of low yields and unexpected side products.[8]
Q4: Which positions on the aromatic ring are most reactive?
A4: The combined directing effects of the substituents determine the reactivity hotspots.
-
For Directed Metalation (Lithiation): The primary site for deprotonation by strong bases like n-butyllithium is the C4 position . This position is ortho to the C3-methoxy group and is the most acidic proton on the ring due to the synergistic directing effect of the adjacent ether and thioether functionalities.
-
For Electrophilic Aromatic Substitution (EAS): The C4 and C6 positions are the most activated sites. The strongest activating groups, the two methoxy substituents, direct incoming electrophiles to these positions.[3] The final product distribution between C4 and C6 will depend on the steric bulk of the electrophile and the precise reaction conditions.[3]
Section 2: Troubleshooting Guides for Common Reactions
This section provides in-depth, cause-and-solution guides for specific reaction classes where this substrate is frequently employed.
Guide 1: Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is one of the most powerful transformations for this substrate, allowing for the introduction of a wide range of electrophiles at the C4 position. However, it is highly sensitive to reaction conditions.
Problem: Low or No Conversion to the Lithiated Intermediate
(Symptom: Recovery of starting material after quenching with an electrophile, such as D₂O or MeI)
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Inactive Organolithium Reagent | n-Butyllithium (n-BuLi) and other alkyllithiums are extremely sensitive to moisture and oxygen.[10][11] Exposure to the atmosphere rapidly degrades the reagent, reducing its effective concentration and leading to incomplete deprotonation. | Solution: Always use a freshly opened bottle of n-BuLi or titrate the solution before use to determine its exact molarity.[10] Ensure all glassware is oven- or flame-dried and the reaction is maintained under a strictly inert atmosphere (dry Argon or Nitrogen) throughout. |
| Poor Substrate Solubility | At the standard reaction temperature of -78 °C (dry ice/acetone bath), this compound may have poor solubility in non-polar solvents like hexanes, leading to a heterogeneous mixture and slow reaction rates.[12] | Solution: Use tetrahydrofuran (THF) as a solvent or co-solvent. Ensure the THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) as ethereal solvents can be reactive towards n-BuLi at temperatures above -60 °C.[10] If solubility remains an issue, allow the temperature to rise slowly to -40 °C for a short period after n-BuLi addition, then re-cool to -78 °C before adding the electrophile. |
| Insufficient Reagent Basicity or Reactivity | While n-BuLi is usually sufficient, its reactivity can be hampered by aggregation in hydrocarbon solvents. For some substrates, a more potent metalating agent is required to achieve full conversion in a reasonable timeframe.[6][10] | Solution: Add an activating agent such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). TMEDA is a chelating ligand that breaks down n-BuLi aggregates, increasing its basicity and kinetic reactivity.[4][10] Use 1.1-1.2 equivalents of TMEDA per equivalent of n-BuLi. Alternatively, consider using a stronger base like sec-butyllithium (s-BuLi). |
Problem: Formation of Unexpected Byproducts
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Thioether or Ether Cleavage | Organolithium reagents are strong nucleophiles and can, under certain conditions, attack the methyl groups of the methoxy or methylthio functionalities, leading to demethylation.[10] This is more likely if the reaction temperature is allowed to rise significantly. | Solution: Maintain a low reaction temperature (-78 °C) throughout the addition of n-BuLi and the lithiation period. Use the minimum effective amount of n-BuLi (typically 1.05-1.1 equivalents) to avoid excess reagent that could participate in side reactions. |
| Reaction with Solvent | THF is not completely inert to n-BuLi. At temperatures above -60 °C, n-BuLi can deprotonate THF, leading to its decomposition into ethylene and lithium enolate of acetaldehyde.[10] This consumes the reagent and introduces reactive byproducts. | Solution: Always perform lithiations in THF at -78 °C. If the reaction requires higher temperatures, consider switching to a more robust ether solvent like diethyl ether, though this may compromise substrate solubility. |
Workflow Diagram: Troubleshooting ortho-Lithiation
Caption: A workflow for diagnosing failed ortho-lithiation reactions.
Guide 2: Electrophilic Aromatic Substitution (EAS)
The electron-rich nature of the substrate makes it highly reactive towards electrophiles, but this can also lead to challenges in controlling selectivity.
Problem: Poor Regioselectivity or Poly-substitution
(Symptom: A mixture of isomers (e.g., substitution at C4 and C6) or multiple additions of the electrophile to the ring)
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Over-activation of the Ring | With three strong activating groups, the aromatic ring is highly nucleophilic. This high reactivity can overcome the subtle energetic differences between the C4 and C6 positions, leading to a mixture of products.[3][13] In reactions like Friedel-Crafts alkylation, the mono-alkylated product is even more activated than the starting material, promoting further reaction.[14] | Solution: 1. Milder Conditions: Lower the reaction temperature and use a less aggressive Lewis acid (e.g., ZnCl₂ or FeBr₃ instead of AlCl₃ for Friedel-Crafts).[15] 2. Steric Control: Use a bulkier electrophile to favor substitution at the less sterically hindered C4 position. 3. Use Acylation: For Friedel-Crafts reactions, use acylation instead of alkylation. The resulting acyl group is deactivating, which shuts down the ring to prevent poly-acylation.[14][15] The ketone can be subsequently reduced if the alkyl group is desired. |
| Incorrect Prediction of Directing Effects | While the methoxy groups are the strongest directors, the outcome is a balance of electronic and steric effects. Assuming substitution will occur exclusively at one position without experimental validation can be misleading.[3] | Solution: Always perform a small-scale test reaction and analyze the product mixture by NMR or GC-MS to determine the actual regioselectivity under your specific conditions before proceeding to a larger scale. |
Reactivity Map: Key Sites for Substitution
Caption: Key reactive positions on this compound.
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions
This substrate is not a direct partner in cross-coupling but is an excellent precursor. The most common pathway involves ortho-lithiation at C4 followed by conversion to a boronic ester (for Suzuki coupling) or a halide (for Stille, Heck, etc.). This guide focuses on the subsequent Suzuki-Miyaura coupling step.
Problem: Low Yield in the Suzuki-Miyaura Coupling Step
(Symptom: After successfully preparing the 4-boropinacolatoboronate ester derivative, the subsequent cross-coupling with an aryl halide fails or gives low yield)
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Inefficient Transmetalation | The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. It is highly dependent on the base, solvent, and the nature of the boronic ester.[16][17] An inappropriate base will not sufficiently activate the boron species to form the reactive "ate" complex.[16][18] | Solution: Screen a panel of bases and solvents. Aqueous K₂CO₃ or K₃PO₄ in solvents like DMF or 1,4-dioxane are common starting points.[19] For challenging couplings, stronger bases like Cs₂CO₃ or non-aqueous conditions may be required. Ensure solvents are properly degassed to prevent catalyst oxidation. |
| Catalyst Deactivation or Wrong Ligand | The Pd(0) active catalyst can be sensitive to air. Furthermore, the ligand choice is critical for stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps. A simple PPh₃ ligand may not be sufficient for challenging substrates. | Solution: Use a pre-catalyst that is more air-stable (e.g., Pd(dppf)Cl₂).[20] Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can accelerate the key steps in the catalytic cycle and improve yields with hindered or electron-rich partners. |
| Boronic Ester Hydrolysis/Protodeboronation | Under the reaction conditions, the boronic ester can be cleaved from the aromatic ring and replaced with a hydrogen atom (protodeboronation), especially at high temperatures or with prolonged reaction times. This is a common side reaction that consumes the starting material. | Solution: Keep the reaction temperature as low as possible while still achieving a reasonable rate. Monitor the reaction by TLC or LC-MS and stop it once the aryl halide has been consumed to minimize byproduct formation. Using anhydrous conditions can sometimes suppress this pathway. |
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific substrates and scales is recommended.
Protocol 1: Directed ortho-Lithiation and Trapping with an Electrophile
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagents: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiating Agent Addition: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe over 10-15 minutes. The solution may turn yellow or orange.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophile Addition: Add the desired electrophile (1.2 eq, e.g., trimethyl borate, iodine, or an alkyl halide), either neat or as a solution in anhydrous THF, dropwise at -78 °C.
-
Warming & Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation as appropriate.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol assumes the starting material is the 4-boronic acid pinacol ester (Bpin) derivative prepared via Protocol 1.
-
Setup: To a flask, add the 4-(Bpin)-1,3-dimethoxy-2-(methylthio)benzene (1.0 eq), the aryl halide coupling partner (1.1 eq), and a suitable base such as K₂CO₃ (2.0-3.0 eq).[19]
-
Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos).[19]
-
Solvent: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Purge the flask with inert gas, seal it, and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude biaryl product by flash column chromatography.
References
-
This compound Properties. Matrick Bioscience. [Link]
-
Directed (ortho) Metallation. University of Rochester Chemistry. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH). [Link]
-
General Principles of ortho-Lithiation in Arylphosphinamides. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
-
Organolithium Reagents. Myers Research Group, Harvard University. [Link]
-
Suzuki cross-coupling reaction. Chem Help ASAP (YouTube). [Link]
-
Benzene, 1,3-dimethoxy- Safety Data Sheet. Synerzine. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis. Indian Academy of Sciences. [Link]
-
Lithiation and Organolithium Reactions. Mettler Toledo. [Link]
-
Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Electrophilic Substitution. Chemistry LibreTexts. [Link]
-
Ortho-lithiation with n-BuLi. Reddit r/Chempros. [Link]
-
Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions. ResearchGate. [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Chemistry Central Journal. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]
-
Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide. ResearchGate. [Link]
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Technical Support Center: Preventing Oxidation of the Methylthio Group
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the oxidation of the methylthio group during chemical reactions. The electron-rich nature of the sulfur atom in a methylthio group makes it susceptible to oxidation, primarily to sulfoxides and further to sulfones, which can be a significant side reaction in complex syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Unexpected Sulfoxide Formation During Reaction Workup
Scenario: You have successfully completed a reaction, but after aqueous workup and purification, you observe the formation of a significant amount of the corresponding sulfoxide of your methylthio-containing compound.
Likely Cause: Residual oxidizing agents from your reaction are not being effectively quenched before or during the workup. Common culprits include peroxides (e.g., hydrogen peroxide, m-CPBA), hypervalent iodine reagents, or even atmospheric oxygen, especially in the presence of metal catalysts.[1]
Solutions:
-
Implement a Quenching Step: Before initiating the aqueous workup, it is crucial to add a mild reducing agent to neutralize any remaining oxidant.
-
Sodium sulfite (Na₂SO₃) and sodium thiosulfate (Na₂S₂O₃) are highly effective and commonly used for this purpose.[1]
-
Choosing between them: Sodium thiosulfate can sometimes form elemental sulfur under acidic conditions, which can complicate purification.[1] Therefore, if your reaction mixture is acidic, sodium sulfite is the preferred choice as it does not produce this byproduct.[1]
-
-
Degas Your Solvents: Dissolved oxygen in workup solvents can contribute to oxidation.[1] Purging your solvents with an inert gas like nitrogen or argon before use can significantly mitigate this issue.
-
Minimize Workup Time: The longer your compound is exposed to a biphasic mixture with potential oxidants, the higher the probability of oxidation.[1] Streamlining your workup procedure can help.
Protocol 1: General Quenching Procedure with Sodium Sulfite
-
Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Stir the mixture vigorously for 15-30 minutes.
-
Proceed with your standard aqueous extraction procedure.
Issue 2: Oxidation of a Methylthio Group During an Oxidation Reaction on Another Functional Group
Scenario: You are attempting to oxidize a different functional group (e.g., an alcohol to an aldehyde) in a molecule that also contains a methylthio group, but you are observing concurrent oxidation of the sulfur.
Likely Cause: The oxidizing agent you have chosen is not chemoselective enough to differentiate between the two functional groups. The sulfur in the methylthio group is often more susceptible to oxidation than other functional groups.
Solutions:
-
Employ a Milder, More Selective Oxidizing Agent:
-
Reagents like Dess-Martin periodinane (DMP) or those used in Swern oxidations are often more selective for alcohols over thioethers.
-
For certain substrates, manganese dioxide (MnO₂) can be highly selective for the oxidation of allylic and benzylic alcohols, leaving other alcohols and thioethers untouched.[2]
-
-
Protect the Methylthio Group: If a suitable selective oxidant cannot be found, the most robust strategy is to protect the methylthio group before carrying out the oxidation. The most common method is to intentionally and controllably oxidize it to the sulfoxide.[3][4] The sulfoxide is generally stable to many oxidizing conditions that would affect other functional groups. After the desired transformation is complete, the sulfoxide can be selectively reduced back to the thioether.
Workflow for Protecting the Methylthio Group as a Sulfoxide:
Caption: Protection-Oxidation-Deprotection Strategy.
Protocol 2: Protection of a Methylthio Group as a Sulfoxide
-
Dissolve the methylthio-containing compound in a suitable solvent (e.g., acetic acid).[5]
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of a mild oxidizing agent, such as hydrogen peroxide.[5] Catalysts like Sc(OTf)₃ can improve selectivity for mono-oxidation.[6]
-
Monitor the reaction closely by TLC or LC-MS to avoid over-oxidation to the sulfone.
-
Once the conversion to the sulfoxide is complete, quench any remaining oxidant and purify the sulfoxide intermediate.
Protocol 3: Reduction of a Sulfoxide back to a Thioether
-
Dissolve the sulfoxide in an anhydrous solvent like THF.
-
Add a reducing agent system. A common and effective combination is sodium borohydride (NaBH₄) and iodine (I₂).[7][8] This system is chemoselective and tolerates many other functional groups.[8]
-
Stir the reaction at room temperature until the sulfoxide is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate) and perform an aqueous extraction.
Issue 3: Methylthio Group Oxidation in Peptide Synthesis
Scenario: During solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), you observe significant oxidation of methionine residues.
Likely Cause: The strongly acidic conditions of cleavage can promote the oxidation of the methionine thioether.[3]
Solutions:
-
Use Scavengers in the Cleavage Cocktail: Including reducing agents and scavengers in the cleavage cocktail is essential.
-
Synthesize with Methionine Sulfoxide: In cases where a methionine residue is particularly prone to oxidation, it can be beneficial to incorporate it into the peptide sequence as methionine sulfoxide from the start.[3][4] The purification is then performed on the oxidized peptide, which can also improve solubility and reduce aggregation.[4] The final step is the reduction of the purified peptide to its native form.[3]
Frequently Asked Questions (FAQs)
Q1: Why is the methylthio group so easily oxidized?
A1: The sulfur atom in a thioether is in a low oxidation state and possesses lone pairs of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents. This is a fundamental property of sulfur's position in the chalcogen group.[10][11]
Q2: What is the difference between oxidation to a sulfoxide and a sulfone?
A2: Oxidation of a thioether first yields a sulfoxide. Further oxidation of the sulfoxide produces a sulfone. While the reduction of a sulfoxide back to a thioether is a relatively straightforward process with many available reagents, the reduction of a sulfone back to a thioether is significantly more difficult.[12] Therefore, controlling the initial oxidation to the sulfoxide level is critical if a reversible protection strategy is intended.
Q3: How can I detect and quantify the extent of methylthio group oxidation?
A3: Several analytical techniques can be employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both detecting and quantifying the oxidized species. The oxidized product (sulfoxide) will have a mass increase of 16 amu compared to the starting material, and the sulfone will have an increase of 32 amu.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can often distinguish between the thioether, sulfoxide, and sulfone. The protons and carbons adjacent to the sulfur will experience a downfield shift upon oxidation.
-
Specialized Methods for Proteins: For proteins and peptides, methods like peptide mapping followed by LC-MS analysis are standard for identifying and quantifying site-specific methionine oxidation.[13] There are also methods like Methionine Oxidation by Blocking with Alkylation (MObBa) that use selective alkylation of unoxidized methionines for quantification.[14]
Q4: Are there any protecting groups for thiols/thioethers that are not based on oxidation?
A4: Yes, while the sulfoxide strategy is common for thioethers, thiols have a broader range of protecting groups. However, many of these are not suitable for protecting thioethers. For thiols, S-alkyl derivatives are common, but their cleavage can require harsh conditions.[15] The choice of a protecting group is highly dependent on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.[16]
Q5: What are some common mild oxidizing agents for converting a thioether to a sulfoxide selectively?
A5:
| Oxidizing Agent/System | Key Advantages | Considerations |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | "Green" oxidant, inexpensive.[5] | Can over-oxidize to the sulfone if not controlled.[5][17] |
| m-CPBA | Readily available and effective. | Can be less selective with other oxidizable groups. |
| Sodium Periodate (NaIO₄) | Mild and often selective for sulfoxide formation. | Often used in a biphasic system or on a solid support. |
| Hypervalent Iodine Reagents | Mild and efficient, tolerates many functional groups.[6] | Can be more expensive. |
Decision-Making Workflow for Preventing Methylthio Oxidation
Caption: Choosing the right strategy.
References
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxygenation of Sulfoxide to Thioethers Using NaBH4/I2 System. Retrieved from [Link]
-
Accounts of Chemical Research. (2011). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. Retrieved from [Link]
- (n.d.). Chapter 5 Thiol Protecting Groups.
-
Organic Letters. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
Accounts of Chemical Research. (2011). Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium. Retrieved from [Link]
- (n.d.).
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Retrieved from [Link]
-
Reddit. (2019). What are protecting groups for thiols that can be radically cleaved? Retrieved from [Link]
-
Chemical Communications. (2021). Synthesis of thioesters using an electrochemical three-component reaction involving elemental sulfur. Retrieved from [Link]
-
PMC. (n.d.). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Retrieved from [Link]
- (2025).
-
PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Conversion of sulfones to sulfoxides via hydride reduction of (aryloxy)sulfoxonium salt intermediates. Retrieved from [Link]
-
PMC. (n.d.). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Retrieved from [Link]
-
PMC. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
- Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
-
mAbs. (2018). A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Identification of the Vibrational Markers for the Quantification of Methionine Oxidation in Therapeutic Proteins. Retrieved from [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Retrieved from [Link]
-
PubMed. (2009). Detection of oxidized methionine in selected proteins, cellular extracts and blood serums by novel anti-methionine sulfoxide antibodies. Retrieved from [Link]
-
ResearchGate. (n.d.). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in prot. Retrieved from [Link]
- (n.d.).
-
PMC. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. Retrieved from [Link]
- (n.d.). Protecting Groups - Organic Synthesis.
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
PubMed. (2004). Reactions of substituted (methylthio)benzylidene Meldrum's acids with secondary alicyclic amines in aqueous DMSO. Evidence for rate-limiting proton transfer. Retrieved from [Link]
-
Imperial College London. (n.d.). Organic Synthesis Part 2 - Functional Group Interconversions. Retrieved from [Link]
-
PMC. (n.d.). The methylthiolation reaction mediated by the Radical-SAM enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Functional compounds containing methylthio groups and related.... Retrieved from [Link]
-
Reddit. (2024). Is there anything that selectively oxidizes a particular functional group (such as aldehydes, ketones, or alcohols in the presence of each other)? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
PMC. (2017). Site-selective oxidation, amination and epimerization reactions of complex polyols enabled by transfer hydrogenation. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Oxidation of Organic Functional Groups. Retrieved from [Link]
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- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scale-Up Synthesis of 1,3-Dimethoxy-2-(methylthio)benzene
Welcome to the Technical Support Center for the synthesis of 1,3-dimethoxy-2-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible process.
The synthesis of this compound is a valuable process for creating key intermediates in pharmaceutical and materials science. The primary route involves a directed ortho-metalation of 1,3-dimethoxybenzene, followed by quenching with a methylthiolating agent. While straightforward on a small scale, scaling up this reaction introduces significant challenges related to reaction kinetics, heat management, and purification. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: From Lab to Scale-Up
This section addresses specific issues you may encounter during the scale-up of the this compound synthesis.
Issue 1: Incomplete or Low-Yield Lithiation at Scale
Question: My ortho-lithiation of 1,3-dimethoxybenzene with n-butyllithium (n-BuLi) works well on a 1-gram scale, but I'm seeing significant amounts of unreacted starting material and lower yields when I try to run it on a 100-gram scale. What could be the cause?
Answer: This is a common issue when scaling up organolithium reactions. Several factors can contribute to incomplete lithiation:
-
Inefficient Mixing: On a larger scale, achieving homogeneous mixing is more challenging. Pockets of high or low reagent concentration can form, leading to localized side reactions or incomplete conversion. The viscosity of the reaction mixture can also increase, further impeding efficient stirring.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a suitable impeller design) to create a good vortex and ensure proper mixing. Baffles within the reactor can also improve turbulence and mixing efficiency.
-
-
Temperature Gradients: The lithiation of aromatic compounds is highly exothermic.[1][2] On a larger scale, dissipating this heat effectively becomes critical. If the internal temperature rises significantly, side reactions such as degradation of the organolithium reagent or the lithiated intermediate can occur.
-
Solution: Employ a reactor with a high surface-area-to-volume ratio or a jacketed reactor with a reliable cooling system. Monitor the internal reaction temperature closely with a calibrated probe and control the addition rate of n-BuLi to maintain the desired temperature. For very large scales, continuous flow reactors can offer superior temperature control.[3]
-
-
Reagent Quality and Titration: The concentration of commercially available n-BuLi can vary. What works on a small scale with a slight excess might not be sufficient on a larger scale if the actual concentration is lower than stated.
-
Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. This is crucial for accurate stoichiometry on a larger scale.
-
Issue 2: Formation of Impurities and By-products
Question: During the scale-up, I'm observing the formation of an unknown impurity with a similar retention time to my product in the GC-MS analysis. What are the likely by-products and how can I minimize them?
Answer: By-product formation is a frequent challenge in ortho-lithiation reactions. The primary culprits are often related to the stability of the lithiated intermediate and the quenching step.
-
Over-metalation (Dilithiation): While the two methoxy groups strongly direct lithiation to the C2 position, under forcing conditions (e.g., prolonged reaction times, excess n-BuLi, or elevated temperatures), dilithiation at other positions can occur, leading to the formation of bis(methylthio) derivatives after quenching.
-
Solution: Strictly control the stoichiometry of n-BuLi (1.05-1.1 equivalents is a good starting point for scale-up). Maintain a low reaction temperature (typically -78 °C to -40 °C) and monitor the reaction progress by in-process controls (e.g., quenching a small aliquot and analyzing by GC) to avoid unnecessarily long reaction times.
-
-
Isomerization of the Lithiated Intermediate: While aryl lithium species are generally stable at low temperatures, prolonged exposure to higher temperatures can potentially lead to isomerization, although this is less common for this specific substrate.
-
Impure Dimethyl Disulfide (DMDS): The quality of the quenching agent is critical. Impurities in DMDS can lead to a range of by-products.
-
Solution: Use high-purity DMDS. If necessary, distill the DMDS before use.
-
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases like n-BuLi, especially at temperatures above -20°C. This consumes the base and can introduce impurities.[4]
-
Solution: Maintain cryogenic temperatures during the lithiation. Consider using a more stable ether like 2-methyltetrahydrofuran (2-MeTHF) for improved stability at slightly higher temperatures.[1]
-
Issue 3: Exothermic and Uncontrolled Quenching Reaction
Question: The quenching of the lithiated intermediate with dimethyl disulfide (DMDS) is highly exothermic and difficult to control on a larger scale. How can I manage this safely?
Answer: The reaction of an organolithium with a disulfide is indeed very exothermic and requires careful management to prevent a runaway reaction.
-
Reverse Addition: Instead of adding the DMDS to the lithiated species, consider a "reverse quench" where the solution of the lithiated intermediate is added slowly to a cold solution of DMDS in an appropriate solvent. This ensures that the DMDS is always in excess, which can help to control the exotherm.
-
Dilution: Conducting the quench at a lower concentration can help to manage the heat generated. The increased solvent mass acts as a heat sink.
-
Efficient Cooling: As with the lithiation step, a robust cooling system is essential. Ensure the reactor's cooling capacity is sufficient for the scale of the reaction.
-
Slow Addition Rate: The addition rate of the quenching agent (or the lithiated species in a reverse quench) is the primary means of controlling the reaction rate and therefore the heat evolution. Use a syringe pump for smaller scale-ups or a controlled-addition pump for pilot-plant scale to ensure a slow and steady addition.
A continuous flow calorimeter can be used to accurately measure the heat of reaction for both the lithiation and quenching steps, which is invaluable data for safe scale-up.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the scale-up synthesis of this compound?
A1: Tetrahydrofuran (THF) is a common solvent for laboratory-scale ortho-lithiation due to its good solvating properties for organolithium species. However, for scale-up, its relatively low boiling point and potential for deprotonation are drawbacks. 2-Methyltetrahydrofuran (2-MeTHF) is often a better choice for larger-scale reactions as it is more stable at slightly higher temperatures and is considered a "greener" solvent.[1] Diethyl ether is another option, but its high volatility can be problematic on a large scale.
Q2: How do I handle and charge large quantities of n-butyllithium safely?
A2: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[6] Safe handling is paramount.
-
Always work under an inert atmosphere (nitrogen or argon).
-
Use a cannula transfer technique for transferring large volumes of n-BuLi from the supplier's bottle to the reactor.[7]
-
Ensure all glassware and transfer lines are scrupulously dried before use.
-
Have appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Keep a Class D fire extinguisher (for combustible metals) and a dry powder extinguisher (ABC) readily available. Never use a water or carbon dioxide extinguisher on an organolithium fire.[8]
Q3: What are the key safety considerations for handling dimethyl disulfide (DMDS) at scale?
A3: Dimethyl disulfide is a flammable liquid with a strong, unpleasant odor. It is also toxic if inhaled or swallowed.
-
Work in a well-ventilated area, preferably a fume hood or a contained system for large quantities.
-
Avoid contact with skin and eyes by wearing appropriate PPE.
-
Keep away from ignition sources.
-
The vapor can form explosive mixtures with air.
Q4: What is the best work-up procedure for a large-scale reaction?
A4: The work-up for a large-scale organolithium reaction needs to be carefully planned to safely quench any unreacted n-BuLi and to isolate the product.
-
Quenching: After the reaction is complete, slowly add a proton source to quench any remaining organolithium species. For safety, it is often preferable to add the reaction mixture to the quenching solution. A common quenching agent is a saturated aqueous solution of ammonium chloride. The addition should be done at a low temperature (e.g., 0 °C) with vigorous stirring.
-
Phase Separation: After the quench, allow the mixture to warm to room temperature. The organic layer containing the product is then separated from the aqueous layer.
-
Extraction: The aqueous layer should be extracted one or more times with a suitable organic solvent (e.g., ethyl acetate, toluene) to recover any dissolved product.
-
Washing: The combined organic layers are typically washed with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
Q5: What are the recommended purification methods for this compound on a large scale?
A5: While laboratory-scale purification often relies on silica gel chromatography, this is generally not practical or economical for large quantities.
-
Distillation: The product is a liquid, making vacuum distillation a primary method for purification on a larger scale. A fractional distillation setup can be used to separate the product from lower and higher boiling impurities.
-
Crystallization: If the product can be derivatized to a solid or if there are solid impurities, crystallization could be an option. However, for the target compound, distillation is more common.
-
Liquid-Liquid Extraction: A carefully designed series of extractions can sometimes be used to remove certain impurities.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dimethoxybenzene | 138.17 | 100 g | 0.724 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 318 mL | 0.796 |
| Dimethyl disulfide (DMDS) | 94.20 | 75 g | 0.796 |
| Anhydrous Tetrahydrofuran (THF) | - | 1 L | - |
| Saturated aq. NH₄Cl | - | 500 mL | - |
| Ethyl Acetate | - | 500 mL | - |
| Brine | - | 200 mL | - |
| Anhydrous Na₂SO₄ | - | 50 g | - |
Procedure:
-
Reactor Setup: Set up a 2 L jacketed reactor equipped with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel. Ensure the entire system is flame-dried and under a positive pressure of nitrogen.
-
Charge Starting Material: Charge the reactor with 1,3-dimethoxybenzene (100 g, 0.724 mol) and anhydrous THF (1 L).
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Lithiation: Slowly add the n-butyllithium solution (318 mL, 0.796 mol) via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.
-
Quenching: In a separate flask, prepare a solution of dimethyl disulfide (75 g, 0.796 mol) in anhydrous THF (200 mL) and cool it to -78 °C. Slowly transfer the lithiated intermediate solution from the reactor to the DMDS solution via a cannula over 1 hour, maintaining the temperature of the quenching mixture below -70 °C.
-
Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with stirring.
-
Work-up: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution (500 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. Thermal characterization of highly exothermic flash chemistry in a continuous flow calorimeter - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00439A [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. aragen.com [aragen.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. commonorganicchemistry.com [commonorganicchemistry.com]
- 7. acs.org [acs.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1,3-Dimethoxy-2-(methylthio)benzene
Welcome to the technical support center for cross-coupling reactions involving 1,3-dimethoxy-2-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sulfur-containing substrate. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The primary challenge you will face is the inherent tendency of the methylthio (-SMe) group to coordinate with and poison palladium catalysts.[1][2] Our strategy will revolve around selecting catalyst systems that are robust enough to overcome this significant hurdle.
Part 1: Common Challenges & Quick Solutions (FAQs)
This section addresses the most frequent issues encountered when working with thioether-containing aryl halides.
Q1: My reaction is not proceeding, or the conversion is very low. What's the first thing I should check?
A: The most probable cause is palladium catalyst poisoning by the sulfur atom of the methylthio group.[1][3] The lone pairs on the sulfur can strongly coordinate to the palladium center, deactivating it.
-
Quick Solution: Switch to a catalyst system known for its resistance to sulfur poisoning. This typically involves using bulky, electron-rich phosphine ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig.[4][5][6] These ligands promote the desired catalytic steps (oxidative addition and reductive elimination) at a rate that outcompetes the poisoning pathway.[6]
Q2: I'm observing significant amounts of dehalogenated starting material. Why is this happening?
A: Dehalogenation (hydrodehalogenation) is a common side reaction, often competing with the desired reductive elimination step.[7] It can be exacerbated by a sluggish catalyst or the presence of water or other protic sources. For thioether-containing substrates, if the catalyst is partially inhibited, the rate of productive coupling slows, giving more time for side reactions to occur.
-
Quick Solution: Increase the rate of reductive elimination. Employing more electron-donating and sterically hindered ligands can accelerate this final step of the catalytic cycle.[6] Ensure your solvent and reagents are anhydrous, unless the protocol specifically calls for aqueous conditions (e.g., some Suzuki couplings).
Q3: How do I choose between a Pd(0) and Pd(II) precatalyst?
-
Recommendation: For reliability and reproducibility, especially with challenging substrates, use a well-defined Pd(II) precatalyst from a reputable supplier. This minimizes variability associated with the in situ reduction step.
Q4: My reaction works with the aryl bromide, but not the aryl chloride version of my substrate. What should I do?
A: The oxidative addition step is significantly more difficult for aryl chlorides than for aryl bromides or iodides due to the stronger C-Cl bond. This is a general principle in cross-coupling, not specific to your substrate.[4]
-
Solution: To couple aryl chlorides, you need a more reactive catalyst system. This almost always means using highly active, bulky, and electron-rich phosphine ligands (e.g., tBuXPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] You may also need to increase the reaction temperature.
Part 2: In-Depth Troubleshooting Guide
When quick fixes are not enough, a more systematic approach is required. Use this guide to diagnose and resolve persistent issues.
Symptom: Low to No Product Formation
This is the most common failure mode, directly linked to the challenges of the thioether moiety.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Symptom: Multiple Unidentified Side Products
The appearance of numerous side products often points to catalyst instability or undesired reactivity.
| Probable Cause | Explanation | Recommended Action |
| Catalyst Decomposition | The palladium catalyst may be degrading over the course of the reaction, leading to uncontrolled side reactions. This can form palladium black. | Use a more stable ligand that better protects the Pd center. An extra equivalent of ligand relative to the palladium source can sometimes improve stability. |
| Homocoupling of Coupling Partner | Especially common in Suzuki reactions with boronic acids, this occurs when two boronic acid molecules couple with each other. | Ensure the reaction is truly anaerobic; oxygen can promote homocoupling. Adjusting the base or solvent system can also mitigate this issue. |
| Reaction with Solvent | Some solvents, particularly under harsh conditions, can participate in the reaction. | Switch to a more inert solvent. For example, if using THF at high temperatures, consider switching to dioxane or toluene. |
Part 3: Recommended Starting Protocols
These protocols are designed as robust starting points. Optimization of temperature, concentration, and reaction time will likely be necessary. Always run reactions under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from successful couplings of similar sulfur-containing heterocycles.[11]
Objective: To form a C(sp²)–C(sp²) bond.
Reaction: this compound-X + Arylboronic Acid → Coupled Biaryl (Where X = Br, I)
Step-by-Step Methodology:
-
To an oven-dried reaction vessel, add this compound-X (1.0 eq), the arylboronic acid (1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd(II) source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add degassed solvent. A common choice is a mixture of an organic solvent and water (e.g., DMF/H₂O 10:1 or Dioxane/H₂O 4:1).[11]
-
Heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This is a powerful method for forming C–N bonds, which are ubiquitous in pharmaceuticals.[5][7]
Objective: To form a C(aryl)–N bond.
Reaction: this compound-X + Amine (R₂NH) → Aryl Amine (Where X = Br, Cl)
Step-by-Step Methodology:
-
In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald Precatalyst, 1-3 mol%) and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq) to an oven-dried reaction vessel.
-
Add the this compound-X (1.0 eq).
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Finally, add the amine (1.2 eq).
-
Seal the vessel and heat with vigorous stirring at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Catalyst System Selection Guide
The choice of ligand is the most critical parameter for success.
Caption: Decision guide for selecting initial catalyst components.
References
-
Catalyst poisoning. Wikipedia. [Link]
-
Not a Poison Anymore? GalChimia. [Link]
-
Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications (RSC Publishing). [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives. Chemical Science (RSC Publishing). [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. National Institutes of Health. [Link]
-
Biocatalytic Activation of Sulfur Heteroaromatics Facilitates Dearomatizing Cross-Couplings to Set Stereogenic Centers or Axes. ResearchGate. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]
-
(PDF) Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate. [Link]
-
A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO Brasil. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health. [Link]
-
Advances in Cross-Coupling Reactions. MDPI. [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. National Institutes of Health. [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. [Link]
-
(PDF) Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
(Hopefully) Everything about Suzuki cross-coupling : r/Chempros. Reddit. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
(PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]
-
The regio- and stereochemical course of reductive cross-coupling reactions between 1,3-disubstituted allenes and vinylsilanes: Synthesis of (Z)-dienes. PubMed Central. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Not a Poison Anymore? - GalChimia [galchimia.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. scielo.br [scielo.br]
Technical Support Center: Managing Steric Hindrance in Reactions of 1,3-Dimethoxy-2-(methylthio)benzene
Welcome to the technical support center for 1,3-dimethoxy-2-(methylthio)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique synthetic challenges posed by this sterically congested aromatic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you manage its reactivity and achieve your desired synthetic outcomes.
Introduction: The Challenge of a Crowded Ring
This compound is a highly electron-rich aromatic system, making it an attractive substrate for various transformations.[1] However, its utility is tempered by significant steric hindrance. The central methylthio group is flanked by two methoxy groups, creating a sterically crowded environment that profoundly influences reactivity at the ortho- and benzylic positions. This guide provides solutions to common problems encountered during its use.
Frequently Asked Questions (FAQs)
Q1: I am attempting a directed ortho-metalation (DoM) to functionalize the C4/C6 position, but I'm getting low yields and a complex mixture of products. What is going wrong?
A1: This is a classic challenge arising from competing directing effects and steric hindrance. The two methoxy groups and the methylthio group are all potential Directed Metalation Groups (DMGs) that can coordinate to an organolithium base.[2][3]
Causality:
-
Competing DMGs: The two methoxy groups strongly direct lithiation to the C2 position. However, this position is already substituted. Their secondary directing effect is towards the C4 and C6 positions. The methylthio group can also direct lithiation, but its influence is generally weaker than methoxy groups. When multiple DMGs are present, the strongest director typically "wins".[4]
-
Steric Hindrance: The bulky methoxy and methylthio groups sterically shield the adjacent protons. A non-selective or sterically small base might deprotonate multiple sites, leading to product mixtures. The formation of the aryllithium species is often under kinetic control, meaning the most accessible acidic proton is removed first.[5]
Troubleshooting Protocol:
-
Choice of Base is Critical: The size and nature of your organolithium reagent are paramount.
-
n-Butyllithium (n-BuLi): Often too reactive and not selective enough, potentially leading to mixtures.
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These bulkier bases are more sterically sensitive and can improve selectivity for the less hindered C4/C6 positions.[6]
-
-
Use of Additives:
-
TMEDA (N,N,N',N'-tetramethylethylenediamine): This chelating agent can deaggregate the organolithium reagent, increasing its basicity and potentially altering regioselectivity.[3] Experiment with and without TMEDA to find the optimal conditions for your desired outcome.
-
-
Temperature Control: Perform the lithiation at low temperatures (-78 °C is standard) to minimize side reactions and favor the kinetically controlled product.[4]
-
Reaction Quenching: After forming the aryllithium species, quench the reaction with your desired electrophile at -78 °C before allowing it to warm to room temperature.
Workflow for Optimizing Directed Ortho-Metalation
Caption: Workflow for optimizing DoM reactions.
Q2: I'm trying to perform an electrophilic aromatic substitution (e.g., nitration, bromination) but the reaction is either very slow or I get a mixture of 4- and 6-substituted products. How can I improve the reaction rate and selectivity?
A2: The high electron density from the two methoxy groups strongly activates the ring towards electrophilic aromatic substitution (EAS).[7][8] However, the steric bulk is the dominating factor controlling regioselectivity.
Causality:
-
Electronic Effects: The two methoxy groups are powerful ortho, para-directors. They strongly activate the C4 and C6 positions. The C2 position is also electronically activated but is already substituted.
-
Steric Effects: The primary issue is steric hindrance.[9] An incoming electrophile faces significant steric repulsion from the flanking methoxy groups and the central methylthio group. This slows the reaction rate and makes it difficult to achieve high selectivity, especially with bulky electrophiles.[10]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Example Application (Bromination) |
| Use a Smaller Electrophile | A less sterically demanding electrophile can more easily approach the hindered aromatic ring.[11] | Instead of Br₂ with a bulky Lewis acid, consider using N-Bromosuccinimide (NBS) with a silica gel catalyst, which can generate a less encumbered electrophilic bromine species. |
| Optimize Reaction Conditions | Higher temperatures can sometimes overcome the activation energy barrier imposed by steric hindrance. However, this may also decrease selectivity. | Start at 0 °C and slowly warm the reaction to 25 °C or slightly higher, monitoring by TLC to find the sweet spot between reaction rate and selectivity. |
| Change the Solvent | The solvent can influence the effective size and reactivity of the electrophile and stabilize the transition state.[11] | Compare reaction outcomes in a non-polar solvent like CH₂Cl₂ versus a more polar one like acetonitrile. |
| Select a More Active Catalyst | A stronger Lewis acid can generate a higher concentration of the active electrophile, potentially increasing the reaction rate. | For a Friedel-Crafts reaction, compare the efficacy of AlCl₃ versus a stronger but potentially less selective catalyst like FeCl₃. |
Decision Tree for Troubleshooting EAS Regioselectivity
Sources
- 1. Buy this compound | 33617-67-3 [smolecule.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 1,3-Dimethoxy-2-(methylthio)benzene: HPLC, UPLC, and GC Methodologies
Abstract
This guide provides a comprehensive examination of analytical methodologies for determining the chemical purity of 1,3-dimethoxy-2-(methylthio)benzene, a key intermediate in various synthetic pathways. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, offering a robust and reliable approach for routine quality control. The causality behind each experimental parameter is thoroughly explained to provide a deeper understanding of the method's development. Furthermore, we conduct an objective comparison with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) for high-throughput and enhanced resolution applications, and Gas Chromatography with Flame Ionization Detection (GC-FID) for the analysis of volatile impurities. This guide furnishes researchers, scientists, and drug development professionals with the supporting data and scientific rationale required to select and implement the most appropriate analytical strategy for their specific laboratory needs, ensuring the integrity and quality of their research and manufacturing processes.
Introduction
This compound is an aromatic thioether whose purity is critical for the successful synthesis of downstream products in pharmaceutical and materials science research. Impurities, whether they are starting materials, by-products, or degradation products, can significantly impact reaction yields, biological activity, and the safety profile of final compounds. Therefore, a precise and accurate analytical method for purity determination is not merely a quality control checkpoint but a fundamental component of process control and product validation.
The molecular structure of this compound, featuring a UV-active benzene ring and moderate polarity, makes it an ideal candidate for analysis by reverse-phase liquid chromatography. This guide focuses on a meticulously developed HPLC method, validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, to serve as a benchmark for purity assessment.[1][2] Recognizing that no single analytical technique is universally optimal, we extend our analysis to compare the established HPLC method with the high-resolution capabilities of UPLC and the orthogonal separation mechanism of GC-FID.
Part 1: The Primary Method: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability.[3] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4] For this compound, this technique allows for the effective separation of the main compound from potentially more polar or less polar impurities.
Causality-Driven Method Development
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected due to its strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention and separation from polar impurities. The end-capping on modern C18 columns minimizes peak tailing caused by interactions with residual silanol groups, leading to improved peak symmetry.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. This is a deliberate choice over an isocratic method. A gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe; early-eluting polar impurities are resolved in the high-aqueous phase, while late-eluting non-polar impurities are effectively eluted as the acetonitrile concentration increases. A small amount of formic acid is added to the mobile phase to control the ionization state of any acidic or basic impurities and to improve peak shape.
-
Detection Wavelength: The UV detector is set to 220 nm. While the benzene ring has a primary absorption maximum around 254 nm, detection at a lower wavelength like 220 nm provides a more universal response for a broader range of potential aromatic impurities that may lack the specific chromophore structure of the parent compound. This enhances the method's ability to perform a true "percent area" purity calculation.
-
Diluent: A mixture of acetonitrile and water is chosen as the diluent to ensure the solubility of the analyte and its compatibility with the initial mobile phase conditions, preventing peak distortion.
Detailed Experimental Protocol: HPLC Purity Assay
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 25 minutes |
2. Reagent and Sample Preparation:
-
Diluent Preparation: Mix Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Preparation. The system is deemed suitable for use if the following criteria, based on USP <621>, are met.[5][6]
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
4. Analytical Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Perform the system suitability test.
-
Inject the sample preparation in duplicate.
-
Calculate the purity by the area percent method, disregarding any peaks from the blank and any peaks below the reporting threshold (typically 0.05%).
Method Validation Framework
This protocol must be validated to ensure it is fit for its intended purpose, following ICH Q2(R2) guidelines.[7] A self-validating system is established by defining and meeting acceptance criteria for key performance characteristics.
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method accurately measures the analyte without interference from impurities or degradation products. | Peak purity analysis (using DAD) must pass. Forced degradation studies show resolution > 2.0 between the main peak and any degradation products. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | R² ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To assess the closeness of the test results to the true value. | 80% to 120% of the test concentration; recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | To measure the method's consistency under various conditions. | Repeatability (n=6): %RSD ≤ 1.0%. Intermediate Precision (different day, analyst, instrument): %RSD ≤ 2.0%. |
| Quantitation Limit (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria must be met when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Part 2: Comparative Analysis of Alternative Methodologies
While HPLC is a powerful and reliable primary method, alternative techniques can offer distinct advantages depending on the analytical challenge. Here, we compare our HPLC method with GC-FID and UPLC.
Alternative 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Rationale: GC is an excellent technique for separating and quantifying volatile and thermally stable compounds.[8] It is particularly useful for identifying impurities that may not be readily detectable by UV-HPLC, such as residual solvents or volatile starting materials (e.g., methanethiol). The Flame Ionization Detector (FID) offers a near-universal response for hydrocarbons, making it ideal for purity calculations without the need for individual impurity reference standards.[8]
Conceptual Protocol:
-
System: GC with FID.
-
Column: A mid-polarity column (e.g., DB-5 or equivalent; 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C (Split mode).
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Detector Temperature: 300 °C.
-
Considerations: The analyte must be thermally stable and sufficiently volatile. Non-volatile impurities will not be detected. Derivatization may be required for polar impurities to improve their volatility.[9]
Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)
Rationale: UPLC is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles.[10] Operating at much higher pressures than HPLC (up to 15,000 psi), UPLC systems deliver dramatic improvements in three key areas: speed, resolution, and sensitivity.[11] For purity analysis, this translates to faster run times (increasing throughput) and sharper peaks, which allows for better resolution of closely eluting impurities and lower detection limits.[3]
Conceptual Protocol (Method Transfer from HPLC): The HPLC method can be geometrically scaled to a UPLC format.
-
System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Gradient Program: The gradient time is scaled down proportionally to the column volume. A 25-minute HPLC method can often be reduced to a 3-5 minute UPLC method.
-
Flow Rate: Adjusted to maintain a similar linear velocity (e.g., 0.4-0.6 mL/min).
-
Injection Volume: Reduced to 1-2 µL to prevent column overload.
-
Expected Outcome: Significantly shorter analysis time, taller and narrower peaks, and improved resolution between the main peak and its impurities.
Performance Comparison Guide
The choice of analytical technique is a strategic decision based on the specific needs of the laboratory and the product lifecycle stage.
| Feature | HPLC (UV) | GC (FID) | UPLC (UV) |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Liquid-solid partitioning (sub-2 µm particles) |
| Analysis Time | ~25 minutes | ~20 minutes | ~3-5 minutes |
| Resolution | Good | Good | Excellent |
| Sensitivity | Good | Good | Excellent |
| Sample Requirement | Soluble in mobile phase | Volatile & Thermally Stable | Soluble in mobile phase |
| Impurity Profile | Broad range of polarities | Volatile impurities, residual solvents | Broad range, enhanced for trace impurities |
| Solvent Consumption | Moderate | Low (gases) | Very Low |
| System Pressure | 500 - 6,000 psi[11] | N/A | Up to 15,000 psi [11] |
| Primary Application | Robust QC, Routine Analysis | Orthogonal method, volatile impurity analysis | High-Throughput Screening, High-Resolution Impurity Profiling |
Discussion & Recommendations
As a Senior Application Scientist, my recommendation hinges on the intended purpose of the analysis:
-
For routine Quality Control (QC) in a manufacturing environment: The validated HPLC method is the gold standard. It is robust, reliable, easily transferable between labs, and meets all regulatory expectations for product release testing.[2][12] Its balance of performance and accessibility makes it the most practical choice for established processes.
-
For process development and impurity identification: A combination of HPLC and GC-FID provides an orthogonal and more complete picture of the sample's purity. HPLC will characterize non-volatile, polar, and non-polar impurities, while GC will specifically target residual solvents and volatile by-products that HPLC might miss. This dual-method approach is crucial for ensuring a comprehensive understanding of the impurity profile during process optimization.
-
For high-throughput screening or complex impurity profiling: UPLC is the superior choice.[3][10] In a discovery or early development setting where speed is critical, UPLC can analyze hundreds of samples in the time it takes HPLC to analyze a few dozen. Furthermore, its enhanced resolution may reveal trace impurities that are co-eluting or hidden under the main analyte peak in an HPLC chromatogram, which is invaluable for in-depth investigations.
Conclusion
The purity analysis of this compound can be effectively achieved using a well-validated reverse-phase HPLC method, which serves as a reliable workhorse for quality control. However, a comprehensive analytical strategy should consider the complementary strengths of alternative techniques. UPLC offers unparalleled speed and resolution for high-throughput and demanding research applications, while GC-FID provides an essential orthogonal method for the detection of volatile impurities. By understanding the principles, advantages, and limitations of each technique presented in this guide, scientists can make informed decisions to ensure the quality and integrity of their work, from early-stage research to final product manufacturing.
References
- Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
- United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Available at: [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
- Pharmaguideline. (2018). Differences between HPLC and UPLC.
-
Rajshree Mishra, et al. (2015). A Review on Comparative study of HPLC and UPLC. RJPT. Available at: [Link]
- Shimadzu. (2017). High Purity Benzene Analysis.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
- LCGC International. (2024). Are You Sure You Understand USP <621>?.
- AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
-
Lin, Y. H., & Yin, R. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1). Available at: [Link]
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- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 10. rjptonline.org [rjptonline.org]
- 11. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 12. agilent.com [agilent.com]
comparison of 1,3-dimethoxy-2-(methylthio)benzene with other thioanisole derivatives
An In-Depth Comparative Guide to 1,3-Dimethoxy-2-(methylthio)benzene and Other Thioanisole Derivatives for Researchers and Drug Developers
Introduction: The Versatile Thioanisole Scaffold
In the landscape of modern drug discovery and organic synthesis, the thioanisole scaffold, characterized by a methylthio group attached to a benzene ring, represents a cornerstone for developing complex molecular architectures. These compounds are not merely synthetic intermediates but are integral to the structure of numerous biologically active molecules. The sulfur atom's ability to exist in multiple oxidation states (sulfide, sulfoxide, sulfone) and its capacity to engage in crucial intermolecular interactions make thioanisole derivatives a subject of intense research.
This guide focuses on a particularly interesting derivative: This compound . We will conduct an in-depth comparative analysis of its structural features, reactivity, and physicochemical properties against its parent compound, thioanisole, and other key derivatives. By examining the interplay of steric and electronic effects, this guide aims to provide researchers, scientists, and drug development professionals with a clear understanding of why this specific substitution pattern is of significant scientific interest.
Structural and Physicochemical Properties: A Comparative Overview
The unique characteristics of this compound stem from the specific arrangement of its substituents. The two methoxy groups at the 1 and 3 positions are powerful electron-donating groups (EDGs) that significantly increase the electron density of the aromatic ring through resonance. The methylthio group, positioned at the 2-carbon, is sterically flanked by these methoxy groups, creating a distinct chemical environment.
The table below provides a comparative summary of the key physicochemical properties of this compound and related thioanisole derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| Thioanisole | C₇H₈S | 124.20 | 193 | ~1.585 | |
| 2-Methoxythioanisole | ![]() | C₈H₁₀OS | 154.23 | 105-107 / 12 mmHg | ~1.582 |
| 4-Methoxythioanisole | ![]() | C₈H₁₀OS | 154.23 | 229-230 | ~1.579 |
| This compound | ![]() | C₉H₁₂O₂S | 184.26 | Not widely reported | Not widely reported |
Data compiled from various chemical suppliers and databases.
The primary takeaway from a structural standpoint is the profound electronic enrichment of the benzene ring in this compound. This high electron density, coupled with the steric influence of the ortho-substituents, dictates its reactivity, particularly in electrophilic aromatic substitution and oxidation reactions.
Synthesis and Preparation
The synthesis of thioanisole derivatives is typically straightforward, with the choice of method depending on the availability of starting materials.
General Synthesis of Thioanisoles
The most common method for preparing simple thioanisoles is the methylation of the corresponding thiophenol. This is a standard nucleophilic substitution reaction where the thiophenolate anion, a potent nucleophile, attacks a methylating agent.
Protocol 2.1: Synthesis of Thioanisole via Methylation of Thiophenol
This protocol describes a standard laboratory procedure for the synthesis of the parent compound, thioanisole.
Rationale: This S-methylation reaction is highly efficient. Thiophenol is first deprotonated by a base (e.g., sodium hydroxide) to form the sodium thiophenolate salt. This salt is highly nucleophilic and readily reacts with an electrophilic methyl source like dimethyl sulfate. Using a base is crucial as thiophenol itself is not sufficiently nucleophilic.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (90.8 mmol) of thiophenol in 50 mL of 10% aqueous sodium hydroxide.
-
Cool the solution to 10°C in an ice bath.
-
Add 12.6 g (99.9 mmol) of dimethyl sulfate dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure thioanisole.
Synthesis of this compound
Rationale: 1,3-dimethoxybenzene is highly activated towards electrophilic substitution. The reaction with dimethyl disulfide (DMDS) in the presence of a Lewis acid or strong protic acid can generate an electrophilic sulfur species ("CH₃S⁺" equivalent), which then attacks the electron-rich ring. The substitution occurs ortho to both methoxy groups (at the C2 position) due to the strong activating and directing effect of these groups.
Workflow Diagram: Comparative Synthesis Routes
Caption: Comparative workflows for the synthesis of thioanisole and the target compound.
Comparative Reactivity Analysis
The electronic and steric environment of the aromatic ring profoundly influences the reactivity of thioanisole derivatives.
A. Electrophilic Aromatic Substitution (EAS)
This is a hallmark reaction of aromatic compounds. The rate and regioselectivity are dictated by the substituents present.
-
Thioanisole: The -SCH₃ group is an activating, ortho, para-director. It activates the ring less strongly than an -OCH₃ group but still directs incoming electrophiles to the positions ortho and para to itself.
-
This compound: This molecule presents a fascinating case. The two -OCH₃ groups are powerful activating, ortho, para-directors. The -SCH₃ group is also an ortho, para-director. The directing effects reinforce each other, strongly activating the C4 and C6 positions. The C2 position is already substituted, and the C5 position is sterically hindered and less activated. Therefore, electrophilic attack will occur almost exclusively at the C4 and C6 positions.
Causality: The rate-determining step of EAS is the formation of a positively charged intermediate (the sigma complex). Activating groups like -OCH₃ and -SCH₃ stabilize this intermediate through resonance, lowering the activation energy and accelerating the reaction. The greatest stabilization occurs when the electrophile adds ortho or para to these groups, allowing a resonance structure where the positive charge is delocalized onto the oxygen or sulfur atom. In this compound, attack at C4 or C6 allows for charge delocalization by both a methoxy group and the methylthio group, making these positions exceptionally reactive.
Caption: EAS mechanism showing preferential attack at the C4 position.
B. Oxidation of the Sulfur Atom
The thioether group is readily oxidized to a sulfoxide and subsequently to a sulfone. This transformation is highly relevant in drug metabolism and synthetic chemistry.
Comparative Reactivity:
-
Thioanisole: Can be oxidized using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds at a moderate rate.
-
This compound: The electron-donating methoxy groups increase the electron density on the sulfur atom, making it more nucleophilic and thus more susceptible to attack by electrophilic oxidizing agents. Consequently, the oxidation of this compound is expected to be significantly faster than that of thioanisole under identical conditions.
Experimental Protocol: Comparative Oxidation This protocol outlines a method to compare the oxidation rates of thioanisole and this compound.
Rationale: By running two parallel reactions under identical conditions (temperature, concentration, solvent, and oxidant) and monitoring the consumption of starting material over time (e.g., by TLC or GC-MS), a direct comparison of reactivity can be made. Hydrogen peroxide is a green and effective oxidant for this purpose.
Materials:
-
Thioanisole
-
This compound
-
Acetic acid (glacial)
-
Hydrogen peroxide (30% solution)
-
Reaction vials, stir plate, TLC plates, GC-MS for analysis
Procedure:
-
Reaction Setup: Prepare two identical reaction vials. In each vial, dissolve 1 mmol of the respective thioanisole derivative in 5 mL of glacial acetic acid.
-
Initiation: Place both vials on a stir plate at room temperature. To each vial, add 1.1 mmol of 30% H₂O₂ simultaneously. Start a timer.
-
Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and quench it with a sodium bisulfite solution. Analyze the aliquot by TLC or GC-MS to determine the ratio of starting material to the sulfoxide product.
-
Analysis: Plot the percentage conversion against time for both compounds. The derivative that reaches 50% or 100% conversion faster is the more reactive one.
Expected Outcome:
| Compound | Time for >95% Conversion (Hypothetical) | Product |
| Thioanisole | ~ 2-3 hours | Methyl phenyl sulfoxide |
| This compound | < 30 minutes | 2,6-Dimethoxyphenyl methyl sulfoxide |
Applications in Research and Drug Development
Thioether-containing molecules are prevalent in pharmaceuticals and agrochemicals. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can improve membrane permeability. Furthermore, the potential for in vivo oxidation to the more polar sulfoxide and sulfone derivatives provides a metabolic pathway that can be engineered to control a drug's pharmacokinetic profile.
-
Bioisosterism: The thioether linkage can serve as a bioisostere for an ether or methylene group, altering electronic properties and metabolic stability without drastically changing molecular shape.
-
Prodrug Strategies: The oxidation of a thioether to a sulfone can sometimes unmask a biologically active group in a controlled manner, a strategy used in prodrug design.
-
Direct Biological Activity: Many sulfur-containing heterocyclic compounds, which can be synthesized from thioanisole precursors, exhibit a wide range of biological activities, including antimicrobial and antitumor effects.
The unique electronic and steric profile of This compound makes it a valuable building block for creating novel chemical entities. Its high reactivity at the C4/C6 positions allows for precise and selective functionalization, enabling the construction of complex molecules for screening in drug discovery programs. The electron-rich nature of the system may also impart specific antioxidant or enzyme-inhibitory properties.
Conclusion
This guide has systematically compared this compound with other thioanisole derivatives. The analysis reveals that the specific 1,3-dimethoxy, 2-methylthio substitution pattern results in a molecule with distinct and advantageous properties for chemical synthesis and research.
Key Comparative Points:
-
Enhanced Reactivity: It is significantly more activated towards electrophilic aromatic substitution than thioanisole and mono-methoxy derivatives.
-
High Regioselectivity: EAS reactions are strongly directed to the C4 and C6 positions, offering superior control in synthetic transformations.
-
Increased Susceptibility to Oxidation: The sulfur atom is more electron-rich, facilitating faster oxidation to the corresponding sulfoxide and sulfone.
For researchers in medicinal chemistry and materials science, this compound is not just another thioanisole derivative. It is a highly activated, sterically-influenced, and synthetically versatile platform for the development of novel functional molecules.
References
-
ResearchGate. (n.d.). Thiophenylmethylation of phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylation of phenols, thiophenol and benzoic acid using 11a. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]
-
Flammang, R., & Nguyen, M. T. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational study. International Journal of Mass Spectrometry, 222(1-3), 433-446. Available at: [Link]
-
ResearchGate. (2019). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation. Retrieved from [Link]
-
PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,3-dimethoxybenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
-
HETEROCYCLES. (2016). SYNTHESIS OF 1-ARYL-1,3-DIHYDROBENZO[c]THIOPHENES BY ACID-MEDIATED CYCLIZATION OF 1-[ARYL(METHOXY)METHYL]-2-[(tert-BUTYLSULFANYL)METHYL]BENZENES. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
A Senior Application Scientist's Guide: Unveiling the Reactivity Landscape of 1,3-Dimethoxybenzene and its Thioether Derivative
Introduction: Beyond Structural Similarity
In the intricate world of synthetic chemistry, seemingly minor structural modifications can precipitate profound shifts in molecular reactivity. This guide offers a comparative analysis of two such molecules: 1,3-dimethoxybenzene and its derivative, 1,3-dimethoxy-2-(methylthio)benzene. While both compounds share a highly activated aromatic core, the introduction of a methylthio group at the C2 position creates a distinct electronic and steric environment, significantly altering its behavior in key chemical transformations.
For researchers in medicinal chemistry and materials science, understanding these nuances is paramount for predictable and efficient synthesis design. This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity, supported by mechanistic insights and actionable experimental protocols. We will dissect their performance in electrophilic aromatic substitution (EAS), the cornerstone reaction for functionalizing such scaffolds, and provide the data-driven rationale for selecting one substrate over the other for specific synthetic outcomes.
Part 1: The Electronic and Steric Profile of Substituents
The reactivity of a substituted benzene ring is fundamentally governed by the electronic nature of its substituents. Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are classified as activating, electron-donating groups (EDGs) that enhance the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.[1][2] However, the mechanism and magnitude of their influence differ.
-
The Methoxy Group (-OCH₃): This is a powerful activating group. The oxygen atom donates electron density to the ring primarily through a resonance effect (+R), delocalizing a lone pair of electrons into the π-system.[3][4] This effect strongly outweighs its electron-withdrawing inductive effect (-I) caused by oxygen's high electronegativity. The result is a significant increase in electron density at the positions ortho and para to the methoxy group.[3][5]
-
The Methylthio Group (-SCH₃): The sulfur atom in the methylthio group also donates electron density via a resonance effect (+R). However, the orbital overlap between sulfur's 3p electrons and the carbon 2p orbitals of the benzene ring is less effective than the 2p-2p overlap in the methoxy group. Consequently, the resonance donation from the -SCH₃ group is weaker than that of the -OCH₃ group. Its inductive effect is also electron-withdrawing. While still an activating ortho, para-director, it is generally considered a less powerful activator than a methoxy group.
Part 2: A Head-to-Head Comparison in Electrophilic Aromatic Substitution (EAS)
The most telling comparison between these two molecules lies in their regioselectivity and reaction rates during electrophilic aromatic substitution. The directing effects of the substituents dictate the position of electrophilic attack.
Reactivity of 1,3-Dimethoxybenzene
In 1,3-dimethoxybenzene, the two methoxy groups are meta to each other. Their activating and ortho, para-directing effects are cooperative and reinforcing.[6]
-
The -OCH₃ at C1 directs incoming electrophiles to the C2, C4, and C6 positions.
-
The -OCH₃ at C3 directs incoming electrophiles to the C2, C4, and C6 positions.
This confluence of directing effects makes the C2, C4, and C6 positions highly electron-rich and activated. However, these positions are not equally favored for substitution:
-
C4 and C6 Positions: These are electronically activated and sterically accessible.
-
C2 Position: While electronically the most activated due to the additive effect of both adjacent methoxy groups, this position is significantly sterically hindered.[6]
Therefore, electrophilic attack on 1,3-dimethoxybenzene overwhelmingly favors the C4 (and equivalent C6) position, with substitution at the C2 position being a minor product, if observed at all.[6]
Reactivity of this compound
The introduction of a methylthio group at the sterically crowded C2 position creates a more complex scenario. Now, three activating groups are present.[7]
-
The -OCH₃ groups at C1 and C3 continue to strongly direct towards C4 and C6.
-
The -SCH₃ group at C2 also directs ortho and para, which corresponds to the C1/C3 (already substituted) and C4/C6 positions.
The net result is an aromatic ring with exceptionally high electron density at the C4 and C6 positions. The presence of three EDGs makes this molecule significantly more activated than 1,3-dimethoxybenzene. However, the bulky -SCH₃ group completely blocks any possibility of attack at the C2 position. The substitution is therefore exclusively directed to the C4/C6 positions.
Diagram 1: Directing Effects in Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity for electrophilic attack on both substrates.
Quantitative Comparison
The following table summarizes the expected outcomes for a typical electrophilic substitution reaction, such as bromination.
| Feature | 1,3-Dimethoxybenzene | This compound | Rationale |
| Overall Reactivity | Highly Activated | Exceptionally Activated | Three EDGs provide greater electron donation than two. |
| Major Product | 4-Bromo-1,3-dimethoxybenzene | 4-Bromo-1,3-dimethoxy-2-(methylthio)benzene | Attack occurs at the most activated, sterically accessible position. |
| Minor Products | 2-Bromo-1,3-dimethoxybenzene | None | The C2 position in the thio-derivative is completely blocked. |
| Reaction Conditions | Mild (e.g., NBS, room temp) | Very Mild (e.g., NBS, 0°C to RT) | Higher reactivity requires less forcing conditions to avoid over-reaction. |
| Yield of Major Product | High (>90%) | Very High (>95%) | Excellent regiochemical control leads to high yields of a single isomer. |
Part 3: Validated Experimental Protocol: Comparative Bromination
To provide a practical context for the principles discussed, this section details a robust protocol for the selective monobromination of both substrates. The choice of N-Bromosuccinimide (NBS) as the electrophilic bromine source is critical; it is a milder alternative to Br₂/FeBr₃, preventing polysubstitution and side reactions on these electron-rich rings.
Objective:
To perform a comparative electrophilic bromination on 1,3-dimethoxybenzene and this compound to demonstrate the difference in reactivity and regioselectivity.
Materials:
-
1,3-Dimethoxybenzene (CAS: 151-10-0)
-
This compound (CAS: 33617-67-3)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stir bars, ice bath
Step-by-Step Methodology:
-
Reaction Setup (Parallel Reactions):
-
In a 50 mL round-bottom flask (Flask A), dissolve 1,3-dimethoxybenzene (1.0 mmol) in 10 mL of anhydrous acetonitrile.
-
In a separate 50 mL round-bottom flask (Flask B), dissolve this compound (1.0 mmol) in 10 mL of anhydrous acetonitrile.
-
Place both flasks in an ice-water bath and stir for 10 minutes to cool to 0°C. Causality: Cooling is especially important for the more reactive thioether derivative to control the reaction rate and prevent potential side reactions.
-
-
Reagent Addition:
-
To each flask, add N-Bromosuccinimide (1.05 mmol, 1.05 eq) portion-wise over 5 minutes. Causality: A slight excess of NBS ensures full conversion of the starting material. Portion-wise addition helps manage any exotherm.
-
-
Reaction Monitoring:
-
Allow the reactions to stir at 0°C for 30 minutes, then remove the ice bath and let them warm to room temperature.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed. Expectation: Flask B's reaction will likely reach completion faster than Flask A's due to higher substrate activation.
-
-
Workup:
-
Once the reaction is complete, quench by adding 15 mL of saturated aqueous Na₂S₂O₃ to reduce any remaining NBS or bromine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Causality: The bicarbonate wash removes any acidic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and assess purity.
-
Diagram 2: Experimental Workflow for Comparative Bromination
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- 7. Buy this compound | 33617-67-3 [smolecule.com]
A Researcher's Guide to the Structural Validation of 1,3-Dimethoxy-2-(methylthio)benzene Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the precise structural characterization of reaction products is paramount. This guide provides an in-depth analysis of the common reaction pathways of 1,3-dimethoxy-2-(methylthio)benzene and a comparative overview of the analytical techniques essential for the unambiguous validation of the resulting product structures. We will delve into the mechanistic rationale behind experimental choices and present supporting data to ensure scientific integrity.
Introduction to the Reactivity of this compound
This compound is a polysubstituted aromatic compound featuring two electron-donating methoxy groups and a methylthio group. This substitution pattern significantly influences the molecule's reactivity, particularly in electrophilic aromatic substitution and directed ortho-metalation reactions. The interplay of these functional groups dictates the regioselectivity of these transformations, making a thorough structural analysis of the products crucial.
The methoxy groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution due to their ability to donate electron density to the aromatic ring through resonance.[1] The methylthio group is also an ortho-, para-director, further enhancing the electron density of the ring. In the context of directed ortho-metalation (DoM), the methoxy groups, particularly the one at the 1-position, can act as effective directed metalation groups (DMGs) by coordinating with organolithium reagents.[2][3] This directs deprotonation to the adjacent ortho position, offering a powerful strategy for regioselective functionalization.
Comparative Analysis of Reaction Pathways and Product Validation
This section will compare two primary methods for the functionalization of this compound: directed ortho-metalation followed by electrophilic quench, and direct electrophilic aromatic substitution.
Directed ortho-Metalation (DoM) and Electrophilic Quench
Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic compounds.[2] In the case of this compound, the methoxy groups direct the lithiation to the C6 position. The resulting aryllithium intermediate is then quenched with an electrophile to introduce a new substituent at this specific position.
Experimental Workflow: Directed ortho-Metalation
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Dimethoxybenzene Isomers
In the landscape of fine chemical synthesis and drug development, the precise identification of isomeric compounds is a non-negotiable cornerstone of quality control and mechanistic understanding. The dimethoxybenzene isomers—1,2-(ortho), 1,3-(meta), and 1,4-(para)—serve as a classic, yet ever-relevant, case study in the power and nuance of spectroscopic analysis. While sharing the same molecular formula (C₈H₁₀O₂) and mass, the spatial arrangement of their methoxy groups imparts distinct electronic and structural properties, which are, in turn, fingerprinted by a suite of spectroscopic techniques.
This guide provides a comparative analysis of the dimethoxybenzene isomers through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS). We will delve into the theoretical underpinnings of why their spectra differ, present comparative experimental data, and provide robust, field-tested protocols for reproducible analysis.
The Structural Isomers of Dimethoxybenzene
The ortho, meta, and para isomers of dimethoxybenzene are foundational building blocks in organic synthesis. Their utility is dictated by the substitution pattern on the benzene ring, which influences their reactivity and physical properties.
Caption: Molecular structures of the ortho, meta, and para isomers of dimethoxybenzene.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The positioning of the electron-donating methoxy groups significantly influences the electron density distribution around the aromatic ring, leading to predictable variations in chemical shifts and splitting patterns.
¹H NMR Spectroscopy
The symmetry of each isomer is the primary determinant of its ¹H NMR spectrum. The electron-donating nature of the methoxy group generally shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to benzene (δ ~7.3 ppm).[1]
-
1,4-Dimethoxybenzene (para): Due to its high symmetry (a C₂ axis and a plane of symmetry), all four aromatic protons are chemically equivalent. This results in a simple spectrum with a single peak for the aromatic protons.
-
1,2-Dimethoxybenzene (ortho): This isomer has a plane of symmetry, resulting in two sets of chemically equivalent aromatic protons. The spectrum is more complex than that of the para isomer, typically showing a multiplet.
-
1,3-Dimethoxybenzene (meta): This isomer has the lowest symmetry of the three, with three distinct sets of aromatic protons. This leads to the most complex splitting pattern.
Table 1: Comparative ¹H NMR Data for Dimethoxybenzene Isomers
| Isomer | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Splitting Pattern (Aromatic) |
| 1,2- (ortho) | ~6.8-7.0 | ~3.8 | Multiplet |
| 1,3- (meta) | ~6.4-7.2 | ~3.7 | Complex Multiplet |
| 1,4- (para) | ~6.8 | ~3.7 | Singlet |
Note: Chemical shifts are approximate and can vary with the solvent used.
¹³C NMR Spectroscopy
The number of unique carbon environments in each isomer directly translates to the number of signals in the proton-decoupled ¹³C NMR spectrum.
-
1,4-Dimethoxybenzene (para): High symmetry results in only three distinct carbon signals: one for the two methoxy carbons, one for the two carbons bearing the methoxy groups, and one for the four aromatic CH carbons.
-
1,2-Dimethoxybenzene (ortho): The plane of symmetry leads to four signals in the aromatic region (two for the substituted carbons and two for the CH carbons) and one for the two equivalent methoxy carbons.
-
1,3-Dimethoxybenzene (meta): With lower symmetry, this isomer displays five signals in the aromatic region and one for the methoxy carbons.
Table 2: Comparative ¹³C NMR Data for Dimethoxybenzene Isomers
| Isomer | Number of Aromatic Signals | Number of Methoxy Signals |
| 1,2- (ortho) | 4 | 1 |
| 1,3- (meta) | 5 | 1 |
| 1,4- (para) | 2 | 1 |
Note: The number of signals is the key distinguishing feature in proton-decoupled ¹³C NMR.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation: a. Accurately weigh 5-25 mg of the dimethoxybenzene isomer for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2] b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[3] Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.[3] c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth. b. Place the sample in the NMR probe. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. e. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio. f. For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. g. Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. h. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. i. Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[3]
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the dimethoxybenzene isomers, the key distinguishing features are found in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane bending bands, which are sensitive to the substitution pattern on the benzene ring.[4][5]
-
C-O Stretching: All three isomers will exhibit strong C-O stretching bands characteristic of aryl ethers, typically in the range of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.[6]
-
C-H Out-of-Plane Bending: The pattern of absorption in the 690-900 cm⁻¹ range is highly diagnostic of the substitution pattern.[7]
Table 3: Key IR Absorption Bands for Distinguishing Dimethoxybenzene Isomers (cm⁻¹)
| Vibrational Mode | 1,2- (ortho) | 1,3- (meta) | 1,4- (para) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| Aliphatic C-H Stretch | ~2830-2950 | ~2830-2950 | ~2830-2950 |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | ~1450-1600 |
| Asymmetric C-O Stretch | ~1250 | ~1260 | ~1240 |
| Symmetric C-O Stretch | ~1025 | ~1040 | ~1030 |
| C-H Out-of-Plane Bending | ~735-770 | ~690-710 & ~810-850 | ~810-840 |
Note: These are characteristic ranges, and actual values may vary slightly.
Experimental Protocol: IR Spectroscopy
1. Sample Preparation (Thin Film Method for Liquids/Solids): a. Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.[10] b. For liquid samples (ortho- and meta-dimethoxybenzene), place one drop of the neat liquid onto the center of the plate. Place a second salt plate on top to create a thin film.[11] c. For solid samples (para-dimethoxybenzene), dissolve a small amount in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the solid.[12]
2. Data Acquisition: a. Place the salt plate "sandwich" or the single plate with the thin film into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty beam path. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. d. Label the significant peaks on the resulting spectrum.
III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds.[13] The position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the substitution pattern on the benzene ring. The methoxy groups, being auxochromes, tend to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.
-
1,4-Dimethoxybenzene (para): The para arrangement allows for the most effective extension of the conjugated system, resulting in the most significant bathochromic shift and highest intensity of the primary absorption band.
-
1,2-Dimethoxybenzene (ortho): Steric hindrance between the adjacent methoxy groups can cause them to twist out of the plane of the benzene ring, slightly disrupting conjugation and leading to a less pronounced bathochromic shift compared to the para isomer.
-
1,3-Dimethoxybenzene (meta): The meta positioning does not allow for direct resonance interaction between the two methoxy groups through the ring. Consequently, the effect on the UV-Vis spectrum is less pronounced than in the ortho and para isomers.
Table 4: Comparative UV-Vis Data for Dimethoxybenzene Isomers in Ethanol
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| 1,2- (ortho) | ~274 | ~2,500 |
| 1,3- (meta) | ~273 | ~2,200 |
| 1,4- (para) | ~289 | ~3,200 |
Note: Values are approximate and can vary with the solvent.
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation: a. Prepare a stock solution of the dimethoxybenzene isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL). b. From the stock solution, prepare a series of dilutions to a final concentration that will result in an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is around 10⁻⁵ M.[13] c. Use a matched pair of quartz cuvettes for the analysis.[14]
2. Data Acquisition: a. Fill one cuvette with the pure solvent to be used as the blank. b. Fill the second cuvette with the sample solution. c. Place the blank cuvette in the reference holder and the sample cuvette in the sample holder of the UV-Vis spectrophotometer. d. Record the baseline with the blank solution.[15] e. Scan the sample over the desired wavelength range (e.g., 200-400 nm). f. Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
IV. Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), the dimethoxybenzene isomers will all show a molecular ion peak (M⁺˙) at the same mass-to-charge ratio (m/z) of 138. However, the relative intensities of the fragment ions can differ, providing clues to the substitution pattern. Aromatic ethers are known to undergo characteristic fragmentation pathways.[16]
-
Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z = 138 is expected for all three isomers due to the stability of the aromatic ring.[17]
-
Loss of a Methyl Group (-CH₃): A common fragmentation is the loss of a methyl radical to form an ion at m/z = 123.
-
Loss of Formaldehyde (-CH₂O): Subsequent loss of a molecule of formaldehyde from the [M-CH₃]⁺ ion can lead to a fragment at m/z = 93.
-
Loss of a Methoxy Group (-OCH₃): Cleavage of the C-O bond can result in the loss of a methoxy radical, producing an ion at m/z = 107.
While the major fragments are similar for all three isomers, the relative abundances of these fragments can vary, reflecting the different stabilities of the intermediate ions. However, distinguishing the isomers solely based on their EI-MS fragmentation patterns can be challenging compared to NMR or IR spectroscopy.
Experimental Protocol: Mass Spectrometry (EI-MS)
1. Sample Introduction: a. For liquid samples, a direct injection via a syringe into a heated probe or a GC-MS system can be used. b. For solid samples, dissolve a small amount in a volatile solvent and inject into a GC-MS system, or use a direct insertion probe.
2. Instrument Parameters: a. Use a standard electron ionization energy of 70 eV. b. Set the mass analyzer to scan a suitable m/z range (e.g., 40-200 amu). c. The ion source and transfer line temperatures should be optimized to ensure sample vaporization without thermal degradation.
3. Data Analysis: a. Identify the molecular ion peak. b. Identify the major fragment ions and propose their structures. c. Compare the relative intensities of the key fragment ions between the different isomers.
Comparative Summary and Workflow
The differentiation of dimethoxybenzene isomers is most definitively achieved by a combination of spectroscopic techniques, with NMR providing the most unambiguous data.
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A Technical Guide to the Biological Efficacy of 1,3-Dimethoxy-2-(methylthio)benzene and Its Analogs
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming challenges such as drug resistance and toxicity. The substituted benzene ring remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of potent and selective therapeutic agents. This guide focuses on 1,3-dimethoxy-2-(methylthio)benzene, a compound of interest due to its unique substitution pattern which suggests a potential for significant biological activity. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a strong foundation for assessing its probable efficacy and guiding future research.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comparative analysis of the biological efficacy of analogs of this compound, with a primary focus on their anticancer properties as tubulin polymerization inhibitors. Furthermore, this guide delves into the underlying mechanisms of action, detailed experimental protocols for efficacy assessment, and a discussion of other potential therapeutic applications, including anti-inflammatory and antifungal activities.
Comparative Biological Efficacy: A Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted benzene derivatives is profoundly influenced by the nature and position of their functional groups. For analogs of this compound, the interplay between the methoxy and methylthio moieties is critical in determining their interaction with biological targets. The primary area where these analogs have demonstrated significant efficacy is in the inhibition of cancer cell proliferation, often through the disruption of microtubule dynamics.
Anticancer Activity: Targeting the Microtubule Cytoskeleton
A substantial body of evidence points to the trimethoxyphenyl moiety as a key pharmacophore in a multitude of potent anticancer agents that act by inhibiting tubulin polymerization. These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 1,3-dimethoxy substitution pattern of our lead compound, coupled with the presence of a methylthio group, suggests a strong potential for interaction with this critical anticancer target.
The following table summarizes the cytotoxic activity (IC50 values) of selected analogs against various cancer cell lines, providing a basis for a structure-activity relationship analysis.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference(s) |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | Trimethoxybenzoyl group, benzo[b]furan core, 3-methyl and 6-ethoxy substitutions | [1][2] |
| 2-methoxy-4'-methylthio-trans-stilbene | - | Potent inhibitor | Methoxy and methylthio groups on a trans-stilbene scaffold | |
| Imidazo[2,1-b][1][3][4]thiadiazole derivative with 4-methoxybenzyl group | L1210, CEM, HeLa | 0.79 - 1.6 | 4-methoxybenzyl group on a heterocyclic core | [5] |
| 4'-methoxy derivative of resveratrol | PC-3, HCT116 | Potent | Methoxy substitution on the resveratrol backbone | |
| 2',4'-dihydroxy-3-methoxychalcone | HeLa, WiDr, T47D | 12.80 - 20.73 | Methoxy and hydroxy substitutions on a chalcone scaffold | [6] |
| 2',4',4'-trihydroxy-3-methoxychalcone | HeLa, WiDr | 2.66 - 8.53 | Methoxy and trihydroxy substitutions on a chalcone scaffold | [6] |
| N-butyramido and N-methylthiopropanamido seco-MCBI-benzoselenophene analogs | NCI-N87, SK-OV3 | Highly potent | Complex heterocyclic structure with methoxy and methylthio-containing side chains | |
| 2,4-dimethoxy-6-methylbenzene-1,3-diol | - | Anti-inflammatory | Dimethoxy and methyl substitutions on a benzene-diol core | [7] |
| (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol | - | Anti-inflammatory | Dimethoxyphenyl group on a butenol backbone | |
| Benzylthio analogs of fluconazole | Candida isolates | 0.063 - 1 | Benzylthio group on a triazole alcohol scaffold | [8] |
Analysis of Structure-Activity Relationships:
From the compiled data, several key trends emerge:
-
The Trimethoxyphenyl Moiety: The presence of a 3,4,5-trimethoxyphenyl group is consistently associated with potent tubulin polymerization inhibition and high cytotoxicity against a broad range of cancer cell lines.
-
The Role of the Methylthio Group: The introduction of a methylthio group, as seen in analogs like 2-methoxy-4'-methylthio-trans-stilbene, can contribute significantly to biological activity. This group can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding to target proteins.
-
The Importance of the Molecular Scaffold: The core structure to which the methoxy and methylthio groups are attached plays a crucial role. Heterocyclic scaffolds such as benzo[b]furans and imidazo[2,1-b][1][3][4]thiadiazoles have proven to be effective frameworks for potent anticancer agents.
-
Positional Isomerism: The relative positions of the methoxy and other substituents on the benzene ring are critical. The efficacy of dimethoxy flavones in anti-inflammatory assays, for instance, varies significantly with the positioning of the methoxy groups.
Based on this analysis, this compound, with its vicinal methoxy and methylthio groups, represents a promising scaffold. The electron-donating nature of the methoxy groups, combined with the potential for the sulfur atom of the methylthio group to engage in specific interactions, suggests a high likelihood of potent biological activity, particularly as an inhibitor of tubulin polymerization.
Mechanism of Action: From Microtubule Disruption to Apoptosis
The primary mechanism of action for many of the potent anticancer analogs discussed is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these small molecules prevent the assembly of microtubules, which are essential components of the cytoskeleton. The disruption of microtubule dynamics has profound consequences for the cell, leading to:
-
Mitotic Arrest: Microtubules form the mitotic spindle, which is responsible for chromosome segregation during cell division. Inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. This signaling cascade is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioner enzymes of apoptosis.
The diagram below illustrates the proposed signaling pathway initiated by the inhibition of tubulin polymerization.
Caption: Proposed mechanism of action for tubulin-inhibiting analogs.
The disruption of microtubule function leads to mitotic arrest, which in turn modulates the expression of Bcl-2 family proteins, tipping the balance towards apoptosis.[9] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, leading to programmed cell death.
Experimental Protocols for Efficacy Assessment
To empirically validate the biological efficacy of this compound and its analogs, a series of well-established in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for assessing cytotoxicity and the direct inhibition of tubulin polymerization.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, HeLa) to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin can be monitored by an increase in light scattering or fluorescence. A compound that inhibits polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.
-
Prepare a GTP stock solution (100 mM).
-
Prepare a stock solution of the test compound in DMSO.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate (37°C), add the test compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative control (DMSO).
-
Prepare a tubulin polymerization reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and a fluorescence reporter (optional) in the general tubulin buffer.
-
Initiate the polymerization by adding the reaction mixture to the wells containing the test compounds.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340 nm or fluorescence (if a reporter is used) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time for each concentration.
-
Determine the effect of the compound on the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve).
-
Calculate the IC50 value for the inhibition of tubulin polymerization.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Broader Therapeutic Horizons: Anti-inflammatory and Antifungal Potential
While the anticancer activity of dimethoxybenzene analogs is well-documented, preliminary evidence suggests that these scaffolds may also possess other therapeutic properties.
-
Anti-inflammatory Activity: Several dimethoxy-substituted compounds have demonstrated anti-inflammatory effects. For example, 2,4-dimethoxy-6-methylbenzene-1,3-diol has been shown to mitigate psoriasiform inflammation by suppressing the MAPK/NF-κB signaling pathway.[7] Similarly, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, isolated from Zingiber cassumunar, exhibits anti-inflammatory effects in acute inflammation models.[10] These findings suggest that this compound may also modulate inflammatory pathways.
-
Antifungal Activity: The inclusion of a sulfur-containing moiety, such as the methylthio group, is a common feature in many antifungal agents. For instance, benzylthio analogs of fluconazole have shown potent activity against various Candida isolates.[8] This raises the possibility that this compound could serve as a lead structure for the development of novel antifungal drugs.
Further investigation into these areas is warranted to fully elucidate the therapeutic potential of this chemical class.
Conclusion and Future Directions
This comprehensive guide has assessed the potential biological efficacy of this compound through a detailed analysis of its structural analogs. The available evidence strongly suggests that this compound is a promising candidate for further investigation, particularly as an anticancer agent targeting tubulin polymerization. The structure-activity relationships derived from a host of related compounds indicate that the unique combination of 1,3-dimethoxy and 2-methylthio substitutions on a benzene ring is likely to confer potent cytotoxic activity.
To advance our understanding of this novel scaffold, the following future research is recommended:
-
Synthesis and In Vitro Screening: The synthesis of this compound and a focused library of its close analogs is the essential next step. These compounds should be subjected to rigorous in vitro screening, including the MTT and tubulin polymerization assays detailed in this guide, against a panel of cancer cell lines.
-
Mechanism of Action Studies: For the most potent compounds identified, further mechanistic studies should be conducted to confirm their interaction with the colchicine binding site of tubulin and to fully characterize their effects on the cell cycle and apoptotic signaling pathways.
-
Exploration of Other Biological Activities: The anti-inflammatory and antifungal potential of these compounds should be systematically investigated using relevant in vitro and in vivo models.
-
In Vivo Efficacy and Preclinical Development: Promising lead compounds should be advanced to in vivo efficacy studies in animal models of cancer and other relevant diseases to assess their therapeutic potential and to gather essential pharmacokinetic and toxicological data.
The exploration of this compound and its analogs represents a compelling avenue for the discovery of novel therapeutic agents. The insights and protocols provided in this guide are intended to serve as a valuable resource for the scientific community in unlocking the full potential of this promising chemical scaffold.
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Cancers (Basel). 2021 Nov 12;13(22):5650. doi: 10.3390/cancers13225650. [Link]
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Cancers (Basel). 2021 Nov 12;13(22):5650. [Link]
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Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. [Link]
-
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. [Link]
-
Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. [Link]
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Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. [Link]
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2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation. [Link]
-
Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. [Link]
-
Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. [Link]
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A Comparative Guide to the Catalytic Performance of 1,3-Dimethoxy-2-(methylthio)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Aromatic Building Block
In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design and construction. The pursuit of efficient and selective catalytic systems for C-H activation, cross-coupling, and oxidation reactions has led to the exploration of a diverse array of substrates. Among these, 1,3-dimethoxy-2-(methylthio)benzene emerges as a particularly intriguing, yet underexplored, building block. Its unique substitution pattern, featuring two electron-donating methoxy groups and a coordinating methylthio group, presents a fascinating case study in the interplay of electronic and steric effects on catalytic performance.
This guide provides a comprehensive analysis of the performance of this compound in various catalytic systems. By examining its reactivity in comparison to other relevant aromatic substrates, we aim to furnish researchers with the insights necessary to harness its synthetic potential. This document will delve into the theoretical underpinnings of its reactivity, present available (though limited) comparative data, and provide detailed experimental protocols for its synthesis, laying the groundwork for its broader application in complex molecule synthesis.
The Strategic Advantage: Understanding the Substituent Effects of this compound
The reactivity of this compound in catalytic transformations is governed by the cumulative influence of its three substituents. Both methoxy (-OCH₃) and methylthio (-SCH₃) groups are classified as ortho-, para-directors in electrophilic aromatic substitution reactions due to their ability to donate electron density to the aromatic ring through resonance.[1][2] However, they differ in the magnitude of their activating effect.
-
Methoxy Groups (-OCH₃): These are strong activating groups, significantly increasing the electron density of the benzene ring and making it more susceptible to electrophilic attack. In the context of catalytic C-H activation, this enhanced nucleophilicity can facilitate the initial interaction with the metal catalyst.
-
Methylthio Group (-SCH₃): The methylthio group is considered a moderately activating group. While it also donates electron density through resonance, the larger size of the sulfur atom compared to oxygen results in less effective orbital overlap with the aromatic π-system.[2] Crucially, the sulfur atom possesses lone pairs of electrons that can coordinate to a metal center, potentially acting as a directing group to guide the catalyst to a specific C-H bond.
The interplay of these electronic effects, combined with the steric hindrance imposed by the substituents, dictates the regioselectivity and overall efficiency of catalytic transformations.
Synthesis of this compound: A Practical Protocol via Directed Ortho-Metalation
The reliable synthesis of this compound is a prerequisite for its use in catalytic studies. Directed ortho-metalation (DoM) has proven to be an effective strategy for the regioselective functionalization of aromatic compounds.[3][4][5] In this case, the two methoxy groups in 1,3-dimethoxybenzene cooperatively direct the metalation to the C2 position.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dimethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Dimethyl disulfide (DMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 1,3-dimethoxybenzene to the cooled THF.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
Slowly add dimethyl disulfide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram: Synthesis of this compound via Directed Ortho-Metalation
Caption: Framework for evaluating catalytic performance.
Conclusion
This compound stands as a promising, albeit underutilized, substrate for a range of catalytic transformations. Its synthesis is readily achievable through established directed ortho-metalation protocols. While direct comparative data on its performance is limited, a theoretical analysis based on the electronic and coordinating properties of its substituents suggests significant potential in C-H functionalization and oxidative catalysis, and predictable behavior in cross-coupling reactions. The experimental frameworks proposed herein offer a clear path to systematically unlocking the synthetic utility of this versatile aromatic building block, providing a valuable addition to the toolkit of synthetic chemists in academia and industry.
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Besset, T.; et al. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev.2018 , 47, 5457-5531. [Link]
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He, J.; Wasa, M.; Chan, K. S. L.; Shao, Q.; Yu, J.-Q. Remote site-selective C–H activation directed by a catalytic bifunctional template. Nature2018 , 555, 345–350. [Link]
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Campeau, L.-C.; Fagnou, K. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. J. Am. Chem. Soc.2008 , 130 (45), 15276–15285. [Link]
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Campeau, L.-C.; Fagnou, K. A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. J. Am. Chem. Soc.2008 , 130 (45), 15276–15285. [Link]
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Daugulis, O.; et al. Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Org. Lett.2012 , 14 (17), 4482–4485. [Link]
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Wan, Y.; Du, Y.; Miyakoshi, T. Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products characterization in organic solutions. Sci. China Ser. B-Chem.2008 , 51, 649–656. [Link]
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Corbet, J.-P.; Mignani, G. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts2019 , 9 (3), 213. [Link]
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Daugulis, O.; et al. Directing group assisted meta-hydroxylation by C–H activation. Chem. Sci.2019 , 10, 846-851. [Link]
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Colacot, T. J. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chem. Rev.2022 , 122 (23), 16983–17027. [Link]
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Tang, D.-T. D.; Collins, K. D.; Glorius, F. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Org. Lett.2013 , 15 (10), 2478–2481. [Link]
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Zimmerman, S. C.; et al. Lewis acid-driven self-assembly of diiridium macrocyclic catalysts imparts substrate selectivity and glutathione tolerance. Chem. Sci.2023 , 14, 8292-8299. [Link]
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Hanson, S. K.; et al. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catal. Sci. Technol.2020 , 10, 5634-5641. [Link]
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Rasool, N.; et al. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules2018 , 23 (10), 2699. [Link]
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Colacot, T. J. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chem. Rev.2022 , 122 (23), 16983–17027. [Link]
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Buchwald, S. L.; et al. Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. J. Organomet. Chem.2014 , 751, 356-362. [Link]
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Gevorgyan, V.; et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. New J. Chem.2018 , 42, 8145-8155. [Link]
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Glorius, F.; et al. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. J. Am. Chem. Soc.2013 , 135 (20), 7450–7453. [Link]
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Glorius, F.; et al. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. J. Am. Chem. Soc.2013 , 135 (20), 7450–7453. [Link]
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Wan, Y.; Du, Y.; Miyakoshi, T. Enzymatic catalysis of 2,6-dimethoxyphenol by laccases and products characterization in organic solutions. Sci. China Ser. B-Chem.2008 , 51, 649–656. [Link]
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cross-referencing NMR data of 1,3-dimethoxy-2-(methylthio)benzene with literature values
Introduction: The Imperative of Spectral Cross-Referencing in Modern Chemistry
In the landscape of contemporary chemical research and drug development, the unambiguous structural elucidation of novel and known compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. The process of cross-referencing experimentally acquired NMR data with established literature values serves as a critical validation step, ensuring the identity and purity of a synthesized compound. This guide addresses the specific challenge of characterizing 1,3-dimethoxy-2-(methylthio)benzene. In the absence of a comprehensive, publicly available, and fully assigned experimental NMR spectrum for this particular molecule, this document provides a predictive analysis based on the established NMR data of structurally analogous compounds. By dissecting the substituent effects of methoxy and methylthio groups on the benzene ring, we can construct a reliable estimation of the expected ¹H and ¹³C NMR chemical shifts for the title compound. This approach not only offers a valuable predictive tool but also underscores the fundamental principles of structure-spectra correlation in NMR spectroscopy.
Methodology: Predicting NMR Spectra Through Substituent Chemical Shift (SCS) Analysis
The prediction of NMR chemical shifts for a substituted benzene derivative can be approached by considering the additive effects of each substituent on the chemical shifts of the parent benzene molecule. Each substituent imparts a characteristic shielding or deshielding effect on the ipso, ortho, meta, and para positions of the aromatic ring. By compiling and analyzing the NMR data of simpler, related molecules, we can estimate the chemical shifts for a more complex, multi-substituted system.
For our target molecule, this compound, we will draw upon the experimental NMR data of 1,3-dimethoxybenzene and 2,6-dimethoxytoluene to understand the influence of the two methoxy groups in a 1,3-relationship and the steric and electronic impact of a substituent at the 2-position.
Comparative Analysis of Analogous Compounds
To build our predictive model, we will examine the reported ¹H and ¹³C NMR data for key structural analogues. The data is presented in the tables below.
Table 1: ¹H NMR Data of Analogous Compounds in CDCl₃
| Compound | H-4/H-6 (ppm) | H-5 (ppm) | H-Aryl (other, ppm) | OCH₃ (ppm) | CH₃ (ppm) |
| 1,3-Dimethoxybenzene | 6.55 (d) | 7.15 (t) | 6.55 (t, H-2) | 3.80 (s) | - |
| 2,6-Dimethoxytoluene [1][2] | 6.60 (d) | 7.18 (t) | - | 3.85 (s) | 2.15 (s) |
Table 2: ¹³C NMR Data of Analogous Compounds in CDCl₃
| Compound | C-1/C-3 (ppm) | C-2 (ppm) | C-4/C-6 (ppm) | C-5 (ppm) | OCH₃ (ppm) | CH₃ (ppm) |
| 1,3-Dimethoxybenzene | 160.8 | 100.1 | 106.3 | 129.5 | 55.3 | - |
| 2,6-Dimethoxytoluene [2] | 158.5 | 118.9 | 104.5 | 129.1 | 55.8 | 16.2 |
Predicted NMR Data for this compound
Based on the analysis of the substituent effects observed in the analogous compounds, we can predict the approximate ¹H and ¹³C NMR chemical shifts for this compound. The introduction of the electron-donating and sterically influential methylthio group at the C-2 position is expected to cause notable shifts in the neighboring protons and carbons.
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-4/H-6 and H-5): The protons on the aromatic ring are expected to be in an AX₂ spin system. The H-4 and H-6 protons will be equivalent and are predicted to appear as a doublet, likely shifted slightly downfield from those in 2,6-dimethoxytoluene due to the electronic effects of the sulfur atom. The H-5 proton will appear as a triplet.
-
Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent and will present as a sharp singlet. The chemical shift is anticipated to be similar to that observed in 2,6-dimethoxytoluene.
-
Methylthio Protons (-SCH₃): The protons of the methylthio group will appear as a singlet, typically in the range of 2.2-2.5 ppm.
Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons: The C-1 and C-3 carbons, being attached to the methoxy groups, will be significantly deshielded. The C-2 carbon, bonded to the methylthio group, will also be deshielded. The C-4 and C-6 carbons are expected to be shielded due to the ortho and para electron-donating effects of the methoxy groups. The C-5 carbon will be the least affected.
-
Methoxy Carbons (-OCH₃): The carbons of the two equivalent methoxy groups will appear as a single resonance.
-
Methylthio Carbon (-SCH₃): The carbon of the methylthio group will have a characteristic chemical shift.
Table 3: Predicted NMR Data for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4, H-6 | ~ 6.6-6.7 (d) | ~ 105-107 |
| H-5 | ~ 7.2-7.3 (t) | ~ 129-131 |
| -OCH₃ | ~ 3.8-3.9 (s) | ~ 56 |
| -SCH₃ | ~ 2.3-2.5 (s) | ~ 15-18 |
| C-1, C-3 | - | ~ 158-160 |
| C-2 | - | ~ 120-125 |
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following standard protocol is recommended.
1. Sample Preparation:
- Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical parameters:
- Pulse sequence: zg30
- Number of scans: 16-32
- Relaxation delay (d1): 1-2 seconds
- Acquisition time (aq): ~3-4 seconds
- Spectral width (sw): ~16 ppm
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum on the same instrument.
- Typical parameters:
- Pulse sequence: zgpg30 (proton-decoupled)
- Number of scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation delay (d1): 2 seconds
- Spectral width (sw): ~240 ppm
4. Data Processing:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase and baseline correct the spectra.
- Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
- Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.
- Assign the chemical shifts of the ¹³C NMR signals.
Workflow for NMR Spectral Prediction
The logical flow for predicting NMR spectra based on substituent effects is illustrated in the following diagram.
Caption: Workflow for predicting NMR spectra via substituent effect analysis.
Conclusion and Future Recommendations
References
-
PubChem. 2,6-Dimethoxytoluene. [Link]
Sources
A Predictive Analysis of the Stability of 1,3-Dimethoxy-2-(methylthio)benzene: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and materials science, the chemical stability of intermediates and building blocks is a cornerstone of robust and reproducible synthetic strategies. This guide offers an in-depth evaluation of the predicted stability of 1,3-dimethoxy-2-(methylthio)benzene under a range of conditions pertinent to drug development and process chemistry. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of chemical reactivity and draws upon experimental data from structurally analogous compounds to construct a predictive stability profile. We will explore its anticipated behavior under varying pH, thermal, and oxidative stressors, and provide a comparative analysis against common alternatives. Furthermore, this guide furnishes detailed, actionable protocols for researchers to empirically validate these predictions in their own laboratories.
Introduction to this compound and its Structural Analogs
This compound is an aromatic compound featuring two electron-donating methoxy groups and a methylthio group on a benzene ring. This substitution pattern imparts a unique electronic and steric environment that is expected to influence its reactivity and stability. The methoxy groups enhance the electron density of the aromatic ring, making it susceptible to electrophilic attack, while the methylthio group can be prone to oxidation.
To build a predictive framework, we will consider the known stability of two primary structural analogs:
-
Dimethoxybenzenes: The thermal decomposition of dimethoxybenzene isomers has been studied, revealing that the primary degradation pathway initiates with the homolysis of a methoxy bond to form a methyl radical[1][2][3]. The subsequent decomposition is isomer-dependent.
-
Thioanisole (Methylphenyl sulfide): This compound serves as a model for the methylthio group. Thioanisoles are known to undergo oxidation at the sulfur atom to form sulfoxides and subsequently sulfones[4][5][6].
Predicted Stability Profile of this compound
Based on the behavior of its constituent functional groups and structural analogs, we can forecast the stability of this compound under several key conditions.
pH Stability
-
Acidic Conditions (pH 1-4): In the presence of strong, non-nucleophilic acids, protonation is likely to occur at both the sulfur atom of the methylthio group and the oxygen atoms of the methoxy groups, as well as on the electron-rich aromatic ring[7]. While aryl ethers are generally stable to hydrolysis under mild acidic conditions, prolonged exposure to strong acids, particularly at elevated temperatures, could lead to ether cleavage[8][9][10]. The protonated methylthio group may also become a better leaving group, though C-S bond cleavage typically requires more forcing conditions[11][12]. Overall, the compound is predicted to exhibit moderate stability in acidic media at ambient temperature, with degradation likely occurring under harsher conditions.
-
Neutral Conditions (pH 6-8): The compound is expected to be largely stable under neutral pH conditions at ambient temperature.
-
Basic Conditions (pH 10-14): Aryl ethers are generally resistant to cleavage under basic conditions[13]. The methylthio group is also not expected to be labile in the absence of specific nucleophiles or oxidizing agents. Therefore, this compound is predicted to be highly stable in basic aqueous solutions.
Thermal Stability
The thermal degradation of this compound is anticipated to initiate with the homolytic cleavage of the weakest bond. Drawing parallels with dimethoxybenzene isomers, the C-O bond of the methoxy group is a likely point of initial fragmentation, leading to the formation of a methyl radical and a corresponding phenoxy radical[1][2][3]. The presence of the adjacent methylthio group might influence the subsequent decomposition pathways of this radical intermediate. Another possibility is the cleavage of the C-S bond, although this is generally a stronger bond than the O-CH3 bond. High temperatures (above 200°C) will likely lead to complex decomposition mixtures.
Oxidative Stability
The methylthio group is the most probable site of oxidation. Common oxidizing agents such as hydrogen peroxide or peroxy acids are expected to readily oxidize the sulfide to a sulfoxide and, with a stronger oxidant or harsher conditions, to a sulfone[4][5][6]. The electron-rich benzene ring, activated by two methoxy groups, could also be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures, especially under strong oxidative conditions[14].
Photostability
Substituted benzenes can undergo photodegradation upon exposure to UV light. For dimethoxybenzene isomers, photodegradation has been observed, with rates being influenced by the medium (e.g., enhanced on ice surfaces compared to aqueous solution)[15][16]. It is plausible that this compound will also exhibit sensitivity to UV light, potentially leading to radical-mediated degradation pathways.
Comparison with Alternative Compounds
A comparative overview of the predicted stability of this compound against two common, structurally related compounds is presented below. This comparison is based on a synthesis of the predictive analysis in this guide and available literature data for the alternatives.
| Condition | This compound (Predicted) | 1,3-Dimethoxybenzene (Known) | Thioanisole (Known) |
| Acidic (pH 1-4) | Moderate stability; potential for ether cleavage at high temp. | High stability; ether cleavage requires harsh conditions[8][9]. | Moderate stability; protonation at sulfur[7]. |
| Basic (pH 10-14) | High stability. | High stability[13]. | High stability. |
| Thermal | Degradation likely initiated by C-O bond homolysis[1][2][3]. | Degradation initiated by C-O bond homolysis[1][2][3]. | Stable to high temperatures; C-S bond is relatively strong. |
| Oxidative | Susceptible to oxidation at the sulfur atom to form sulfoxide/sulfone[4][5][6]. | Relatively stable, but can be oxidized to quinones under strong conditions[14]. | Readily oxidized to sulfoxide and sulfone[4]. |
| Photochemical | Likely susceptible to photodegradation[15][16]. | Undergoes photodegradation[15][16]. | Can undergo photochemical reactions. |
Experimental Protocols for Stability Evaluation
To empirically validate the predicted stability of this compound, the following detailed experimental protocols are provided. These protocols are designed to be self-validating through the use of internal standards and control samples.
General Experimental Setup
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column is recommended for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for identification of degradation products.
-
Internal Standard: A stable, structurally similar compound that does not co-elute with the analyte or its degradation products should be used (e.g., 1,4-dimethoxybenzene, if stable under the tested conditions).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Protocol for pH Stability Testing
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Sample Incubation: In separate vials, add a known volume of the stock solution to each buffer to achieve a final concentration of ~50 µg/mL. Also, prepare a control sample in the solvent used for the stock solution.
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25°C and an elevated temperature like 50°C).
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.
-
Analysis: Quench any reaction by neutralizing the pH if necessary, add the internal standard, and analyze the samples by HPLC-UV.
-
Data Analysis: Quantify the remaining percentage of this compound at each time point relative to the t=0 sample.
Protocol for Thermal Stability Testing (in solution)
-
Sample Preparation: Prepare solutions of the compound in a high-boiling point, inert solvent (e.g., dimethyl sulfoxide or sulfolane) at a known concentration.
-
Incubation: Heat the solutions at various temperatures (e.g., 100°C, 150°C, 200°C) for a set period.
-
Analysis: After cooling, dilute the samples with a suitable solvent, add the internal standard, and analyze by HPLC-UV or GC-MS to determine the extent of degradation and identify any degradation products.
Protocol for Oxidative Stability Testing
-
Oxidant Solution: Prepare a solution of an oxidizing agent (e.g., 3% hydrogen peroxide in water).
-
Reaction: In a reaction vial, mix the stock solution of the compound with the oxidant solution.
-
Monitoring: Monitor the reaction over time by taking aliquots at regular intervals.
-
Analysis: Quench the reaction (e.g., by adding a reducing agent like sodium sulfite), add the internal standard, and analyze by HPLC-UV to quantify the disappearance of the starting material. LC-MS or GC-MS can be used to identify the oxidized products (sulfoxide and sulfone).
Visualization of Predicted Degradation Pathways and Experimental Workflow
To visually summarize the predicted degradation mechanisms and the experimental approach for stability testing, the following diagrams are provided.
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for the experimental evaluation of stability.
Conclusion
This guide provides a comprehensive, albeit predictive, evaluation of the stability of this compound. By understanding its likely behavior under various chemical stresses, researchers can make more informed decisions in the design of synthetic routes and the formulation of products. The provided experimental protocols offer a clear path for the empirical validation of these predictions. As with any predictive analysis, experimental verification is paramount, and it is our hope that this guide will serve as a valuable starting point for such investigations.
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Robichaud, D. J., Scheer, A. M., Mukarakate, C., Ormond, T. K., Buckingham, G. T., Ellison, G. B., & Nimlos, M. R. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. The Journal of Chemical Physics, 140(23), 234302. [Link]
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Pérez, U., & Dunford, H. B. (1990). Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II. PubMed. [Link]
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Tsuzuki, S., et al. (2002). The second stable conformation of the methoxy groups of o-dimethoxybenzene: stabilization of perpendicular conformation by CH–O interaction. Sci-Hub. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dimethoxy-2-(methylthio)benzene
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities you handle. Proper disposal of laboratory reagents is not merely a regulatory hurdle but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1,3-Dimethoxy-2-(methylthio)benzene, ensuring the safety of your personnel and the preservation of our environment.
Core Directive: Beyond Compliance, A Culture of Safety
The disposal of any chemical, including this compound, should be approached with a proactive safety mindset. This guide is structured to provide not just a set of instructions, but a framework for making informed decisions based on the chemical's known and inferred properties. By understanding the "why" behind each step, you can confidently manage your chemical waste streams, minimizing risks and ensuring compliance with all relevant regulations.
PART 1: Hazard Identification & Personal Protective Equipment (PPE)
Before handling or disposing of this compound, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this specific compound is limited, we can infer its likely hazards from its chemical structure and data from analogous compounds.
Inferred Hazards:
-
Skin and Eye Irritation: Like many substituted benzenes, this compound may cause skin and eye irritation upon contact.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Toxicity: The presence of a methylthio group on a benzene ring suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Thiophenol and its derivatives are known to be toxic.[3][4]
-
Environmental Hazard: This compound should be considered potentially harmful to aquatic life, and its release into the environment must be avoided.[5]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation before and during use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Handle this chemical in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosolization is likely, a respirator with an appropriate organic vapor cartridge may be required.
PART 2: Safe Handling and Storage
Proper handling and storage are critical to minimizing waste generation and preventing accidental releases.
-
Handling:
-
Storage:
PART 3: Detailed Disposal Procedures
The proper disposal of this compound requires a systematic approach, beginning with waste characterization and ending with transfer to a licensed disposal facility.
Step 1: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8]
-
Corrosivity (D002): Based on its chemical structure, this compound is not expected to be corrosive.
-
Reactivity (D003): The molecule does not contain functional groups typically associated with high reactivity (e.g., peroxides, azides). Therefore, it is unlikely to be a reactive hazardous waste.
-
Toxicity (D004-D043): The primary concern for this compound is its potential toxicity. While not a listed waste, it could be classified as a toxic hazardous waste if it leaches specific contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[10][11][12] Given the benzene and methylthio moieties, it is reasonable to presume the waste may be toxic.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste. The container should be made of a compatible material, such as glass or a chemically resistant polymer.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous reactions.
-
Solid vs. Liquid: Collect solid and liquid waste in separate, appropriate containers.
Step 3: Labeling
Proper labeling is crucial for safe handling and disposal. The hazardous waste label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
The specific hazards (e.g., "Ignitable," "Toxic")
-
The appropriate EPA waste code(s) (likely D001 for ignitability and potentially a D-code for toxicity if confirmed).
Step 4: On-site Accumulation
-
Storage Location: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory or a central accumulation area.
-
Secondary Containment: The container must be kept in a secondary containment bin or tray to capture any potential leaks or spills.
-
Container Integrity: Ensure the waste container is always closed, except when adding waste, and is in good condition.
Step 5: Disposal
-
Professional Disposal Service: The disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Documentation: Maintain accurate records of the amount of waste generated and the date it was sent for disposal, in accordance with your institution's and local regulations.
Spill & Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is critical.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, eliminate all sources of ignition.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Data Summary Table
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 33617-67-3 | [13] |
| Molecular Formula | C₉H₁₂O₂S | [13] |
| Molecular Weight | 184.26 g/mol | [13] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Flash Point | Not available; treat as potentially ignitable | [5] |
| Inferred Hazards | Skin, eye, and respiratory irritant; potential toxicity | [1][2][3][4] |
| RCRA Waste Codes | Likely D001 (Ignitable); potentially D-coded for Toxicity | Inferred |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Zarei, K., et al. (2015). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. PMC - NIH. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]
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Pyro.co.za. (n.d.). LEACHING OF POLYCYCLIC AROMATIC HYDROCARBONS FROM FERROMANGANESE SCRUBBER SLUDGE PLACED IN LANDFILLS. Retrieved from [Link]
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Metasci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene. Retrieved from [Link]
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Personal protective equipment for handling 1,3-Dimethoxy-2-(methylthio)benzene
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 1,3-Dimethoxy-2-(methylthio)benzene (CAS No. 33617-67-3). As a trusted partner in your research, we deliver value beyond the product by equipping you with the knowledge to work safely and effectively.
Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is based on the known hazards of the parent compound, 1,3-dimethoxybenzene, and general principles for handling organosulfur compounds. A conservative approach to safety is therefore advised.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to understand its potential hazards. Based on data from structurally similar compounds such as 1,3-dimethoxybenzene, you should assume this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Organosulfur compounds can also release toxic and foul-smelling sulfur oxides upon combustion.[2]
Primary Hazards:
| Hazard Type | Description | Primary Exposure Routes |
| Skin Irritation | May cause redness, itching, and inflammation upon direct contact.[1] | Dermal |
| Eye Irritation | Can cause serious irritation, redness, and pain if it comes into contact with the eyes.[1] | Ocular |
| Respiratory Irritation | Inhalation of vapors or mists may irritate the respiratory tract.[1] | Inhalation |
| Combustibility | The compound is a combustible liquid.[3][4] | Fire, Heat |
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough hazard assessment is the foundation of a safe laboratory environment.[5][6] The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound.
Eye and Face Protection
-
Safety Glasses: At a minimum, ANSI Z87-marked safety glasses with side shields are required for any work with this chemical.[5]
-
Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes must be worn.[2][5]
-
Face Shield: For procedures with a significant splash hazard, such as transferring large volumes, a face shield should be worn in addition to safety goggles.[5]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for tears or holes before use.[3]
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect from splashes and spills.
-
Closed-Toe Shoes and Long Pants: This is a minimum requirement for anyone working in a laboratory where hazardous chemicals are present.[5]
Respiratory Protection
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]
Operational Plan: From Receipt to Disposal
A comprehensive operational plan ensures that safety is integrated into every step of the workflow.
Handling and Storage
-
Handling:
-
Storage:
Spill Response
In the event of a spill, immediate and appropriate action is critical.
Minor Spill (Contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbent material and spilled chemical into a labeled, sealable container for hazardous waste disposal.[1]
-
Clean the spill area with soap and water.
Major Spill (Outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan
All chemical waste must be managed in accordance with local, state, and federal regulations.[7]
-
Chemical Waste:
-
Unused this compound and solutions containing it should be collected in a designated, labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable PPE (gloves, etc.) and materials used to clean up spills must be disposed of as hazardous waste.
-
Place these materials in a sealed, labeled container.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures. The US Environmental Protection Agency (EPA) provides comprehensive regulations for hazardous waste management.[8]
Conclusion
By adhering to these safety protocols, you can confidently and safely handle this compound in your laboratory. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the correct use of protective measures, is the cornerstone of successful and responsible research.
References
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Washington. Retrieved from [Link]
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Laboratory Safety Guidance - OSHA. Retrieved from [Link]
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Safety Data Sheet for Benzene, 1,3-dimethoxy- - Synerzine. (2018, June 22). Retrieved from [Link]
-
Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed. Retrieved from [Link]
-
Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals - MDPI. Retrieved from [Link]
-
Thioethers – Knowledge and References - Taylor & Francis. Retrieved from [Link]
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Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - NIH. Retrieved from [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. (2024, November 23). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



